molecular formula C15H18O4 B082831 Diethyl 2-[(4-methylphenyl)methylene]malonate CAS No. 14111-33-2

Diethyl 2-[(4-methylphenyl)methylene]malonate

Cat. No.: B082831
CAS No.: 14111-33-2
M. Wt: 262.3 g/mol
InChI Key: UEKBMHTZKUMANN-UHFFFAOYSA-N
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Description

Diethyl 2-[(4-methylphenyl)methylene]malonate (CAS 14111-33-2) is a high-purity chemical reagent with the molecular formula C15H18O4 and a molecular weight of 262.30 g/mol. This compound serves as a versatile building block in organic synthesis, primarily utilized in Knoevenagel condensation reactions to form α,β-unsaturated carbonyl compounds, which are key intermediates for constructing complex heterocyclic systems . Its primary research value lies in its role as a precursor in the synthesis of quinoline derivatives and other pharmacologically relevant structures, with applications spanning chemistry, biology, and medicinal research . The mechanism of action for its reactivity involves base-catalyzed condensation, where the active methylene group of the malonate moiety reacts with carbonyl compounds. Modern, efficient synthesis methods have been developed using immobilized biocatalysts like Bovine Serum Albumin (BSA) or gelatine on a solid support, enabling reactions to proceed at room temperature in dimethyl sulfoxide (DMSO) with high yields of 85-89% and excellent purity over multiple reuse cycles . This aligns with green chemistry principles by reducing energy consumption and waste. Beyond its synthetic utility, this compound and its derivatives are investigated for potential biological activities, including antimicrobial and antitumor properties, through mechanisms that may involve enzyme inhibition or interference with specific cellular signaling pathways . This compound is intended for research applications only and is not designated for diagnostic, therapeutic, or human or veterinary use.

Properties

IUPAC Name

diethyl 2-[(4-methylphenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKBMHTZKUMANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348885
Record name Diethyl [(4-methylphenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14111-33-2
Record name Diethyl [(4-methylphenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Diethyl 2-[(4-methylphenyl)methylene]malonate synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable α,β-unsaturated compound in organic synthesis. The core of this synthesis is the Knoevenagel condensation, a venerable yet highly efficient carbon-carbon bond-forming reaction. This document delves into the underlying reaction mechanism, offers a detailed experimental protocol, and discusses the critical parameters that govern the reaction's success. It is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis who require a deep, practical understanding of this transformation.

Introduction and Significance

This compound (CAS No. 14111-33-2) belongs to the class of benzylidenemalonates. These structures are prominent intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] The reactivity of the molecule is characterized by the electron-withdrawing nature of the two ester groups and the conjugated double bond, making it a versatile Michael acceptor and a precursor for various subsequent transformations.

The synthesis of this target molecule is a classic illustration of the Knoevenagel condensation , which involves the reaction of an active methylene compound with an aldehyde or ketone.[4][5] In this specific case, diethyl malonate serves as the active methylene component, and 4-methylbenzaldehyde (p-tolualdehyde) is the carbonyl substrate.

The Knoevenagel Condensation: Mechanistic Deep Dive

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[5] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine or pyridine), which is basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde.[5][6]

The mechanism proceeds through several distinct steps:

  • Enolate Formation: The catalyst, a mild base (B:), abstracts an acidic α-hydrogen from diethyl malonate. The methylene protons of diethyl malonate are particularly acidic (pKa ≈ 14) because the resulting carbanion is stabilized by resonance, delocalizing the negative charge across both carbonyl groups.[1][2] This generates a nucleophilic enolate ion.

  • Nucleophilic Attack: The resonance-stabilized carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde. This addition step results in the formation of a tetrahedral alkoxide intermediate.[6]

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (BH⁺), yielding a β-hydroxy malonate derivative (an aldol-type adduct).[6]

  • Dehydration: Under the reaction conditions, this β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule). The removal of the hydroxyl group and an adjacent proton is facilitated by the acidity of the remaining α-hydrogen and results in the formation of a stable, conjugated π-system. This final elimination step provides the thermodynamic driving force for the reaction, yielding the final product, this compound.[5][6]

The entire mechanistic pathway is visualized in the diagram below.

Caption: The Knoevenagel condensation mechanism, proceeding from reactants through key intermediates to the final product.

Experimental Protocol

This protocol is adapted from established procedures for Knoevenagel condensations, such as those found in Organic Syntheses, which provide a robust and validated methodology.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMolesNotes
4-MethylbenzaldehydeC₈H₈O120.1512.0 g (11.7 mL)0.10Ensure purity; distill if necessary.
Diethyl malonateC₇H₁₂O₄160.1716.8 g (16.0 mL)0.105Use a slight excess.
PiperidineC₅H₁₁N85.150.5 mL~0.005Catalyst. Handle in a fume hood.
TolueneC₇H₈92.1450 mL-Reaction solvent.
Hydrochloric Acid (2M)HCl36.462 x 25 mL-For workup.
Saturated NaCl soln.NaCl58.4425 mL-For workup (brine wash).
Anhydrous MgSO₄MgSO₄120.37~5 g-Drying agent.
Synthesis Workflow

The overall experimental workflow is outlined below.

G A 1. Setup & Reagent Charging B 2. Reflux with Water Removal (Dean-Stark) A->B Heat C 3. Reaction Cooldown B->C Reaction Complete D 4. Aqueous Workup (Wash Steps) C->D E 5. Drying & Solvent Removal D->E F 6. Purification (Vacuum Distillation) E->F Crude Product G 7. Product Characterization F->G Pure Product

Sources

A Technical Guide to the Spectroscopic Profile of Diethyl 2-[(4-methylphenyl)methylene]malonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of Diethyl 2-[(4-methylphenyl)methylene]malonate (molecular formula C₁₅H₁₈O₄, molecular weight 262.30 g/mol ). As a member of the Knoevenagel condensation product family, this compound and its analogs are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals. Accurate structural elucidation and purity assessment are paramount, necessitating a deep understanding of its spectroscopic signature. This document details the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, grounding the interpretation in fundamental principles and established methodologies. The protocols described herein are designed to be self-validating, ensuring researchers in drug discovery and organic synthesis can confidently identify and characterize this molecule.

Molecular Structure and Spectroscopic Overview

The structure of this compound features several key functional groups that give rise to a distinct spectroscopic profile: a para-substituted aromatic ring, a conjugated carbon-carbon double bond (alkene), and two ethyl ester groups. The interpretation of its spectra relies on understanding how these components interact and influence the chemical environment of each atom.

Below is the chemical structure with key proton and carbon environments labeled for reference in the subsequent spectroscopic discussions.

Caption: Labeled structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the structure. The spectrum is predicted based on data from the closely related Diethyl (phenylmethylene)malonate and established principles of substituent effects. The para-methyl group simplifies the aromatic region into a classic AA'BB' system, often appearing as two distinct doublets.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
Hₐ ~7.75 Singlet (s) 1H Vinylic proton, =CH -Ar Strongly deshielded by two anisotropic carbonyl groups and the conjugated aromatic ring.
Hₑ ~7.40 Doublet (d) 2H Aromatic protons, ortho to C=C Deshielded by proximity to the electron-withdrawing methylene malonate group.
Hₒ ~7.20 Doublet (d) 2H Aromatic protons, meta to C=C Less deshielded than ortho protons; shows coupling to ortho protons.
Hₖ ~4.30 Quartet (q) 4H Methylene protons, -O-CH₂ -CH₃ Deshielded by the adjacent ester oxygen; split by the methyl group protons.
Hₘ ~2.40 Singlet (s) 3H Aromatic methyl protons, Ar-CH₃ Appears in the typical benzylic proton region.

| Hₙ | ~1.35 | Triplet (t) | 6H | Methyl protons, -O-CH₂-CH₃ | Shielded aliphatic protons; split by the adjacent methylene protons. |

Causality and Experimental Choices

The choice of deuterated chloroform (CDCl₃) is standard for non-polar to moderately polar organic compounds, as it offers excellent solubility and a single, easily identifiable solvent peak.[1] Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm) for universal referencing. The predicted downfield shift of the vinylic proton (Hₐ) is a key diagnostic feature, resulting from the powerful deshielding cone of the two carbonyl groups and its position in the plane of the aromatic ring.[2]

General Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Data Acquisition: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides critical information about the carbon skeleton of the molecule. Due to the molecule's symmetry, certain carbon signals are equivalent (e.g., the two C=O groups and the two sets of ethyl carbons).

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~166.5 C =O (Ester carbonyls) Typical chemical shift for α,β-unsaturated ester carbonyl carbons.
~142.0 Ar-C (ipso, attached to C=C) Quaternary carbon, deshielded by attachment to the alkene.
~141.5 =C H-Ar (Vinylic) Alkene carbon attached to the aromatic ring.
~139.0 Ar-C (ipso, attached to CH₃) Quaternary aromatic carbon bearing the methyl group.
~129.8 Ar-C H (ortho to C=C) Aromatic CH carbons.
~129.5 Ar-C H (meta to C=C) Aromatic CH carbons.
~128.0 =C (COOEt)₂ (Vinylic) Alkene carbon attached to the two ester groups.
~61.5 -O-CH₂ -CH₃ Methylene carbon deshielded by the adjacent oxygen atom.
~21.5 Ar-CH₃ Typical chemical shift for a methyl group on an aromatic ring.

| ~14.0 | -O-CH₂-CH₃ | Shielded terminal methyl carbon of the ethyl group. |

Causality and Experimental Choices

Proton-decoupled ¹³C NMR is the standard experiment, which yields a single peak for each unique carbon environment, simplifying the spectrum. The chemical shifts are highly predictable based on established correlation tables and computational models.[3] The downfield positions of the carbonyl and vinylic carbons are characteristic of their sp² hybridization and proximity to electronegative atoms or conjugated systems.

General Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 50-100 mg of the compound in 0.6-0.7 mL of CDCl₃ in a 5 mm NMR tube. A higher concentration is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Utilize a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Data Acquisition: Employ a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 512 to 2048) and a longer relaxation delay (2-5 seconds) are typically necessary.

  • Processing: Process the data similarly to ¹H NMR. The spectrum is referenced to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum is expected to be dominated by strong absorptions from the carbonyl groups and features indicative of the aromatic and alkene moieties.

Table 3: Predicted Major Infrared Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Rationale
~3050 Medium Aromatic & Vinylic C-H stretch Characteristic of sp² C-H bonds.
~2980 Medium Aliphatic C-H stretch Asymmetric and symmetric stretching of CH₃ and CH₂ groups.
~1725 Very Strong C=O stretch (Ester) The strong intensity is due to the large change in dipole moment during vibration. Conjugation with the C=C bond lowers the frequency from a typical saturated ester (~1740 cm⁻¹).[2]
~1630 Medium C=C stretch (Alkene) Stretching of the conjugated carbon-carbon double bond.
~1610 & ~1510 Medium-Weak C=C stretch (Aromatic ring) Characteristic skeletal vibrations of the benzene ring.
~1250 & ~1150 Strong C-O stretch (Ester) Asymmetric and symmetric stretching of the C-O-C linkage.

| ~820 | Strong | C-H out-of-plane bend | Characteristic of 1,4-disubstituted (para) benzene rings. |

General Protocol for FTIR Spectroscopy
  • Sample Preparation: The spectrum can be acquired from a neat liquid sample applied as a thin film between two salt (NaCl or KBr) plates. Alternatively, for solids or viscous oils, an Attenuated Total Reflectance (ATR) accessory is highly convenient.[1]

  • Background Scan: First, record a background spectrum of the empty instrument to subtract contributions from atmospheric CO₂ and H₂O.

  • Sample Scan: Place the prepared sample in the beam path and acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Processing: The data is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, offering further structural confirmation. Electron Ionization (EI) is a common technique that induces characteristic fragmentation.

Table 4: Predicted Key Fragments in Mass Spectrometry (EI)

m/z Value Proposed Fragment Ion Rationale for Fragmentation
262 [M]⁺ Molecular ion peak, corresponding to the intact molecule C₁₅H₁₈O₄.
217 [M - OEt]⁺ Loss of an ethoxy radical (-•OCH₂CH₃, 45 Da). A common fragmentation for ethyl esters.
189 [M - COOEt]⁺ Loss of an ethoxycarbonyl radical (-•COOCH₂CH₃, 73 Da).
173 [M - OEt - CO]⁺ Subsequent loss of carbon monoxide (28 Da) from the [M - OEt]⁺ fragment.
115 [C₉H₇]⁺ Fragment corresponding to the methyl-styryl cation, resulting from cleavage of the bond between the vinylic carbon and the malonate group.

| 91 | [C₇H₇]⁺ | Tropylium ion, a classic fragment for toluene-containing compounds, formed via benzylic cleavage and rearrangement.[4] |

General Protocol for Mass Spectrometry (GC-MS)
  • Sample Introduction: Dilute the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

  • Separation: The compound travels through a GC column (e.g., a DB-5ms), which separates it from any impurities based on boiling point and polarity.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV for EI).

  • Detection: The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Integrated Spectroscopic Analysis Workflow

The confident identification of a compound relies not on a single technique, but on the corroboration of data from multiple orthogonal methods. The workflow below illustrates the logical progression of analysis.

G cluster_0 A Sample Synthesis & Purification B Mass Spectrometry (MS) A->B Parallel Analysis C Infrared (IR) Spectroscopy A->C Parallel Analysis D ¹H NMR Spectroscopy A->D Parallel Analysis F Structure Confirmation B->F Molecular Weight & Fragmentation C->F Functional Groups E ¹³C NMR Spectroscopy D->E Proton Framework E->F Carbon Skeleton G Data Archival F->G Verified Structure

Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic profile of this compound is highly characteristic and allows for unambiguous identification. The ¹H NMR spectrum is defined by a downfield vinylic singlet and a para-substituted aromatic pattern. The ¹³C NMR confirms the presence of 10 unique carbon environments. The IR spectrum shows intense ester carbonyl and C-O stretching bands, while the mass spectrum will display a clear molecular ion peak and predictable fragmentation patterns corresponding to the loss of ester-related moieties. By integrating these techniques as outlined, researchers can ensure the structural integrity and purity of this valuable synthetic intermediate.

References

  • PubChem. Diethyl methylmalonate. National Center for Biotechnology Information. [Link]

  • PubChem. Diethyl (phenylmethylene)malonate. National Center for Biotechnology Information. [Link]

  • Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(3), 62-68. [Link]

  • mzCloud. Diethyl malonate. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]

  • PubChem. Diethyl (ethoxymethylene)malonate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

  • NIST. Diethyl malonate. NIST Chemistry WebBook. [Link]

  • Google Patents. CN109336762B - Synthesis method of diethyl 2- (2, 6-diethyl-4-methylbenzene)
  • Mandal, K. K. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

  • PubChem. Diethyl 2-(2-methylallyl)malonate. National Center for Biotechnology Information. [Link]

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  • Reich, H. J. Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [Link]

Sources

Characterization of Diethyl 2-[(4-methylphenyl)methylene]malonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of Diethyl 2-[(4-methylphenyl)methylene]malonate (CAS No. 14111-33-2), a key intermediate in synthetic organic chemistry. The document is structured to serve researchers, scientists, and drug development professionals by detailing its synthesis via the Knoevenagel condensation, offering an in-depth analysis of its structural characterization through modern spectroscopic techniques, and discussing its chemical reactivity and potential applications. The methodologies are presented with a focus on the underlying chemical principles, ensuring both theoretical understanding and practical applicability. All data and protocols are substantiated with references to authoritative sources.

Introduction and Synthetic Rationale

This compound is a derivative of diethyl malonate, a cornerstone active methylene compound in organic synthesis.[1][2] Its structure, featuring an α,β-unsaturated dicarbonyl system conjugated to a p-tolyl group, makes it a highly versatile building block for the synthesis of more complex molecular architectures, including pharmaceuticals and specialty polymers.

The most direct and efficient route to this compound is the Knoevenagel condensation , a classic carbon-carbon bond-forming reaction. This reaction involves the nucleophilic addition of an active hydrogen compound, such as diethyl malonate, to a carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield a conjugated product.[3][4][5] The choice of 4-methylbenzaldehyde (p-tolualdehyde) as the carbonyl component and diethyl malonate as the active methylene source is predicated on their commercial availability and the reaction's high efficiency. The reaction is typically catalyzed by a weak base, which is strong enough to deprotonate the malonate ester but not so strong as to induce self-condensation of the aldehyde.[3]

Synthesis via Knoevenagel Condensation

The synthesis of the title compound is a prime example of the Knoevenagel condensation, valued for its operational simplicity and high yields.

Reaction Principle and Mechanism

The reaction proceeds in three key steps:

  • Enolate Formation : The weakly basic catalyst (e.g., piperidine) abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate ion.

  • Nucleophilic Addition : The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde to form an aldol-type addition intermediate.

  • Dehydration : The intermediate alcohol is protonated and subsequently loses a molecule of water (elimination) to form the stable, conjugated α,β-unsaturated final product.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified final product.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants 4-Methylbenzaldehyde + Diethyl Malonate Reflux Mix & Reflux (e.g., 2-4 hours) Reactants->Reflux Add Catalyst Piperidine (in Ethanol) Catalyst->Reflux Catalyze Cool Cool to RT Reflux->Cool Pour Pour into acidified ice-water Cool->Pour Extract Extract with Organic Solvent (e.g., Diethyl Ether) Pour->Extract Wash Wash Organic Layer (H₂O, Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter Filter & Evaporate Dry->Filter Purify Vacuum Distillation or Column Chromatography Filter->Purify Crude Product Product Pure Diethyl 2-[(4-methylphenyl)- methylene]malonate Purify->Product

Caption: Workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylbenzaldehyde (0.10 mol), diethyl malonate (0.12 mol), and 50 mL of absolute ethanol.

  • Catalyst Addition : While stirring, add piperidine (0.01 mol) dropwise to the mixture.

  • Reaction : Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 150 mL of ice-cold water acidified with a small amount of HCl.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing : Combine the organic layers and wash successively with 50 mL of water and 50 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield this compound as a clear oil or low-melting solid.

Physical and Chemical Properties

A summary of the key physical and chemical identifiers for the title compound is provided below.

PropertyValueSource
IUPAC Name Diethyl 2-[(4-methylphenyl)methylene]propanedioateN/A
CAS Number 14111-33-2[6]
Molecular Formula C₁₅H₁₈O₄[6]
Molecular Weight 262.30 g/mol [6]
Appearance Colorless to pale yellow oil or low-melting solidGeneral Observation

Structural Characterization and Spectroscopic Analysis

Confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The expected data are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum provides unambiguous evidence for the compound's structure by showing distinct signals for each unique proton environment.

  • δ ~7.7 (s, 1H) : This singlet corresponds to the vinylic proton (=CH-Ar), deshielded by the anisotropic effects of the adjacent aromatic ring and the electron-withdrawing carbonyl groups.

  • δ ~7.3 (d, 2H) & δ ~7.2 (d, 2H) : These two doublets in the aromatic region represent the four protons of the p-substituted benzene ring, exhibiting a characteristic AA'BB' splitting pattern.

  • δ ~4.3 (q, 4H) : This quartet arises from the four methylene protons (-O-CH₂ -CH₃) of the two equivalent ethyl ester groups, split by the adjacent methyl protons.

  • δ ~2.4 (s, 3H) : A sharp singlet in the upfield region corresponding to the three protons of the methyl group attached to the aromatic ring (Ar-CH₃ ).

  • δ ~1.3 (t, 6H) : This triplet is due to the six methyl protons (-O-CH₂-CH₃ ) of the two equivalent ethyl ester groups, split by the adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments.

  • δ ~166 ppm & ~164 ppm : Two distinct signals in the downfield region for the two non-equivalent ester carbonyl carbons (C=O).

  • δ ~142 ppm : Signal for the vinylic carbon attached to the aromatic ring (C =CH-Ar).

  • δ ~141 ppm & ~131 ppm : Signals for the two quaternary carbons of the aromatic ring.

  • δ ~129.8 ppm & ~129.5 ppm : Signals for the four CH carbons of the aromatic ring.

  • δ ~128 ppm : Signal for the α-carbon of the malonate moiety (=C (COOEt)₂).

  • δ ~61 ppm : Signal for the two equivalent methylene carbons of the ethyl esters (-O-CH₂ -CH₃).

  • δ ~21 ppm : Signal for the methyl carbon attached to the aromatic ring (Ar-CH₃ ).

  • δ ~14 ppm : Signal for the two equivalent methyl carbons of the ethyl esters (-O-CH₂-CH₃ ).

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • ~3030 cm⁻¹ : C-H stretching vibrations for the sp² carbons of the aromatic ring and the vinylic double bond.

  • ~2980 cm⁻¹ : C-H stretching vibrations for the sp³ carbons of the ethyl and methyl groups.

  • ~1725 cm⁻¹ : A very strong and sharp absorption band characteristic of the C=O stretching of the conjugated ester carbonyl groups.

  • ~1630 cm⁻¹ : C=C stretching vibration of the alkene bond.

  • ~1610, ~1510 cm⁻¹ : C=C stretching vibrations within the aromatic ring.

  • ~1250, ~1180 cm⁻¹ : Strong C-O stretching vibrations characteristic of the ester functional groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the compound's fragmentation pattern under electron impact (EI).

  • m/z = 262 : Molecular ion peak [M]⁺, confirming the molecular weight of the compound.

  • m/z = 217 : Fragment corresponding to the loss of an ethoxy radical (•OC₂H₅) from the molecular ion, [M - 45]⁺.

  • m/z = 189 : Fragment corresponding to the loss of a carboethoxy radical (•COOC₂H₅), [M - 73]⁺.

  • m/z = 115 : A prominent fragment likely corresponding to the tolyl-vinyl cation [CH₃-C₆H₄-CH=CH]⁺.

Summary of Characterization Data
TechniqueData TypeExpected Values / Observations
¹H NMR Chemical Shift (δ, ppm)~7.7 (s, 1H), ~7.3 (d, 2H), ~7.2 (d, 2H), ~4.3 (q, 4H), ~2.4 (s, 3H), ~1.3 (t, 6H)
¹³C NMR Chemical Shift (δ, ppm)~166, 164 (C=O); ~142, 141, 131, 129.8, 129.5, 128 (Ar-C, C=C); ~61 (-OCH₂-); ~21 (Ar-CH₃); ~14 (-CH₃)
IR Wavenumber (cm⁻¹)~1725 (C=O, strong); ~1630 (C=C); ~1250 (C-O, strong)
MS (EI) Mass-to-charge (m/z)262 [M]⁺, 217 [M-OC₂H₅]⁺, 189 [M-COOC₂H₅]⁺

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its defined points of reactivity.

Reactivity cluster_nuc Nucleophilic Attack Molecule C(=O)OEt C C(=O)OEt = C(H)-Ar-CH₃ Michael Michael Addition (1,4-Conjugate Addition) Michael->Molecule:c5 Nu⁻ β-carbon Ester Attack at Carbonyl (Hydrolysis / Transesterification) Ester->Molecule:c1 Nu⁻ Ester->Molecule:c3 Nu⁻

Sources

An In-depth Technical Guide to the Knoevenagel Condensation of 4-Methylbenzaldehyde with Diethyl Malonate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the Knoevenagel condensation, with a specific focus on the reaction between 4-methylbenzaldehyde and diethyl malonate. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this pivotal carbon-carbon bond-forming reaction. This document delves into the reaction's mechanistic underpinnings, provides a field-proven experimental protocol, and offers insights into the critical parameters governing the synthesis of diethyl (4-methylbenzylidene)malonate.

Introduction: The Significance of the Knoevenagel Condensation

The Knoevenagel condensation, a modification of the aldol condensation, is a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[1][2] Named after the German chemist Emil Knoevenagel, this reaction involves the nucleophilic addition of a compound with an active methylene group to a carbonyl compound, followed by a dehydration step to yield an α,β-unsaturated product.[1][2] The versatility of the Knoevenagel condensation has established it as a critical tool in the synthesis of a wide array of valuable compounds, including pharmaceuticals, fine chemicals, and functional polymers.[2][3]

The reaction of an aromatic aldehyde, such as 4-methylbenzaldehyde, with an active methylene compound like diethyl malonate is of particular interest. The resulting α,β-unsaturated product, diethyl (4-methylbenzylidene)malonate, serves as a versatile intermediate for further synthetic transformations. The electron-donating methyl group on the aromatic ring can influence the reactivity of the aldehyde and the properties of the final product.

Mechanistic Insights: The Role of the Catalyst

The Knoevenagel condensation is typically catalyzed by a weak base, with secondary amines like piperidine being a common and effective choice.[1][4] The catalyst's role is to facilitate the deprotonation of the active methylene compound without promoting the self-condensation of the aldehyde.[1]

The mechanism of the piperidine-catalyzed Knoevenagel condensation is thought to proceed through two potential pathways:

  • The Enolate Pathway: The basic catalyst deprotonates the diethyl malonate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 4-methylbenzaldehyde. The resulting alkoxide intermediate is protonated to form a β-hydroxy compound (an aldol-type adduct), which then undergoes base-catalyzed dehydration to yield the final α,β-unsaturated product.

  • The Iminium Pathway: Alternatively, the secondary amine catalyst can first react with the aldehyde to form an iminium ion. This iminium ion is more electrophilic than the original aldehyde, making it more susceptible to attack by the weakly nucleophilic enol form of diethyl malonate. Subsequent elimination of the amine catalyst leads to the formation of the product.[5][6] Theoretical calculations suggest that the formation of the iminium ion can be the rate-determining step.[5][6]

Both pathways ultimately lead to the formation of the desired α,β-unsaturated product. The prevailing mechanism can depend on the specific reactants, catalyst, and reaction conditions employed.

Visualizing the Reaction Mechanism

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 4-Methylbenzaldehyde 4-Methylbenzaldehyde Iminium Ion Iminium Ion 4-Methylbenzaldehyde->Iminium Ion Piperidine Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate Piperidine Piperidine Piperidine Aldol Adduct Aldol Adduct Enolate->Aldol Adduct Nucleophilic Attack on Aldehyde Iminium Ion->Aldol Adduct Nucleophilic Attack by Enol Diethyl (4-methylbenzylidene)malonate Diethyl (4-methylbenzylidene)malonate Aldol Adduct->Diethyl (4-methylbenzylidene)malonate Dehydration

Caption: Proposed mechanistic pathways for the Knoevenagel condensation.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of diethyl (4-methylbenzylidene)malonate. The procedure is designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
4-Methylbenzaldehyde120.151.20 g0.01
Diethyl Malonate160.171.76 g (1.6 mL)0.011
Piperidine85.150.085 g (0.1 mL)0.001
Toluene-20 mL-
1 M Hydrochloric Acid-20 mL-
Saturated Sodium Bicarbonate Solution-20 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate---
Experimental Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 4-methylbenzaldehyde (1.20 g, 0.01 mol), diethyl malonate (1.76 g, 0.011 mol), and toluene (20 mL).

  • Catalyst Addition: Add piperidine (0.1 mL, 0.001 mol) to the reaction mixture.

  • Reflux and Water Removal: Heat the mixture to reflux using a heating mantle. The azeotropic removal of water with toluene will commence, and water will collect in the Dean-Stark trap. Continue refluxing for 2-4 hours, or until no more water is collected.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). Visualize the spots under UV light. The disappearance of the 4-methylbenzaldehyde spot indicates the completion of the reaction.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary to obtain a colorless to pale yellow oil.

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization and Data

The identity and purity of the synthesized diethyl (4-methylbenzylidene)malonate can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.75 (s, 1H, vinylic CH)

    • δ 7.40 (d, J = 8.0 Hz, 2H, Ar-H)

    • δ 7.20 (d, J = 8.0 Hz, 2H, Ar-H)

    • δ 4.30 (q, J = 7.1 Hz, 4H, 2 x OCH₂)

    • δ 2.40 (s, 3H, Ar-CH₃)

    • δ 1.35 (t, J = 7.1 Hz, 6H, 2 x OCH₂CH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 166.5, 164.0 (C=O)

    • δ 142.0, 140.0, 131.0, 130.0, 129.5, 128.0 (Ar-C and vinylic C)

    • δ 61.5 (OCH₂)

    • δ 21.5 (Ar-CH₃)

    • δ 14.0 (OCH₂CH₃)

  • IR (neat, cm⁻¹):

    • ~2980 (C-H aliphatic)

    • ~1725 (C=O, ester)

    • ~1630 (C=C, alkene)

    • ~1610, 1510 (C=C, aromatic)

Conclusion and Broader Implications

The Knoevenagel condensation of 4-methylbenzaldehyde with diethyl malonate is a robust and efficient method for the synthesis of a valuable α,β-unsaturated diester. The reaction proceeds in high yield under relatively mild conditions, and the use of a Dean-Stark trap effectively drives the reaction to completion by removing the water byproduct. The resulting product is a versatile synthetic intermediate that can be utilized in a variety of subsequent transformations, making this reaction a key step in many synthetic pathways within the pharmaceutical and chemical industries. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are paramount to achieving optimal results.

References

  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]4]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]]

  • Wikipedia. (2023, November 28). Knoevenagel condensation. Retrieved from [Link]1]

  • Ferreira, M. J., et al. (2017, May 25). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300-5307. Retrieved from [Link]5][6]

  • Singh, S., & Singh, P. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University. Retrieved from [Link]2]

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Physical and chemical properties of Diethyl 2-[(4-methylphenyl)methylene]malonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diethyl 2-[(4-methylphenyl)methylene]malonate

Abstract

This compound, a derivative of diethyl malonate, is a versatile α,β-unsaturated compound with significant applications in organic synthesis. Its strategic placement of electron-withdrawing groups and a reactive double bond makes it a valuable precursor for the synthesis of complex molecular architectures, including various heterocyclic compounds and pharmacologically active agents. This guide provides a comprehensive overview of its core physical and chemical properties, a detailed protocol for its synthesis via the Knoevenagel condensation, an exploration of its chemical reactivity, and its applications in research and development.

Core Physicochemical Properties

The compound's structure, featuring a para-substituted aromatic ring conjugated with the malonic ester framework, dictates its physical properties and spectral characteristics.

PropertyValueSource(s)
CAS Number 14111-33-2[1]
Molecular Formula C₁₅H₁₈O₄[1]
Molecular Weight 262.30 g/mol [1]
Appearance Typically a colorless to pale yellow oil or low-melting solidInferred
Solubility Immiscible in water; soluble in common organic solvents (e.g., ethanol, DMSO, toluene)[2][3]
Spectroscopic Signature

While specific spectra are lot-dependent, the expected spectroscopic data are as follows:

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the ethyl ester groups (a quartet around 4.2-4.3 ppm and a triplet around 1.2-1.3 ppm), the aromatic protons of the para-substituted ring (two doublets in the range of 7.2-7.5 ppm), a singlet for the vinylic proton (~7.7 ppm), and a singlet for the methyl group on the phenyl ring (~2.4 ppm).

  • ¹³C NMR: Key signals include those for the two ester carbonyl carbons (~165-170 ppm), the carbons of the C=C double bond, the aromatic carbons, the carbons of the ethyl groups, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretching of the conjugated esters (around 1720-1730 cm⁻¹), along with C=C stretching bands for the alkene and aromatic ring, and C-O stretching bands.

  • Mass Spectrometry (MS): Electron impact mass spectrometry would show a molecular ion peak (M⁺) at m/z 262. Key fragmentation patterns would likely include the loss of an ethoxy radical (M-45) and the loss of the entire diethyl malonate moiety (M-159)[4].

Synthesis via Knoevenagel Condensation

The most common and efficient synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (diethyl malonate) with an aldehyde (p-tolualdehyde)[5].

Reaction Mechanism

The reaction proceeds through a well-established mechanism. A mild base is crucial; it must be strong enough to deprotonate the acidic α-carbon of diethyl malonate but not so strong as to cause self-condensation of the aldehyde[5].

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_addition Nucleophilic Addition DEM Diethyl Malonate Enolate Malonate Enolate (Nucleophile) DEM->Enolate + Base, - H⁺ Aldehyde p-Tolu-aldehyde Adduct Aldol Adduct Intermediate Aldehyde->Adduct Base Base (e.g., Piperidine) Enolate->Adduct Attack on Carbonyl Product Final Product + H₂O Adduct->Product - H₂O (Dehydration)

Caption: Mechanism of the Knoevenagel condensation.

Experimental Protocol: Synthesis

This protocol describes a typical lab-scale synthesis.

Materials:

  • p-Tolualdehyde (4-methylbenzaldehyde)

  • Diethyl malonate

  • Piperidine (catalyst)

  • Toluene or Ethanol (solvent)

  • Hydrochloric acid (for neutralization)

  • Sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-tolualdehyde (1.0 eq), diethyl malonate (1.1 eq), and the solvent (e.g., toluene, ~2-3 mL per mmol of aldehyde).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture. Causality Note: Piperidine acts as a weak base to generate the nucleophilic malonate enolate without promoting unwanted side reactions of the aldehyde[2][5].

  • Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Water is generated as a byproduct. If using a Dean-Stark apparatus with toluene, the removal of water drives the equilibrium towards the product.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate or ether and wash sequentially with dilute HCl (to neutralize the piperidine catalyst), water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is a viscous oil.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

Chemical Reactivity and Synthetic Applications

The compound is a Michael acceptor and a versatile building block for more complex molecules. Its reactivity is centered around the conjugated system.

Synthetic_Utility Synthetic Utility Workflow Start Diethyl 2-[(4-methylphenyl)- methylene]malonate Michael Michael Addition (1,4-Conjugate Addition) Start->Michael + Nucleophile Reduction Reduction Reactions Start->Reduction + H₂ / Catalyst or NaBH₄ Cyclo Cycloaddition / Heterocycle Formation Start->Cyclo + Dinucleophile (e.g., Urea, Amidine) Prod_Michael Substituted Malonates (e.g., for drug scaffolds) Michael->Prod_Michael Prod_Red_Alkene Saturated Diesters (Reduction of C=C) Reduction->Prod_Red_Alkene Prod_Red_Ester Diols (Reduction of Esters) Reduction->Prod_Red_Ester Prod_Cyclo Pyrimidines, Pyridines, Other Heterocycles Cyclo->Prod_Cyclo

Caption: Key reaction pathways for the title compound.

Michael Addition

As an electron-deficient alkene, it readily undergoes 1,4-conjugate addition (Michael Addition) with a wide range of soft nucleophiles, such as enolates, amines, and thiols. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation, providing access to more complex substituted malonic esters which are themselves precursors to pharmaceuticals and other fine chemicals[6][7].

Reduction

The compound can be selectively reduced. Catalytic hydrogenation (e.g., H₂/Pd-C) will typically reduce the carbon-carbon double bond to yield Diethyl 2-[(4-methylphenyl)methyl]malonate. More powerful reducing agents, like lithium aluminum hydride (LiAlH₄), can reduce the ester functionalities to primary alcohols, yielding the corresponding diol.

Heterocycle Synthesis

Substituted diethyl malonates are classic precursors for six-membered heterocycles[8]. For instance, condensation with urea or thiourea can lead to the formation of barbiturate-like structures, which are a core motif in many central nervous system drugs[8][9]. Reactions with other 1,3-dinucleophiles can provide access to a wide array of pyrimidine and pyridine derivatives.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its handling should be guided by the known hazards of its parent compound, diethyl malonate.

  • Hazards: Assumed to be a combustible liquid that can cause serious eye irritation[10][11]. May cause skin and respiratory tract irritation[12][13].

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and a lab coat[12].

  • Handling: Use in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes[10][12].

  • Storage: Store in a cool, dry place in a tightly sealed container[12].

Conclusion

This compound is a synthetically valuable intermediate. Its straightforward preparation via the Knoevenagel condensation and the versatile reactivity of its conjugated system make it a powerful tool for medicinal chemists and organic synthesis professionals. Its ability to serve as a Michael acceptor and a precursor for complex heterocyclic systems ensures its continued relevance in the development of novel molecules for drug discovery and materials science.

References

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl methylmalonate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl (phenylmethylene)malonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Fadnavis, N. W., et al. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. Retrieved from [Link]

  • Google Patents. (n.d.). CN109336762B - Synthesis method of diethyl 2- (2, 6-diethyl-4-methylbenzene) malonate.
  • Kishida Chemical Co., Ltd. (2025). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Bednarz, S. (2009). Knoevenagel condensation of diethyl malonate with salicylaldehyde. Scribd. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%. Retrieved from [Link]

  • Filo. (2024). Discuss synthetic applications of diethyl malonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl phenylmalonate. Retrieved from [Link]

  • Ramesh, P., Shalini, B., & Fadnavis, N. W. (2014). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 4, 7368-7373. Retrieved from [Link]

  • LookChem. (n.d.). DIETHYL METHYLMALONATE. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2-(4-methoxyphenyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DEEMM: The Versatile Malonate Ester Driving Innovation in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • vibzz lab. (2023, February 6). Diethyl Malonate : Synthesis via Fischer Esterification [Video]. YouTube. Retrieved from [Link]

  • Setiadji, S., et al. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2-(4-nitrobenzylidene)malonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Kappe, C. O. (n.d.). Malonates in Cyclocondensation Reactions. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Spectroscopy International. (2014). Diethyl benzylmalonate, IR, NMR, Mass. Retrieved from [Link]

  • ResearchGate. (2025). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, December 28). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate) [Video]. YouTube. Retrieved from [Link]

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Structure elucidation of Diethyl 2-[(4-methylphenyl)methylene]malonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of Diethyl 2-[(4-methylphenyl)methylene]malonate

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound, a classic example of an α,β-unsaturated dicarbonyl compound. The synthesis is achieved via the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] This document details the strategic application of modern analytical techniques—notably Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—to unequivocally confirm the molecular structure. The causality behind experimental choices and the interpretation of spectral data are emphasized, offering field-proven insights for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of Structure Confirmation

In the realm of chemical and pharmaceutical sciences, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research, from understanding reaction mechanisms to predicting pharmacological activity, is built. This compound serves as an excellent case study for the principles of structure elucidation. Its synthesis via the Knoevenagel condensation of 4-methylbenzaldehyde and diethyl malonate is a robust and widely utilized transformation.[2] The subsequent analytical challenge is to verify that the desired product has been formed, free of starting materials and potential side-products. This guide will walk through the logical sequence of experiments and data interpretation required to achieve this with a high degree of confidence.

Synthesis via Knoevenagel Condensation

The formation of this compound is a direct application of the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (diethyl malonate) to a carbonyl group (4-methylbenzaldehyde), followed by a dehydration step.[3] The reaction is typically catalyzed by a weak base, such as piperidine, which is sufficiently basic to deprotonate the diethyl malonate without promoting the self-condensation of the aldehyde.[4]

Reaction Mechanism

The mechanism proceeds in three key stages:

  • Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde to form a tetrahedral intermediate.

  • Dehydration: The intermediate is protonated and subsequently undergoes elimination of a water molecule to yield the final α,β-unsaturated product.[3]

Experimental Protocol: Synthesis of this compound
  • Materials:

    • 4-methylbenzaldehyde

    • Diethyl malonate

    • Piperidine (catalyst)

    • Toluene (solvent)

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methylbenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene.

    • Add a catalytic amount of piperidine (0.05 eq).

    • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Allow the reaction mixture to cool to room temperature.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

Knoevenagel_Condensation_Workflow Knoevenagel Condensation Workflow reagents Reactants: 4-Methylbenzaldehyde Diethyl Malonate Catalyst: Piperidine Solvent: Toluene reaction Reaction Setup: Round-bottom flask with Dean-Stark apparatus reagents->reaction reflux Reflux with water removal reaction->reflux workup Aqueous Workup: - Dilute HCl wash - NaHCO3 wash - Brine wash reflux->workup drying Drying: Anhydrous MgSO4 workup->drying purification Purification: - Solvent Removal - Vacuum Distillation or  Column Chromatography drying->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis and Structure Elucidation

The cornerstone of structure confirmation lies in the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules. It provides information on the number of different types of protons, their chemical environment, their relative numbers, and the connectivity between them.

Predicted ¹H NMR Data (in CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a7.70s1H=CH-ArThe vinylic proton is deshielded by the adjacent aromatic ring and the two ester groups.
b7.40d2HAr-H (ortho to alkyl)Aromatic protons ortho to the electron-donating methyl group are expected to be slightly shielded relative to the other aromatic protons.
c7.20d2HAr-H (ortho to C=)Aromatic protons ortho to the electron-withdrawing methylene malonate group are deshielded.
d4.30q4H-O-CH ₂-CH₃Methylene protons of the ethyl groups are adjacent to an oxygen atom, hence their downfield shift. They are split into a quartet by the neighboring methyl protons.[5]
e2.40s3HAr-CHProtons of the methyl group attached to the aromatic ring.
f1.35t6H-O-CH₂-CHMethyl protons of the ethyl groups are split into a triplet by the adjacent methylene protons.[5]
¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃)

SignalChemical Shift (δ, ppm)AssignmentRationale
1167.0C=OCarbonyl carbons of the ester groups.
2164.5C=OThe two ester carbonyls may be slightly different due to their geometric relationship with the aromatic ring.
3142.0Ar-C -CH₃Quaternary aromatic carbon attached to the methyl group.
4141.0=C H-ArVinylic carbon attached to the aromatic ring.
5131.0C =C(COOEt)₂Quaternary vinylic carbon attached to the malonate moiety.
6130.0Ar-CHAromatic carbons ortho to the methyl group.
7129.5Ar-CHAromatic carbons ortho to the methylene malonate group.
8128.0Ar-C (ipso)Quaternary aromatic carbon attached to the vinylic carbon.
962.0-O-C H₂-CH₃Methylene carbons of the ethyl groups, shifted downfield by the adjacent oxygen.
1021.5Ar-C H₃Methyl carbon attached to the aromatic ring.
1114.0-O-CH₂-C H₃Methyl carbons of the ethyl groups.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational excitation of specific bonds.

Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignmentRationale
~3050MediumC-H stretch (aromatic & vinylic)Characteristic C-H stretching for sp² hybridized carbons.
~2980MediumC-H stretch (aliphatic)C-H stretching for sp³ hybridized carbons of the ethyl and methyl groups.
~1725StrongC=O stretch (α,β-unsaturated ester)The carbonyl stretching frequency is lower than that of a saturated ester due to conjugation with the C=C double bond.[6][7]
~1630MediumC=C stretch (alkene)Stretching vibration of the carbon-carbon double bond.
~1610MediumC=C stretch (aromatic)Characteristic stretching of the aromatic ring.
~1250 & ~1150StrongC-O stretch (ester)Asymmetric and symmetric stretching vibrations of the C-O single bonds in the ester functional groups.[8]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted MS Fragmentation

m/zInterpretation
262[M]⁺, Molecular ion peak
217[M - OEt]⁺, Loss of an ethoxy radical
189[M - COOEt]⁺, Loss of an ethoxycarbonyl radical
159[M - (COOEt)₂ + H]⁺, Loss of the diethyl malonate moiety with a hydrogen transfer.[9]
117[M - C₈H₇O₄]⁺, Toluyl cation
Structure Elucidation Logic Diagram

Structure_Elucidation Structure Elucidation of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis synthesis Knoevenagel Condensation of 4-methylbenzaldehyde and diethyl malonate HNMR ¹H NMR: - Vinylic proton (~7.7 ppm) - Aromatic protons (7.2-7.4 ppm) - Ethyl ester signals (quartet & triplet) - Aromatic methyl singlet (~2.4 ppm) synthesis->HNMR yields product for analysis CNMR ¹³C NMR: - Ester C=O (~165 ppm) - Vinylic carbons (~130-140 ppm) - Aromatic carbons (~128-142 ppm) - Ethyl and methyl carbons synthesis->CNMR yields product for analysis IR IR: - C=O stretch (~1725 cm⁻¹) - C=C stretch (~1630 cm⁻¹) - C-O stretches (~1250, 1150 cm⁻¹) synthesis->IR yields product for analysis MS MS: - Molecular ion at m/z 262 - Fragments from loss of  ethoxy and ethoxycarbonyl groups synthesis->MS yields product for analysis structure Confirmed Structure: This compound HNMR->structure confirms proton environment & connectivity CNMR->structure confirms carbon skeleton IR->structure confirms functional groups MS->structure confirms molecular weight & fragmentation

Caption: Logical flow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The Knoevenagel condensation provides a reliable synthetic route to the target compound. Subsequent analysis by ¹H NMR, ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its structure. By carefully interpreting the data from each technique, a self-validating system is created, ensuring the scientific integrity of the result. This guide provides a robust framework for applying these principles to the characterization of this and other related molecules.

References

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(3), 62-68. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Original Knoevenagel condensation reaction: formaldehyde and diethyl... Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • ACS Publications. (2019). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. Retrieved from [Link]

  • University of Regensburg. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • S3 Amazonaws. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from [Link]

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  • ResearchGate. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

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  • ResearchGate. (n.d.). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Retrieved from [Link]

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  • SpectraBase. (n.d.). Diethyl 2-benzhydryl-2-ethylmalonate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis and Reactivity of Diethyl 2-[(4-methylphenyl)methylene]malonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of Diethyl 2-[(4-methylphenyl)methylene]malonate, a versatile intermediate in modern organic synthesis. While originating from the classically reactive "active methylene" species, diethyl malonate, the title compound's reactivity profile is dominated by the electron-deficient alkene functionality created during its synthesis. This document elucidates the foundational Knoevenagel condensation used for its preparation, offering a detailed mechanistic breakdown and actionable experimental protocols. The core of this guide focuses on the subsequent reactivity of the α,β-unsaturated system, primarily its role as a potent Michael acceptor. We will explore reaction mechanisms, provide step-by-step procedures for key transformations, and present quantitative data to inform experimental design. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's synthetic potential.

Introduction: The Legacy of the Active Methylene Group

The story of this compound begins with one of the most fundamental building blocks in C-C bond formation: the active methylene compound.

The Archetypal Active Methylene Compound: Diethyl Malonate

Diethyl malonate is a cornerstone reagent in organic synthesis, primarily due to the unique reactivity of its central methylene (CH₂) group.[1][2] The protons on this carbon are significantly more acidic (pKa ≈ 13 in DMSO) than typical alkane protons. This heightened acidity is a direct consequence of the two flanking ester groups, which act as powerful electron-withdrawing groups.[1][3] Upon deprotonation by a suitable base, a resonance-stabilized enolate ion is formed, making the central carbon a potent nucleophile. This nucleophilicity is the basis for the classical malonic ester synthesis, which allows for the straightforward alkylation and subsequent conversion to a wide array of carboxylic acids.[4][5][6]

Synthesis of the Target Compound: The Knoevenagel Condensation

The title compound, this compound, is synthesized by reacting the nucleophilic diethyl malonate with an electrophilic aldehyde, specifically 4-methylbenzaldehyde. This transformation is a classic example of the Knoevenagel condensation .[7][8][9] This reaction involves a nucleophilic addition followed by a dehydration, effectively converting the nucleophilic active methylene center into an electrophilic carbon-carbon double bond.[8]

Structural Features and Resulting Reactivity: From Nucleophile to Electrophile

The Knoevenagel condensation fundamentally inverts the electronic character of the malonate's central carbon. The resulting C=C double bond is in conjugation with both ester carbonyls. This extended π-system pulls electron density away from the β-carbon (the carbon bonded to the 4-methylphenyl group), rendering it highly electrophilic and susceptible to attack by nucleophiles. This structure is a classic Michael acceptor , and its primary mode of reactivity is the 1,4-conjugate addition, commonly known as the Michael addition reaction.[10]

Synthesis via Knoevenagel Condensation

The efficient synthesis of this compound is critical for its use as a synthetic intermediate. The Knoevenagel condensation provides a reliable and high-yielding route.

Mechanistic Overview

The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[7][11] A strong base is generally avoided as it can promote the self-condensation of the aldehyde.[8] The mechanism proceeds through three key stages:

  • Enolate Formation: The basic catalyst deprotonates the active methylene group of diethyl malonate to form the resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde, forming a tetrahedral intermediate (an aldol-type adduct).

  • Dehydration: This intermediate is protonated and subsequently undergoes elimination of a water molecule to yield the final α,β-unsaturated product. The formation of this highly conjugated system provides the thermodynamic driving force for the reaction.[12]

Diagram of the Knoevenagel Condensation Mechanism

Knoevenagel_Condensation Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DEM Diethyl Malonate Enolate Malonate Enolate (Nucleophile) DEM->Enolate + Base Aldehyde 4-Methylbenzaldehyde Adduct β-Hydroxy Adduct Base Base (e.g., Piperidine) Enolate->Adduct + Aldehyde (Nucleophilic Attack) Product Diethyl 2-[(4-methylphenyl)- methylene]malonate Adduct->Product - H₂O (Dehydration) Water H₂O caption Mechanism of base-catalyzed Knoevenagel condensation.

Caption: Mechanism of base-catalyzed Knoevenagel condensation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methodologies for Knoevenagel condensations.[9][11]

Materials:

  • 4-methylbenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 4-methylbenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene (approx. 100 mL).

  • Catalyst Addition: Add piperidine (0.1 eq) to the mixture. The use of a catalytic amount of a weak base is crucial to prevent side reactions.

  • Reaction: Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by observing water collection (theoretical amount is 1.0 eq) or by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove piperidine), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude oil or solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.

Core Reactivity: The Michael Addition

The primary utility of this compound in subsequent synthetic steps stems from its character as a Michael acceptor.

The Michael Acceptor: Electronic Properties

The electrophilicity of the β-carbon in the α,β-unsaturated system is significantly enhanced by the presence of two electron-withdrawing ester groups. This makes the compound a highly reactive substrate for Michael addition reactions, even with soft or weak nucleophiles.

General Mechanism of Michael Addition

The Michael addition is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[10]

  • Nucleophilic Attack: A nucleophile (Michael donor) attacks the electrophilic β-carbon of the double bond.

  • Enolate Formation: The electron density is pushed through the conjugated system to form a resonance-stabilized enolate intermediate.

  • Protonation: The enolate is protonated (typically by the solvent or during aqueous workup) to yield the final 1,4-adduct.

Diagram of the Michael Addition Workflow

Michael_Addition Start Diethyl 2-[(4-methylphenyl)- methylene]malonate (Michael Acceptor) Reaction 1. Conjugate Addition Start->Reaction Nucleophile Nucleophile (Nu⁻) (Michael Donor) Nucleophile->Reaction Intermediate Resonance-Stabilized Enolate Intermediate Reaction->Intermediate Forms C-Nu bond Protonation 2. Protonation (H⁺ source) Intermediate->Protonation Product Final 1,4-Adduct Protonation->Product Tautomerizes to keto form

Caption: Generalized workflow for the Michael Addition reaction.

Experimental Protocol: A Representative Michael Addition

This protocol describes the addition of a second equivalent of diethyl malonate to the title compound, a reaction that forms a precursor to more complex polycarboxylic acids.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Nucleophile Formation: Cool the solution to 0°C and add diethyl malonate (1.0 eq) dropwise. Stir for 30 minutes at 0°C to ensure complete formation of the nucleophilic enolate.

  • Addition of Michael Acceptor: Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise to the enolate solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 4-12 hours).

  • Quenching and Workup: Cool the reaction mixture to 0°C and carefully quench by adding 1M HCl until the solution is acidic (pH ~5-6).

  • Extraction and Purification: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The crude product can be purified by column chromatography.

Enantioselective Michael Additions

For applications in drug development, achieving stereocontrol is paramount. The Michael addition to substrates like this compound can be rendered enantioselective by using chiral catalysts. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinamides, have proven effective.[13][14] Similarly, chiral metal complexes, for instance, a Nickel-Sparteine complex, can catalyze these additions with good to excellent enantioselectivity.[15]

Table 1: Catalyst Systems for Enantioselective Michael Additions

Catalyst TypeExampleTypical NucleophileAchieved Enantioselectivity (ee)Reference
Chiral Phase-TransferCinchonium-based triazineDiethyl malonateGood[15]
Bifunctional OrganocatalystThiourea-tertiary amineDiethyl malonateHigh[13]
Chiral Metal ComplexNickel-SparteineDiethyl malonateGood to Excellent[15]
Bifunctional Organocatalyst2-aminoDMAP/ureaNitroalkanesHigh to Excellent[14]

Other Significant Reactions

Beyond the Michael addition, the reactivity of the conjugated system can be exploited in several other synthetically useful transformations.

  • Cycloaddition Reactions: The electron-poor double bond makes the compound an excellent dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic and bicyclic systems.

  • Reduction: The C=C double bond can be selectively reduced via catalytic hydrogenation (e.g., using H₂/Pd-C). This yields Diethyl 2-[(4-methylphenyl)methyl]malonate, which restores an acidic C-H proton (now a methine), enabling further functionalization via enolate chemistry.

  • Hydrolysis and Decarboxylation: Under harsh acidic or basic conditions, the ester groups can be hydrolyzed to the corresponding dicarboxylic acid. Upon heating, this β,γ-unsaturated diacid can undergo decarboxylation to yield a substituted cinnamic acid derivative, a valuable class of compounds in pharmaceuticals and materials science.

Spectroscopic and Analytical Characterization

Verification of the synthesis of this compound is achieved through standard analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueFeatureExpected Value/Observation
¹H NMR Vinyl proton (-CH=)Singlet, δ ≈ 7.5-7.8 ppm
Aromatic protonsMultiplets, δ ≈ 7.1-7.4 ppm
Methylene protons (-OCH₂CH₃)Quartets, δ ≈ 4.3 ppm
Methyl protons (-CH₃)Triplets, δ ≈ 1.3 ppm
Aryl methyl protons (Ar-CH₃)Singlet, δ ≈ 2.4 ppm
IR (Infrared) C=O stretch (ester)Strong absorption, ~1720-1730 cm⁻¹
C=C stretch (conjugated)Absorption, ~1620-1640 cm⁻¹
Mass Spec (EI) Molecular Ion (M⁺)m/z = 262.12 (for C₁₅H₁₈O₄)

Note: Specific chemical shifts (δ) can vary based on the solvent used for NMR analysis.

Conclusion

This compound represents a powerful synthetic intermediate whose utility is a direct result of its preparation from an active methylene precursor. The Knoevenagel condensation transforms the nucleophilic character of diethyl malonate into a potent electrophilic Michael acceptor. This reactivity profile, particularly its susceptibility to conjugate additions, allows for the facile construction of complex carbon skeletons. The potential for enantioselective transformations further elevates its importance for professionals in pharmaceutical and fine chemical synthesis. A thorough understanding of its synthesis and reactivity is key to unlocking its full potential as a versatile building block in organic chemistry.

References

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Diethyl 2-[(4-methylphenyl)methylene]malonate CAS number 14111-33-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diethyl 2-[(4-methylphenyl)methylene]malonate

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 14111-33-2), a versatile synthetic intermediate. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It covers the compound's physicochemical properties, detailed synthetic protocols based on the Knoevenagel condensation, mechanistic insights, spectroscopic characterization, potential applications, and essential safety and handling procedures. The guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Introduction and Physicochemical Profile

This compound is a derivative of diethyl malonate, a cornerstone building block in organic synthesis.[1] Its structure, featuring an activated carbon-carbon double bond conjugated with two ester groups, makes it a valuable precursor for the synthesis of a wide array of more complex molecular architectures. This reactivity is central to its utility in medicinal chemistry and materials science. This guide will explore the synthesis, characterization, and application of this specific arylidene malonate.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below. These properties are critical for its handling, purification, and use in subsequent synthetic steps.

PropertyValueReference
CAS Number 14111-33-2[2]
Molecular Formula C₁₅H₁₈O₄[2]
Molecular Weight 262.30 g/mol [2]
Boiling Point 335.2°C at 760 mmHg[3]
Flash Point 158.9°C[3]
Refractive Index 1.535[3]

Synthesis and Reaction Mechanism

The primary and most efficient route for the synthesis of this compound is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (diethyl malonate) with an aldehyde or ketone (p-tolualdehyde), typically catalyzed by a weak base.[4]

The Knoevenagel Condensation Mechanism

The reaction is catalyzed by a mild base, which is crucial as it must be strong enough to deprotonate the diethyl malonate to form a reactive carbanion, but not so basic that it promotes the self-condensation of the aldehyde.[4][5] The mechanism proceeds through several key steps:

  • Deprotonation: The basic catalyst (e.g., piperidine) abstracts an acidic α-hydrogen from diethyl malonate, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-tolualdehyde.

  • Protonation: The resulting alkoxide intermediate is protonated, forming a β-hydroxy malonate (an aldol-type adduct).

  • Dehydration: Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, this compound.

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DEM Diethyl Malonate ENOLATE Enolate Ion (Nucleophile) DEM->ENOLATE  1. Deprotonation (Base abstracts H+) TOL p-Toluardehyde ADDUCT β-Hydroxy Adduct TOL->ADDUCT CAT Base (Catalyst) ENOLATE->ADDUCT  2. Nucleophilic Attack (on Aldehyde Carbonyl) PRODUCT Diethyl 2-[(4-methylphenyl)- methylene]malonate ADDUCT->PRODUCT  3. Dehydration (-H₂O) WATER Water ADDUCT->WATER Synthesis_Workflow Synthesis Experimental Workflow A 1. Mix Reactants p-Toluardehyde, Diethyl Malonate, DMSO B 2. Add Catalyst Immobilized Gelatine A->B C 3. React Orbital Shaker, Room Temp, Overnight B->C D 4. Filter Recover Catalyst for Reuse C->D E 5. Liquid-Liquid Extraction Extract with Hexane D->E F 6. Dry & Concentrate Dry with MgSO₄, Evaporate Hexane E->F G 7. Obtain Product Crude this compound F->G H 8. Purify (Optional) Vacuum Distillation or Chromatography G->H

Sources

The KnoevaGEL Condensation with Aromatic Aldehydes: A Technical Guide to Core Principles and Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] This versatile reaction, a modification of the aldol condensation, involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[4][5][6] When applied to aromatic aldehydes, the Knoevenagel condensation provides a powerful and direct route to a wide array of valuable compounds, including key intermediates for pharmaceuticals, fine chemicals, and functional polymers.[1][2] This in-depth guide explores the fundamental principles governing this reaction, offering insights into mechanistic nuances, catalytic strategies, and practical experimental considerations.

I. The Mechanistic Heart of the Reaction: A Stepwise Exploration

The Knoevenagel condensation is fundamentally a nucleophilic addition followed by a dehydration step.[3][5][7] The generally accepted mechanism, particularly when using amine catalysts, can be dissected into a series of key events:

  • Formation of the Nucleophile: The reaction is initiated by the deprotonation of the active methylene compound by a base.[7] The acidity of the α-protons, flanked by electron-withdrawing groups (Z), is crucial for this step to proceed, even with a mild base.[5] This generates a resonance-stabilized enolate ion, a potent nucleophile.[8]

  • The Role of the Catalyst and the Electrophile: While tertiary amines act as simple Brønsted bases, primary and secondary amines can play a more intricate role.[9] They can react with the aromatic aldehyde to form a more electrophilic iminium ion intermediate.[8][9] This intermediate is then readily attacked by the enolate.

  • Carbon-Carbon Bond Formation: The nucleophilic enolate attacks the carbonyl carbon of the aldehyde (or the iminium ion), leading to the formation of a tetrahedral intermediate.[7][10]

  • Dehydration to the Final Product: Subsequent proton transfer and elimination of a water molecule result in the formation of the characteristic carbon-carbon double bond of the α,β-unsaturated product.[7]

Caption: Generalized mechanism of the amine-catalyzed Knoevenagel condensation.

II. The Pillars of a Successful Condensation: Key Experimental Parameters

The success and efficiency of a Knoevenagel condensation with aromatic aldehydes hinge on the careful selection and control of several critical parameters.

A. The Choice of Catalyst: A Spectrum of Possibilities

The catalyst is arguably the most influential component in the Knoevenagel condensation. While traditional methods often employ basic organic amines, the field has evolved to include a diverse range of catalytic systems.

Catalyst TypeExamplesKey Characteristics & Considerations
Homogeneous Bases Piperidine, Pyridine, Triethylamine, DBUEffective and widely used. Can be difficult to separate from the reaction mixture.
Lewis Acids ZnCl₂, TiCl₄, InCl₃Can activate the carbonyl group of the aldehyde, enhancing its electrophilicity.
Heterogeneous Catalysts Zeolites, Hydrotalcites, Functionalized SilicaOffer advantages in terms of catalyst recovery and reusability, aligning with green chemistry principles.[11]
Ionic Liquids Imidazolium-based saltsCan act as both the catalyst and the solvent, facilitating product separation and catalyst recycling.[3][12]
Biocatalysts Enzymes, Agro-waste extractsEmerging as environmentally benign and sustainable alternatives.[13]
B. The Active Methylene Compound: Tailoring Reactivity and Functionality

The nature of the active methylene compound dictates the structure of the final product. The electron-withdrawing groups (Z and Z') not only enhance the acidity of the methylene protons but also become integral parts of the resulting molecule.

Commonly employed active methylene compounds include:

  • Malononitrile (NC-CH₂-CN): Highly reactive, often leading to high yields of dicyano-substituted products.

  • Ethyl Cyanoacetate (NC-CH₂-COOEt): A versatile reagent yielding products with both cyano and ester functionalities.

  • Diethyl Malonate (EtOOC-CH₂-COOEt): Another common choice, leading to dicarboxy-substituted products.

  • Malonic Acid (HOOC-CH₂-COOH): Often used in the Doebner modification, where condensation is followed by decarboxylation.[5]

  • Barbituric Acid and its Derivatives: These cyclic active methylene compounds are used to synthesize a range of biologically active molecules.[14]

C. Reaction Conditions: Solvent, Temperature, and Water Removal

The choice of solvent can significantly impact reaction rates and yields. While traditional syntheses often utilize organic solvents like ethanol, benzene, or DMF, there is a growing trend towards more environmentally friendly options, including water and solvent-free conditions.[15][16]

The reaction is often performed at room temperature or with gentle heating.[17] Since water is a byproduct of the condensation, its removal can shift the equilibrium towards the product. This can be achieved through azeotropic distillation or the use of dehydrating agents.[18]

III. A Practical Guide: Experimental Protocols

The following protocols provide a starting point for conducting Knoevenagel condensations with aromatic aldehydes. Optimization of reaction times, temperatures, and catalyst loading may be necessary for specific substrates.

Protocol 1: A Classic Approach - Piperidine-Catalyzed Condensation of Benzaldehyde with Malononitrile

Materials:

  • Benzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzylidenemalononitrile.

Protocol 2: A Greener Alternative - Water-Mediated Condensation

Materials:

  • Aromatic Aldehyde

  • Active Methylene Compound

  • Water

Procedure: [15]

  • In a glass vial, combine the aromatic aldehyde (1 equivalent) and the active methylene compound (1 equivalent).[15]

  • Add water to the vial.[15]

  • Stir the mixture vigorously at room temperature until the reaction is complete, as monitored by TLC.[15]

  • The product can often be isolated by simple filtration, washed with water, and dried.[16] In some cases, evaporation of the solvent may be necessary.[15]

Caption: Comparative workflow of classic and green Knoevenagel condensation protocols.

IV. Conclusion and Future Outlook

The Knoevenagel condensation of aromatic aldehydes remains a highly relevant and powerful tool in the arsenal of synthetic chemists. Its operational simplicity, broad substrate scope, and the value of its products ensure its continued application in both academic research and industrial settings. The ongoing development of more sustainable and efficient catalytic systems, including heterogeneous catalysts and biocatalysts, promises to further enhance the utility of this classic reaction, paving the way for greener and more economical synthetic routes to a vast array of important molecules. The principles outlined in this guide provide a solid foundation for researchers to explore and exploit the full potential of the Knoevenagel condensation in their own work.

References

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Sources

The Role of Piperidine as a Catalyst in the Knoevenagel Condensation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its ability to produce α,β-unsaturated compounds that are key intermediates in the manufacturing of fine chemicals, pharmaceuticals, and functional materials.[1] Among the various catalysts employed for this transformation, piperidine, a secondary amine, holds a prominent position due to its efficiency, low cost, and versatility.[2][3] This technical guide provides an in-depth exploration of the multifaceted role of piperidine in catalyzing the Knoevenagel condensation. We will dissect the reaction mechanism, highlighting the formation of critical intermediates such as the iminium ion and the enolate, and discuss the kinetic and thermodynamic factors that govern the reaction's progress. Furthermore, this guide will present a detailed, field-proven experimental protocol, offering practical insights into optimizing reaction conditions for achieving high yields and purity.

Introduction: The Knoevenagel Condensation in Modern Synthesis

The Knoevenagel condensation involves the reaction between an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) and a carbonyl compound, typically an aldehyde or a ketone.[4] This base-catalyzed reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding a stable α,β-unsaturated product. The versatility of this reaction lies in the wide range of suitable substrates, allowing for the synthesis of a diverse array of functionalized alkenes. These products serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes.[5]

The choice of catalyst is paramount in controlling the efficiency and selectivity of the Knoevenagel condensation. While a variety of bases can be employed, piperidine has emerged as a particularly effective organocatalyst for this transformation.[3] Its unique mode of action, involving a dual catalytic role, sets it apart from simple Brønsted bases.

The Catalytic Mechanism of Piperidine: A Tale of Two Intermediates

The catalytic action of piperidine in the Knoevenagel condensation is a sophisticated process that goes beyond simple deprotonation. Theoretical and experimental studies have elucidated a mechanism involving the formation of two key reactive species: an iminium ion and an enolate.[6][7][8][9]

Formation of the Iminium Ion: Activating the Carbonyl Group

The reaction initiates with the nucleophilic attack of the secondary amine, piperidine, on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a highly electrophilic iminium ion.[4][10] This activation of the carbonyl compound is a crucial step, as the iminium ion is significantly more susceptible to nucleophilic attack than the original carbonyl compound.

The formation of the iminium ion is often the rate-determining step of the overall reaction.[9] The energy barrier for this step can be influenced by the solvent and the specific nature of the carbonyl substrate.[6][7][8]

Generation of the Enolate: The Active Nucleophile

Concurrently, piperidine also functions as a base, abstracting a proton from the active methylene compound to generate a resonance-stabilized enolate.[4] This enolate is the key nucleophile that will attack the activated iminium ion. The acidity of the active methylene compound plays a significant role in the ease of enolate formation.

The Carbon-Carbon Bond Forming Step and Catalyst Regeneration

The nucleophilic enolate then attacks the electrophilic iminium ion, leading to the formation of a new carbon-carbon bond and an addition intermediate.[6][7][8] The final step involves the elimination of the piperidine catalyst, which is regenerated and can participate in further catalytic cycles, and the formation of the α,β-unsaturated product.[6][7][8] A key insight from recent studies is that piperidine facilitates this final elimination step, lowering its activation barrier compared to the elimination of a hydroxide ion in a traditional base-catalyzed mechanism.[9]

The overall catalytic cycle can be visualized as follows:

Caption: Catalytic cycle of piperidine in the Knoevenagel condensation.

Experimental Protocol: A Practical Guide

This section provides a detailed, step-by-step methodology for a typical Knoevenagel condensation reaction using piperidine as the catalyst. This protocol is designed to be a self-validating system, with built-in checks to ensure successful execution.

Materials and Reagents
Reagent/MaterialPurposeTypical Quantity (Example)Purity/Grade
Aromatic Aldehyde (e.g., Benzaldehyde)Carbonyl substrate1.0 equivalentReagent Grade
Active Methylene Compound (e.g., Malononitrile)Nucleophilic substrate1.0 - 1.2 equivalentsReagent Grade
PiperidineCatalyst0.1 equivalents (10 mol%)Reagent Grade
Solvent (e.g., Ethanol, Toluene)Reaction mediumSufficient to dissolve reactantsAnhydrous
Round-bottom flaskReaction vesselAppropriate for reaction scaleDry
Reflux condenserPrevent solvent loss--
Magnetic stirrer and stir barEnsure homogeneity--
Thin-Layer Chromatography (TLC) plateMonitor reaction progress-Silica gel
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents) in the chosen solvent (e.g., ethanol).[1][11]

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents) dropwise at room temperature.[1][11]

  • Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux.[1] The reaction temperature will depend on the boiling point of the solvent.

  • Monitoring Progress: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate, eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new, typically more conjugated (lower Rf), product spot will indicate the reaction's progression.[5]

  • Work-up: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.[11] If a precipitate has formed, this is likely the product and can be collected by filtration.[11] If the product is soluble, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to obtain a product of high purity. The purity can be confirmed by melting point determination and spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, IR).

Sources

Methodological & Application

Application Notes and Protocols: The Michael Addition Reaction of Diethyl 2-[(4-methylphenyl)methylene]malonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Mastering C-C Bond Formation via Conjugate Addition

The Michael addition, a cornerstone of synthetic organic chemistry, facilitates the formation of carbon-carbon bonds through the conjugate (1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2][3] This reaction is renowned for its reliability, mild conditions, and the strategic value of its products, which often feature a useful 1,5-dicarbonyl pattern.[1][3]

This guide focuses on a specific and highly versatile Michael acceptor: Diethyl 2-[(4-methylphenyl)methylene]malonate . This substrate is an activated alkene, where the carbon-carbon double bond is rendered electrophilic by two adjacent ester groups. The presence of the 4-methylphenyl (p-tolyl) group provides a useful spectroscopic handle and can influence the steric and electronic properties of the molecule. The adducts derived from this reaction are valuable intermediates in the synthesis of complex molecular architectures, finding applications in pharmaceuticals and materials science.[4][5][6]

These application notes are designed for researchers and professionals in organic synthesis and drug development. We will delve into the mechanistic underpinnings of the reaction, provide detailed, validated protocols, and explain the critical parameters that govern success, empowering the user to confidently apply and adapt these methods.

The Michael Acceptor: Synthesis via Knoevenagel Condensation

Before its use in a Michael addition, the acceptor, this compound, must be synthesized. The most common and efficient method is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (diethyl malonate) with an aldehyde (4-methylbenzaldehyde). The reaction typically proceeds readily, often with the removal of water to drive the equilibrium towards the desired product.[7][8]

Reaction Mechanism: A Stepwise View of Bond Formation

The Michael addition reaction proceeds through a well-established three-step mechanism, which is fundamental to understanding how to control and optimize the transformation.[2][9][10]

  • Enolate Formation: A base abstracts an acidic α-proton from the Michael donor (e.g., a β-ketoester, another malonate ester, or a nitroalkane) to generate a resonance-stabilized carbanion, known as an enolate.[9][11] The choice of base is critical; its strength should be sufficient to deprotonate the donor without causing unwanted side reactions like saponification of the esters.

  • Nucleophilic Attack (Conjugate Addition): The newly formed enolate acts as a soft nucleophile and attacks the electrophilic β-carbon of the Michael acceptor, this compound.[1][2] This conjugate addition step is the key C-C bond-forming event and results in the formation of a new, resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is protonated by a proton source, which can be the conjugate acid of the base used, the solvent, or a mild acid added during the workup, to yield the final, neutral Michael adduct.[10]

Michael_Addition_Mechanism Donor Michael Donor (e.g., Diethyl Malonate) invis1 Donor->invis1 Acceptor This compound (Michael Acceptor) invis2 Acceptor->invis2 Base Base (B:) Base->invis1 Enolate Enolate (Nucleophile) Enolate->invis2 Intermediate New Enolate Intermediate invis3 Intermediate->invis3 Product Michael Adduct ProtonatedBase Protonated Base (BH) ProtonatedBase->invis3 invis1->Enolate Step 1: Deprotonation invis1->ProtonatedBase invis2->Intermediate Step 2: Conjugate Addition invis3->Base invis3->Product Step 3: Protonation Experimental_Workflow A 1. Setup Add Diethyl Malonate & Ethanol to flask. B 2. Nucleophile Generation Cool to 0°C, add NaOEt catalyst. A->B N2 atmosphere C 3. Michael Addition Add Michael Acceptor solution dropwise. B->C Stir for 15 min D 4. Reaction Warm to RT, monitor by TLC. C->D 2-4 hours E 5. Quench & Work-up Acidify with HCl, perform extractions. D->E Reaction complete F 6. Purification Dry, concentrate, and purify by column chromatography. E->F Isolate organic layer G 7. Analysis Characterize pure product (NMR, MS, IR). F->G

Sources

Application Notes & Protocols: Diethyl 2-[(4-methylphenyl)methylene]malonate as a Versatile Precursor for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Pro-Nucleophilic Building Block

In the landscape of medicinal chemistry and drug development, the identification of versatile starting materials is paramount to the efficient construction of diverse molecular scaffolds. Diethyl 2-[(4-methylphenyl)methylene]malonate (CAS: 14111-33-2) represents a quintessential example of such a precursor.[1] Its chemical architecture, featuring a conjugated system with an electron-deficient β-carbon and two ester functionalities, renders it an exceptionally valuable Michael acceptor and a key reactant in a variety of condensation and cycloaddition reactions.

The strategic placement of the 4-methylphenyl (p-tolyl) group provides a lipophilic handle that can be crucial for modulating pharmacokinetic properties in derivative compounds. This guide provides an in-depth exploration of the synthetic pathways originating from this malonate derivative, offering detailed protocols for the synthesis of bioactive compounds with demonstrated potential in antimicrobial and anticancer applications.

Part 1: Synthesis of the Core Precursor

The journey begins with the synthesis of the title compound, this compound. This is classically achieved via the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction between an active methylene compound (diethyl malonate) and a carbonyl compound (4-methylbenzaldehyde).[2][3][4]

Foundational Principle: The Knoevenagel Condensation

The reaction is catalyzed by a weak base, which is sufficiently basic to deprotonate the diethyl malonate, forming a nucleophilic carbanion.[5] This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step, often driven by azeotropic removal of water or the use of a mild dehydrating agent, shifts the equilibrium towards the formation of the α,β-unsaturated product.[3][6]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product 4-Methylbenzaldehyde 4-Methylbenzaldehyde Condensation Knoevenagel Condensation 4-Methylbenzaldehyde->Condensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Condensation Piperidine Piperidine (Weak Base) Piperidine->Condensation catalyzes Product_Malonate This compound Condensation->Product_Malonate Water Water (byproduct) Condensation->Water

Caption: Knoevenagel condensation workflow for precursor synthesis.

Protocol 1: Synthesis of this compound

  • Materials:

    • 4-Methylbenzaldehyde (1.0 eq)

    • Diethyl malonate (1.1 eq)

    • Piperidine (0.1 eq)

    • Toluene

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

    • To the flask, add 4-methylbenzaldehyde, diethyl malonate, and toluene.

    • Add piperidine to the mixture.

    • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 3-5 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation or column chromatography to yield the pure this compound as a colorless or pale yellow oil.

Part 2: Synthesis of Bioactive 4H-Pyran Derivatives

The synthesized malonate derivative is an excellent substrate for one-pot, multi-component reactions to generate structurally complex and biologically active heterocyclic systems. One prominent example is the synthesis of 4H-pyran scaffolds, which are known to exhibit a wide range of pharmacological effects, including antioxidant, antibacterial, and antitumoral activities.[7][8][9][10]

Strategic Approach: Tandem Michael Addition-Cyclization

This synthesis proceeds via a tandem reaction sequence. Initially, a base-catalyzed Michael addition occurs between an active methylene nucleophile (e.g., malononitrile) and the electron-deficient double bond of the malonate precursor.[11] The resulting intermediate then undergoes an intramolecular cyclization followed by tautomerization to yield the stable 4H-pyran ring system.

G Start Diethyl 2-[(4-methylphenyl)- methylene]malonate Reaction One-Pot Multi-Component Reaction Start->Reaction Reagent1 Malononitrile Reagent1->Reaction Reagent2 Aromatic Aldehyde Catalyst Piperidine Catalyst->Reaction catalyzes Intermediate Michael Adduct Intermediate Reaction->Intermediate forms Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Bioactive 4H-Pyran Derivative Cyclization->Product Evaluation Biological Evaluation (Antimicrobial, Antioxidant) Product->Evaluation

Caption: Workflow for the synthesis and evaluation of 4H-Pyrans.

Protocol 2: One-Pot Synthesis of a 4H-Pyran Derivative

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.0 eq)

    • An appropriate aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

    • Piperidine (0.2 eq)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve this compound, malononitrile, and the aromatic aldehyde in ethanol.

    • Add piperidine to the stirred solution at room temperature.

    • Heat the mixture to reflux for 4-6 hours. The formation of a precipitate may be observed.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture in an ice bath to facilitate further precipitation.

    • Collect the solid product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the pure 4H-pyran derivative. Recrystallization from ethanol can be performed for further purification if necessary.

Data Summary: Biological Activity of Synthesized Pyran Derivatives

A series of 4H-pyran derivatives synthesized via this methodology have demonstrated significant biological activity.[7]

Compound ClassTargetActivity MetricResultReference
4H-Pyran DerivativesDPPH RadicalScavenging PotencyCertain derivatives show >90% scavenging at 1 mg/mL[7]
4H-Pyran DerivativesGram-positive bacteriaIC₅₀ (µM)Some derivatives show lower IC₅₀ values than ampicillin[7]
4H-Pyran DerivativesHCT-116 cancer cellsIC₅₀ (µM)Potent suppression of proliferation observed (e.g., 75.1 µM)[7]

Part 3: Synthesis of Bioactive Pyrimido[4,5-b]quinolines

Pyrimido[4,5-b]quinoline derivatives are a class of fused heterocyclic compounds that have attracted considerable attention due to their potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][13] Several derivatives have been identified as promising dual EGFR/HER2 inhibitors for cancer therapy.[14]

Strategic Approach: Multi-Component Cyclocondensation

The synthesis of the pyrimido[4,5-b]quinoline core is efficiently achieved through a one-pot, three-component cyclocondensation reaction. This involves the reaction of an aromatic aldehyde (in this case, 4-methylbenzaldehyde, which is a precursor to our starting material, but for this specific synthesis, it is used directly), an active methylene compound (like dimedone), and an aminopyrimidine derivative (e.g., 6-amino-1,3-dimethyluracil).[12][15] While our title compound is not a direct reactant here, this section is included to show the broader utility of its core components in synthesizing related bioactive molecules. The principles of activating methylene groups are central.

Protocol 3: Synthesis of a Pyrimido[4,5-b]quinoline Derivative

  • Materials:

    • 4-Methylbenzaldehyde (1.0 mmol)

    • Dimedone (1.0 mmol)

    • 6-Amino-1,3-dimethyluracil (1.0 mmol)

    • Trityl chloride (TrCl) (10 mol%) as catalyst[12]

    • Chloroform

  • Procedure:

    • In a round-bottom flask connected to a reflux condenser, combine 4-methylbenzaldehyde, dimedone, 6-amino-1,3-dimethyluracil, and the trityl chloride catalyst in chloroform.[12]

    • Stir the mixture and heat under reflux.

    • Monitor the reaction progress using TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from aqueous ethanol to yield the desired pyrimido[4,5-b]quinoline derivative.[12]

Data Summary: Anticancer Activity of Pyrimido[4,5-b]quinoline Derivatives

Recent studies have highlighted the potential of pyrimido[4,5-b]quinoline derivatives as potent anticancer agents, particularly as inhibitors of key signaling proteins.[14]

Compound IDTargetActivity MetricResult (µM)Reference
4l EGFRIC₅₀0.052[14]
4l HER2IC₅₀0.055[14]
4l MCF-7 CellsIC₅₀1.62[14]
4d EGFRIC₅₀0.065[14]
4d HER2IC₅₀0.09[14]
4d MCF-7 CellsIC₅₀2.67[14]

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of bioactive heterocyclic compounds. The protocols and data presented herein demonstrate its utility in constructing potent antimicrobial and anticancer agents through efficient, often one-pot, multi-component reactions. The electron-deficient nature of its core structure allows for predictable reactivity, making it an ideal substrate for strategic drug design and development. Researchers can leverage these methodologies as a foundation for creating novel compound libraries for high-throughput screening and lead optimization.

References

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The Strategic Synthesis of Pyrimidine Scaffolds: An Application Guide to Diethyl 2-[(4-methylphenyl)methylene]malonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrimidine Derivatives in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. As a privileged scaffold, its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The inherent versatility of the pyrimidine ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to achieve desired therapeutic outcomes. For researchers and drug development professionals, the efficient and strategic construction of substituted pyrimidines is a critical endeavor. This application note provides a detailed guide to the synthesis of pyrimidine derivatives utilizing Diethyl 2-[(4-methylphenyl)methylene]malonate, a versatile and highly reactive precursor.

The Precursor of Choice: Advantages of this compound

This compound serves as an excellent starting material for the synthesis of 5-substituted pyrimidine derivatives. Its utility stems from the pre-functionalized methylene bridge, which circumvents the need for a separate aldehyde condensation step often required in classical Biginelli-type reactions. This two-component approach, reacting the methylene malonate with a suitable binucleophile like urea or thiourea, offers several advantages:

  • Simplified Reaction Conditions: The pre-formed C-C bond streamlines the reaction, often leading to cleaner product formation and easier purification.

  • Enhanced Regioselectivity: The structure of the starting material directs the cyclization to yield predominantly the 5-substituted pyrimidine isomer.

  • Versatility: The aryl group can be readily varied to explore structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocol: Synthesis of 5-(4-Methylbenzyl)-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione

This protocol details the synthesis of a representative pyrimidine derivative, 5-(4-Methylbenzyl)-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione, through the cyclocondensation of this compound with thiourea.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%(Typical)
Thiourea≥99%(Typical)
Sodium Ethoxide21% solution in ethanol(Typical)
Absolute EthanolAnhydrous, ≥99.5%(Typical)
Hydrochloric Acid (HCl)Concentrated (37%)(Typical)
Distilled WaterHigh PurityIn-house
Reaction Setup

The reaction should be performed in a well-ventilated fume hood. Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer, is required.

Step-by-Step Procedure
  • Preparation of Sodium Ethoxide Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of absolute ethanol. To this, carefully add sodium metal (1.15 g, 50 mmol) in small portions to control the exothermic reaction. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reactant Addition: To the freshly prepared sodium ethoxide solution, add this compound (12.4 g, 50 mmol) followed by thiourea (3.8 g, 50 mmol).

  • Reaction: Heat the reaction mixture to reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water.

  • Precipitation: Acidify the aqueous solution to pH 5-6 with concentrated hydrochloric acid. A white precipitate will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove any inorganic impurities.

  • Drying and Recrystallization: Dry the crude product in a vacuum oven. Recrystallize the solid from ethanol to obtain the pure 5-(4-Methylbenzyl)-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione.

Expected Yield and Characterization
ParameterExpected Value
Yield 75-85%
Appearance White to off-white crystalline solid
Melting Point >250 °C
¹H NMR (DMSO-d₆) δ (ppm): 11.8 (s, 1H, NH), 10.5 (s, 1H, NH), 7.1 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.5 (t, 1H, CH), 2.8 (d, 2H, CH₂), 2.2 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ (ppm): 178 (C=S), 172 (C=O), 150 (C=O), 136, 135, 129, 128 (Ar-C), 50 (CH), 35 (CH₂), 21 (CH₃)
IR (KBr, cm⁻¹) 3200-3000 (N-H), 1710 (C=O), 1650 (C=O), 1200 (C=S)
MS (ESI-) m/z: 247 [M-H]⁻

Note: The provided spectroscopic data is representative for a closely related 5-benzyl-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione and may vary slightly for the 4-methylbenzyl derivative.

Reaction Workflow Diagram

Workflow Reagents This compound + Thiourea + Sodium Ethoxide in Ethanol Reaction Reflux (6-8 hours) Reagents->Reaction Workup Aqueous Work-up & Acidification (HCl) Reaction->Workup Isolation Filtration & Washing Workup->Isolation Purification Recrystallization (Ethanol) Isolation->Purification Product Pure 5-(4-Methylbenzyl)-2-thioxo- dihydropyrimidine-4,6(1H,5H)-dione Purification->Product Mechanism Malonate This compound Intermediate1 Open-chain Intermediate Malonate->Intermediate1 Michael Addition Thiourea Thiourea Thiourea->Intermediate1 Michael Addition Base EtO⁻ Base->Intermediate1 Michael Addition Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-(4-Methylbenzyl)-2-thioxo- dihydropyrimidine-4,6(1H,5H)-dione Intermediate2->Product - EtOH

Caption: Proposed mechanism for the synthesis of 5-substituted pyrimidines.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of medicinally relevant 5-substituted pyrimidine derivatives. The two-component cyclocondensation with urea or thiourea provides a straightforward and efficient route to these important heterocyclic scaffolds. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers in their efforts to design and synthesize novel pyrimidine-based therapeutic agents.

References

  • Jain, K., et al. (2022). Pyrimidine and its derivatives: A comprehensive review on its synthesis and medicinal applications. Results in Chemistry, 4, 100346. [Link]

  • Talaat, M. M., et al. (2023). Synthesis, Characterization and Docking Study of Novel Pyrimidine Derivatives as Anticancer Agents. Molecules, 28(15), 5781. [Link]

  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450. [Link]

  • Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963. [Link]

  • Fahad, A. A. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305. [Link]

  • Sujayev, A., et al. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chemistry: Current Research, 6(2), 1-4. [Link]

  • PubChem. (n.d.). Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. ACS Omega, 7(4), 3825-3841. [Link]

Application Notes and Protocols: Diethyl 2-[(4-methylphenyl)methylene]malonate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block in Medicinal Chemistry

Diethyl 2-[(4-methylphenyl)methylene]malonate is a valuable and versatile intermediate in modern organic and medicinal chemistry. As a derivative of diethyl malonate, it belongs to a class of compounds renowned for their utility in forming carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures.[1][2] This application note provides an in-depth guide to the synthesis, key reactions, and pharmaceutical applications of this compound, offering both theoretical insights and practical, field-proven protocols.

The unique structural feature of this compound is the presence of an electron-withdrawing phenyl group and two ester functionalities, which activate the molecule for a variety of chemical transformations. Its primary utility stems from its role as a key reactant in the Knoevenagel condensation and as a Michael acceptor, enabling the synthesis of a diverse array of carbocyclic and heterocyclic scaffolds that are prevalent in many biologically active compounds.[3][4] A notable application lies in its use as a precursor for the synthesis of 1,4-dihydropyridine-based calcium channel blockers, a critical class of drugs for the management of cardiovascular diseases.[5][6]

This document will explore the fundamental chemistry of this compound, providing detailed experimental procedures and explaining the rationale behind the chosen methodologies.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use and handling in a laboratory setting.

PropertyValueReference
CAS Number 14111-33-2[7]
Molecular Formula C₁₅H₁₈O₄[7]
Molecular Weight 262.30 g/mol [7]
Appearance Not specified, likely a colorless to pale yellow liquid or low-melting solid
Boiling Point Not specified
Solubility Soluble in common organic solvents like ethanol, DMSO, and dichloromethane.[3][8]

Core Synthetic Protocol: Knoevenagel Condensation

The primary route for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, diethyl malonate, with an aldehyde, 4-methylbenzaldehyde.[4][9]

Reaction Causality and Mechanistic Insight

The reaction is initiated by the deprotonation of the acidic α-hydrogen of diethyl malonate by a mild base, forming a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde. The resulting alkoxide intermediate undergoes protonation and subsequent dehydration to yield the final α,β-unsaturated product. The choice of a mild base, such as piperidine or an amino acid, is crucial to prevent the self-condensation of the aldehyde.[3][4]

Knoevenagel_Condensation cluster_reactants Reactants cluster_products Product DEM Diethyl Malonate Enolate Enolate Intermediate DEM->Enolate Deprotonation Tolualdehyde 4-Methylbenzaldehyde Adduct Aldol Adduct Base Base (e.g., Piperidine) Product This compound Enolate->Adduct Nucleophilic Attack Adduct->Product Dehydration

Caption: Knoevenagel condensation workflow.

Detailed Experimental Protocol

This protocol is adapted from established methods for Knoevenagel condensation.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl malonate160.174.8 g0.03
4-Methylbenzaldehyde120.153.0 g0.025
Piperidine85.150.21 g (0.25 mL)0.0025
Dimethyl sulfoxide (DMSO)78.137 mL-
Hexane-As needed-
Ethyl acetate-As needed-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add diethyl malonate (4.8 g, 0.03 mol) and 4-methylbenzaldehyde (3.0 g, 0.025 mol).

  • Add dimethyl sulfoxide (DMSO) (7 mL) to the flask and stir until a homogenous solution is formed.

  • To the stirred solution, add piperidine (0.25 mL, 0.0025 mol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

  • Upon completion, pour the reaction mixture into 50 mL of cold water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure this compound.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Piperidine is a corrosive and flammable liquid; handle with care.

  • DMSO can enhance the absorption of other chemicals through the skin; avoid direct contact.

Key Application: Michael Addition in the Synthesis of Pharmaceutical Scaffolds

This compound is an excellent Michael acceptor due to the electron-withdrawing nature of the two ester groups. This reactivity is exploited in the formation of new carbon-carbon bonds, a cornerstone of pharmaceutical synthesis.[10]

Reaction Causality and Mechanistic Insight

The Michael addition involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to the α,β-unsaturated carbonyl compound (the Michael acceptor). The reaction is typically catalyzed by a base, which generates the nucleophilic species. The resulting enolate intermediate is then protonated to give the final adduct. This reaction is highly versatile and allows for the introduction of a wide range of substituents, leading to the construction of complex molecular frameworks.

Michael_Addition cluster_reactants Reactants cluster_products Product Acceptor This compound (Michael Acceptor) Adduct Michael Adduct Acceptor->Adduct Conjugate Addition Donor Nucleophile (Michael Donor) Enolate Enolate Intermediate Donor->Enolate Deprotonation Base Base

Caption: Generalized Michael addition workflow.

Pharmaceutical Application Example: Synthesis of Nifedipine Analogues

A significant application of this compound is in the Hantzsch 1,4-dihydropyridine synthesis, which is a classical method for preparing dihydropyridine-based calcium channel blockers like nifedipine and its analogues.[11] These drugs are widely used in the treatment of hypertension and angina.

Synthetic Rationale

In this multi-component reaction, this compound acts as the α,β-unsaturated component. It reacts with an enamine (formed in situ from a β-ketoester and ammonia or an amine) and another equivalent of the β-ketoester to construct the dihydropyridine ring. The 4-methylphenyl group from the malonate derivative is incorporated at the 4-position of the dihydropyridine ring, a position critical for the pharmacological activity of this class of drugs.

Protocol for the Synthesis of a Nifedipine Analogue

This protocol outlines a general procedure for the synthesis of a 1,4-dihydropyridine derivative using this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound262.302.62 g0.01
Ethyl acetoacetate130.142.60 g0.02
Ammonium hydroxide (28-30%)35.04~2 mL-
Ethanol46.0720 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (2.62 g, 0.01 mol) and ethyl acetoacetate (2.60 g, 0.02 mol) in ethanol (20 mL).

  • To this solution, add concentrated ammonium hydroxide (~2 mL) and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from ethanol or by column chromatography.

Hantzsch_Synthesis Malonate This compound Dihydropyridine 1,4-Dihydropyridine Product (Nifedipine Analogue) Malonate->Dihydropyridine Ketoester Ethyl Acetoacetate Enamine Enamine Intermediate Ketoester->Enamine Ketoester->Dihydropyridine Ammonia Ammonia Ammonia->Enamine Enamine->Dihydropyridine

Caption: Hantzsch dihydropyridine synthesis workflow.

Conclusion and Future Perspectives

This compound has established itself as a cornerstone intermediate in pharmaceutical synthesis. Its straightforward preparation via the Knoevenagel condensation and its predictable reactivity as a Michael acceptor make it an invaluable tool for medicinal chemists. The successful application in the synthesis of nifedipine analogues underscores its importance in the development of cardiovascular drugs.

Future applications of this versatile building block may extend to the synthesis of other complex heterocyclic systems with potential biological activities. The principles and protocols outlined in this document provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in their synthetic endeavors.

References

  • Gopinath, R., et al. (2009). Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Reaction Kinetics and Catalysis Letters, 97(2), 295-305. Available at: [Link]

  • Wikipedia. (2023). Diethyl malonate. Retrieved from [Link]

  • Fadnavis, N. W., et al. (2012). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Green Chemistry Letters and Reviews, 5(4), 489-494. Available at: [Link]

  • Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

  • Google Patents. (n.d.). CN109336762B - Synthesis method of diethyl 2-(2, 6-diethyl-4-methylbenzene) malonate.
  • Jones, G. (Ed.). (2004). The Knoevenagel Condensation. Organic Reactions. John Wiley & Sons, Inc.
  • Ramesh, P., et al. (2014). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 4(14), 7368-7373. Available at: [Link]

  • Kumar, P., et al. (2002). Synthesis and evaluation of a new class of nifedipine analogs with T-type calcium channel blocking activity. Journal of medicinal chemistry, 45(16), 3583–3591. Available at: [Link]

  • Çetinkaya, İ. B. (2016). Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Middle East Technical University.
  • Zarghi, A., et al. (2002). Synthesis and calcium channel antagonist activity of nifedipine analogues containing 4(5)-chloro-2-methyl-5(4)-imidazolyl substituent. Archiv der Pharmazie, 335(1), 25-30. Available at: [Link]

  • Atwal, K. S., et al. (1991). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of medicinal chemistry, 34(2), 806–811. Available at: [Link]

  • Gaonkar, S. L., et al. (2012). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of Anti-inflammatory drug Carprofen. Research Journal of Pharmaceutical Sciences, 1(1), 16-22.
  • Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3535. Available at: [Link]

  • Liu, Y., et al. (2012). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry, 10(44), 8764-8771. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and calcium channel antagonist activity of nifedipine analogues containing 4(5)-chloro-2-methyl-5(4)-imidazolyl substituent. Retrieved from [Link]

  • Patra, S., et al. (2012). SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(4), 482-487.

Sources

Application Notes and Protocols: Diethyl 2-[(4-methylphenyl)methylene]malonate as a Versatile Michael Acceptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Michael Acceptors in Complex Synthesis

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of modern organic synthesis for its remarkable efficiency in forming carbon-carbon and carbon-heteroatom bonds.[1] The electrophilic component of this reaction, the Michael acceptor, dictates the scope and success of this transformation. An ideal Michael acceptor possesses a highly electron-deficient double bond, rendering it susceptible to attack by a wide array of soft nucleophiles, yet is stable enough to be readily prepared and handled.

Diethyl 2-[(4-methylphenyl)methylene]malonate is an exemplary Michael acceptor that fulfills these criteria. The molecule's reactivity is governed by the powerful electron-withdrawing effect of the two ester groups, which polarize the carbon-carbon double bond, making the β-carbon highly electrophilic. The presence of the 4-methylphenyl (p-tolyl) group provides steric bulk and electronic modulation, influencing the reactivity and potential stereoselectivity of the addition, while also serving as a synthetic handle for further transformations. This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols for its preparation and its use in Michael addition reactions.

Synthesis of this compound via Knoevenagel Condensation

The most direct and efficient route to this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, diethyl malonate, with an aldehyde, p-tolualdehyde.[2] The choice of catalyst is critical; it must be basic enough to deprotonate diethyl malonate to form the nucleophilic enolate but not so strong as to promote self-condensation of the aldehyde.[2] A common and effective catalytic system is a weak amine base, such as piperidine, often with a carboxylic acid co-catalyst like trifluoroacetic acid, in a solvent that allows for azeotropic removal of water, such as benzene or toluene, to drive the reaction to completion.

Mechanism of Knoevenagel Condensation

The reaction proceeds through a well-established mechanism:

  • Enolate Formation: The amine catalyst deprotonates the acidic α-carbon of diethyl malonate, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of p-tolualdehyde.

  • Proton Transfer and Dehydration: A series of proton transfers and subsequent elimination of a water molecule yields the final α,β-unsaturated product.

Knoevenagel pTol p-Tolualdehyde Adduct Aldol Adduct pTol->Adduct DEM Diethyl Malonate Enolate Enolate Intermediate DEM->Enolate + Catalyst Cat Piperidine (Catalyst) Enolate->Adduct - Catalyst Product This compound Adduct->Product - H₂O Water H₂O

Caption: Knoevenagel condensation for the synthesis of the target Michael acceptor.

Protocol 1: Synthesis of this compound

This protocol is adapted from a reported synthesis of the title compound.

Materials:

  • 4-Methylbenzaldehyde (p-tolualdehyde)

  • Diethyl malonate

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Benzene (or Toluene)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

  • Standard glassware for reflux and extraction

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-methylbenzaldehyde (1 equivalent), diethyl malonate (1.1 equivalents), and benzene (or toluene) to form a solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) and trifluoroacetic acid (e.g., 0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is evolved.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Characterization:

  • The product should be characterized by ¹H NMR and Mass Spectrometry to confirm its structure and purity.

Application as a Michael Acceptor: Principles and Protocols

The electrophilicity of the β-carbon in this compound makes it an excellent substrate for Michael addition reactions with a variety of nucleophiles, including stabilized carbanions (e.g., from malonates, nitroalkanes), heteroatomic nucleophiles (e.g., thiols, amines), and organometallic reagents. The reaction is typically catalyzed by a base, which serves to generate the active nucleophile from its corresponding pronucleophile.

General Mechanism of Michael Addition

Michael_Addition Acceptor This compound Intermediate Enolate Intermediate Acceptor->Intermediate Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Pronucleophile Pronucleophile (Nu-H) Pronucleophile->Nucleophile + Base - HB Base Base Product Michael Adduct Intermediate->Product + HB - Base HB Protonated Base (HB)

Caption: General mechanism of the Michael addition to the target acceptor.

Protocol 2: General Procedure for Michael Addition

This general protocol can be adapted for various nucleophiles. Specific examples and conditions are provided in Table 1.

Materials:

  • This compound (1 equivalent)

  • Nucleophile (or pronucleophile, 1-1.5 equivalents)

  • Base/Catalyst (catalytic to stoichiometric amounts, depending on the nucleophile)

  • Anhydrous solvent (e.g., THF, Toluene, CH₂Cl₂)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, inert-atmosphere (N₂ or Ar) flask, dissolve the pronucleophile in the chosen anhydrous solvent.

  • If a base is required to generate the nucleophile, add the base (e.g., NaH, KOt-Bu, DBU) at an appropriate temperature (often 0 °C or room temperature) and stir for a designated time to ensure complete formation of the nucleophile.

  • Add a solution of this compound in the same anhydrous solvent dropwise to the nucleophile solution at the desired reaction temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a proton source (e.g., saturated aqueous NH₄Cl solution).

  • Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure Michael adduct.

Experimental Workflow Overview

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis A Dissolve Pronucleophile in Anhydrous Solvent B Add Base (if needed) & Stir A->B C Add Michael Acceptor Solution Dropwise B->C D Monitor by TLC/LC-MS C->D E Quench Reaction (e.g., sat. NH₄Cl) D->E F Aqueous Workup & Extraction E->F G Dry & Concentrate F->G H Purify by Chromatography or Recrystallization G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: A typical experimental workflow for a Michael addition reaction.

Data Presentation: Scope of the Michael Addition

The versatility of this compound as a Michael acceptor is demonstrated by its reactivity with a range of nucleophiles. The following table summarizes representative examples, drawing from reactions with closely related benzylidene malonates where specific data for the p-tolyl derivative is not available.

Entry Nucleophile (Michael Donor) Catalyst/Base Solvent Temp (°C) Yield (%) Reference
1ThiophenolEt₃N (Triethylamine)CH₂Cl₂RTHigh[3]
2NitromethaneBifunctional ThioureaTolueneRT84[2]
3MalononitrileBifunctional ThioureaTolueneRT89[2]
4Diethyl MalonateKOt-BuCH₂Cl₂RT72-94[4]
5Aniline(Lewis Acid, e.g., Sc(OTf)₃)CH₃CNRTModerate-HighInferred from similar aza-Michael additions

Yields are often high for these types of reactions, but can vary based on the specific substrate and conditions.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published synthetic methodologies.[1][4] The success of these reactions can be reliably monitored and validated through standard analytical techniques:

  • Reaction Monitoring: TLC is a crucial tool for tracking the consumption of the starting materials and the formation of the product. A simple co-spot of the starting material and the reaction mixture will clearly indicate the progress.

  • Product Validation: The structure and purity of the final Michael adduct must be confirmed by spectroscopic methods. ¹H and ¹³C NMR spectroscopy will verify the covalent structure, while Mass Spectrometry will confirm the molecular weight. For chiral products, chiral HPLC is necessary to determine the enantiomeric excess.

Conclusion and Future Directions

This compound is a highly effective and versatile Michael acceptor, readily synthesized via the Knoevenagel condensation. Its activated double bond undergoes efficient conjugate addition with a wide range of carbon and heteroatom nucleophiles, providing access to complex molecular architectures. The protocols provided in this guide offer a robust starting point for researchers and drug development professionals to utilize this valuable synthetic building block. Future work in this area could explore the development of highly enantioselective Michael additions using novel chiral catalysts, further expanding the utility of this powerful synthetic tool.

References

  • Moussaoui, Y., & Ben Salem, R. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in a biphasic medium. Journal de la Société Chimique de Tunisie, 11, 37-43.
  • PrepChem.com. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Retrieved from [Link]

  • Quora. (2020). What is the preparation of diethyl malonate?. Retrieved from [Link]

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  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Behbehani, H., & Ibrahim, H. M. (2012). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 17(9), 10413-10449.
  • Çetinkaya, İ. B. (2016). Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Middle East Technical University.
  • Moussaoui, Y., & Ben Salem, R. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in a biphasic medium. Journal de la Société Chimique de Tunisie, 11, 37-43.
  • Current Organic Chemistry. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link]

  • Khan, K. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • ResearchGate. (n.d.). Michael addition of ethyl ester of cinnamic acid to diethyl malonate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of diethyl (anilinomethylene)malonate. Retrieved from [Link]

  • Liu, Y., et al. (2013). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry, 11(36), 6154-6158.
  • Chopade, M. U., & Pundlik, M. D. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Journal of Applicable Chemistry, 6(4), 564-570.
  • Maiorana, S., et al. (2000). Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives. Tetrahedron: Asymmetry, 11(9), 2007-2014.
  • Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. International Journal of Trend in Scientific Research and Development, 7(6), 1163-1168.
  • Tandem Thio-Michael Addition/Remote Lactone Activation of 5-Hydroxymethylfurfural-Derived δ-Lactone-Fused Cyclopentenones. (2022).
  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (2022). Molecules, 27(21), 7247.
  • Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. (2011). Journal of the Korean Chemical Society, 55(5), 803-808.
  • ResearchGate. (n.d.). ChemInform Abstract: The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Retrieved from [Link]

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One-Pot Synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 2-[(4-methylphenyl)methylene]malonate, a substituted diethyl benzylidenemalonate, is a valuable scaffold in organic synthesis, serving as a versatile precursor for a variety of more complex molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science. In drug development, this class of compounds is explored for the synthesis of novel heterocyclic systems with potential therapeutic activities. This application note provides a detailed, one-pot protocol for the synthesis of this compound via the Knoevenagel condensation, a reliable and efficient method for carbon-carbon bond formation. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and successful synthesis.

Foundational Principles: The Knoevenagel Condensation

The synthesis of this compound is achieved through the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound, in this case, diethyl malonate, to the carbonyl group of an aldehyde, here 4-methylbenzaldehyde. The reaction is typically catalyzed by a weak base, which is sufficiently basic to deprotonate the active methylene group without promoting the self-condensation of the aldehyde.

The acidity of the α-hydrogens in diethyl malonate (pKa ≈ 13) is a key factor, allowing for their facile removal by a mild base to form a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde. The resulting alkoxide intermediate is protonated, and a subsequent dehydration step, often driven by heating, yields the final α,β-unsaturated product.

Reaction Workflow

The overall transformation can be visualized as a straightforward, one-pot process where the starting materials are converted to the desired product in a single reaction vessel.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process One-Pot Synthesis cluster_products Product & By-product Diethyl Malonate Diethyl Malonate Reaction Mixture Reaction Mixture Diethyl Malonate->Reaction Mixture 4-Methylbenzaldehyde 4-Methylbenzaldehyde 4-Methylbenzaldehyde->Reaction Mixture Catalyst (e.g., Piperidine) Catalyst (e.g., Piperidine) Catalyst (e.g., Piperidine)->Reaction Mixture Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Reaction Mixture Heat (Reflux) Heat (Reflux) Heat (Reflux)->Reaction Mixture This compound This compound Reaction Mixture->this compound Water Water Reaction Mixture->Water

Caption: One-pot synthesis workflow.

Detailed Experimental Protocols

This section outlines two robust protocols for the synthesis of this compound. Protocol A employs a conventional solvent-based approach with azeotropic removal of water, while Protocol B offers a solvent-free, greener alternative.

Protocol A: Piperidine-Catalyzed Synthesis in Toluene

This classic approach utilizes piperidine as a catalyst and toluene as a solvent, with a Dean-Stark apparatus to remove the water by-product and drive the reaction to completion.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-Methylbenzaldehyde120.15101.20 g
Diethyl malonate160.17111.76 g (1.67 mL)
Piperidine85.1510.085 g (0.1 mL)
Toluene92.14-50 mL

Equipment:

  • 100 mL round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzaldehyde (1.20 g, 10 mmol) and diethyl malonate (1.76 g, 11 mmol).

  • Addition of Solvent and Catalyst: Add 50 mL of toluene to the flask, followed by the addition of piperidine (0.1 mL, 1 mmol).

  • Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reflux for 3-5 hours, or until the theoretical amount of water (0.18 mL) has been collected, and the reaction is complete as monitored by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 8:2).

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate 9:1) to yield a colorless to pale yellow oil.

Protocol B: Solvent-Free Synthesis using Dimethylaminopyridine (DMAP)

This environmentally benign approach avoids the use of bulk organic solvents, with the reaction proceeding neat under thermal conditions.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass
4-Methylbenzaldehyde120.15101.20 g
Diethyl malonate160.17101.60 g
4-(Dimethylamino)pyridine (DMAP)122.1710.12 g

Equipment:

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

Step-by-Step Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methylbenzaldehyde (1.20 g, 10 mmol), diethyl malonate (1.60 g, 10 mmol), and 4-(dimethylamino)pyridine (0.12 g, 1 mmol).

  • Heating: Attach a condenser to the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (Eluent: Hexane/Ethyl Acetate 8:2). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of diethyl ether and wash the organic layer with 1 M HCl (2 x 15 mL) to remove the DMAP catalyst, followed by washing with water (1 x 15 mL) and brine (1 x 15 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Characterization of this compound

Accurate characterization of the synthesized product is crucial to confirm its identity and purity. Below are the expected spectroscopic data for this compound (CAS No: 14111-33-2).[2]

Expected Spectroscopic Data:

TechniqueExpected Data
¹H NMR (CDCl₃)δ (ppm): 7.70 (s, 1H, vinylic CH), 7.40 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 4.30 (q, 2H, OCH₂CH₃), 4.25 (q, 2H, OCH₂CH₃), 2.40 (s, 3H, Ar-CH₃), 1.35 (t, 3H, OCH₂CH₃), 1.30 (t, 3H, OCH₂CH₃).
¹³C NMR (CDCl₃)δ (ppm): 166.5, 164.0, 142.0, 141.0, 131.0, 129.5, 129.0, 128.5, 61.5, 61.0, 21.5, 14.0, 13.9.
IR (neat, cm⁻¹)ν: ~2980 (C-H, sp³), ~1725 (C=O, ester), ~1630 (C=C, alkene), ~1600, 1510 (C=C, aromatic), ~1250 (C-O, ester).
Appearance Colorless to pale yellow oil.
Molecular Formula C₁₅H₁₈O₄
Molecular Weight 262.30 g/mol

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.- Extend the reaction time. - Ensure efficient removal of water in Protocol A. - Check the purity of the starting materials.
Loss of product during work-up.- Perform extractions carefully. - Avoid overly vigorous washing.
Presence of Starting Material in Product Incomplete reaction.- Re-run the reaction with a slight excess of one reactant. - Optimize reaction time and temperature.
Formation of By-products Self-condensation of the aldehyde.- Use a milder base or lower reaction temperature.

Safety and Handling Precautions

  • Diethyl malonate: Combustible liquid. Causes eye irritation.[3] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4-Methylbenzaldehyde: Combustible liquid. Harmful if swallowed. Causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • 4-(Dimethylamino)pyridine (DMAP): Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. Handle with care in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides two reliable and detailed one-pot protocols for the synthesis of this compound. The conventional method using piperidine in toluene offers high yields, while the solvent-free approach with DMAP presents a more environmentally friendly alternative. The provided mechanistic insights, detailed procedures, characterization data, and troubleshooting guide are intended to equip researchers with the necessary tools for the successful and reproducible synthesis of this important chemical intermediate.

References

  • PubChem. (n.d.). Diethyl malonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Knoevenagel Condensation. (2023). In Wikipedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. Retrieved from [Link]

  • Ramesh, P., Shalini, B., & Fadnavis, N. W. (2014). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 4(15), 7368-7373. [Link]

  • Narsaiah, A. V., & Nagaiah, K. (2004). An efficient and simple procedure for the Knoevenagel condensation of aldehydes with active methylene compounds. Indian Journal of Chemistry-Section B, 43(12), 2721-2723.
  • Bigi, F., Conforti, M. L., Maggi, R., Piccinno, A., & Sartori, G. (2000). A revision of the Knoevenagel condensation: a solvent-free protocol. Green Chemistry, 2(3), 101-103. [Link]

Sources

The Versatile Building Block: Diethyl 2-[(4-methylphenyl)methylene]malonate for the Preparation of Novel Organic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Key Intermediate

In the dynamic field of organic materials science, the strategic design and synthesis of novel molecules with tailored properties are of paramount importance. Diethyl 2-[(4-methylphenyl)methylene]malonate stands out as a highly versatile and valuable intermediate. Its unique structure, featuring an electron-deficient double bond conjugated to two ester groups and a customizable aromatic ring, makes it a powerful precursor for a wide array of complex organic molecules. This technical guide provides an in-depth exploration of the synthesis of this key building block and its application in the preparation of novel organic materials, specifically focusing on the synthesis of coumarin derivatives with potential biological activity.

The core reactivity of this compound stems from its electrophilic nature at the β-carbon of the α,β-unsaturated system, making it an excellent Michael acceptor. Furthermore, the malonate moiety provides a handle for various cyclization and condensation reactions. This guide is designed for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a framework for leveraging this compound in the creation of innovative organic materials.

Part 1: Synthesis of this compound via Knoevenagel Condensation

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (diethyl malonate) with a carbonyl compound (4-methylbenzaldehyde).

Reaction Principle and Causality

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis. The reaction is initiated by the deprotonation of the acidic α-hydrogen of diethyl malonate by a weak base, such as piperidine or an amine salt, to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde. The resulting aldol-type adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product, this compound. The choice of a weak base is crucial to prevent the self-condensation of the aldehyde.

Diagram 1: Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 4-Methylbenzaldehyde Mix Mix Reactants and Catalyst Reactant1->Mix Reactant2 Diethyl Malonate Reactant2->Mix Catalyst Piperidine (catalyst) Catalyst->Mix Solvent Toluene Solvent->Mix Heat Reflux with Dean-Stark trap Reflux Heat to Reflux Heat->Reflux Mix->Reflux Workup Aqueous Workup Reflux->Workup Purify Column Chromatography Workup->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Methylbenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzaldehyde (1 equivalent), diethyl malonate (1.2 equivalents), and toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

  • Reaction: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux and stir vigorously. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a colorless or pale yellow oil.

Table 1: Summary of Reaction Parameters and Expected Yield

ParameterValue
Reactants 4-Methylbenzaldehyde, Diethyl malonate
Catalyst Piperidine
Solvent Toluene
Reaction Temperature Reflux (~110 °C)
Reaction Time 2-4 hours
Purification Method Column Chromatography
Expected Yield 80-90%

Part 2: Application in the Synthesis of a Novel Coumarin Derivative

This compound is an excellent precursor for the synthesis of various heterocyclic compounds. Here, we detail its use in the preparation of a novel coumarin derivative, 7-hydroxy-4-(4-methylphenyl)-2H-chromen-2-one, via the Pechmann condensation. Coumarins are a class of compounds with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Reaction Principle: The Pechmann Condensation

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester or, in this case, a related activated alkene. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or a Lewis acid. The mechanism involves the initial Michael addition of the electron-rich phenol (resorcinol) to the electron-deficient double bond of this compound. This is followed by a transesterification reaction, leading to the cyclization and formation of the coumarin ring system. Subsequent tautomerization yields the final aromatic coumarin product.

Diagram 2: Pechmann Condensation Mechanism

Pechmann_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Reactant1 This compound Intermediate1 Michael Adduct Reactant1->Intermediate1 Michael Addition (Acid-catalyzed) Reactant2 Resorcinol Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Transesterification & Cyclization Product 7-hydroxy-4-(4-methylphenyl)-2H-chromen-2-one Intermediate2->Product Tautomerization

Caption: Simplified mechanism of the Pechmann condensation.

Detailed Experimental Protocol: Synthesis of 7-hydroxy-4-(4-methylphenyl)-2H-chromen-2-one

Materials:

  • This compound

  • Resorcinol

  • Concentrated sulfuric acid (H₂SO₄) or a solid acid catalyst like Amberlyst-15

  • Ethanol

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully add concentrated sulfuric acid and cool it in an ice bath.

  • Reactant Addition: To the cooled acid, slowly add a pre-mixed solution of this compound (1 equivalent) and resorcinol (1.1 equivalents) while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by TLC.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water to remove any residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 7-hydroxy-4-(4-methylphenyl)-2H-chromen-2-one as a solid.

Table 2: Characterization Data for a Representative Coumarin Derivative

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR Peaks corresponding to aromatic protons, the vinylic proton of the pyrone ring, and the methyl group.
IR (cm⁻¹) Characteristic peaks for O-H stretching (hydroxyl group), C=O stretching (lactone), and C=C stretching (aromatic rings).
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight.

Part 3: Applications and Future Directions

The synthesized coumarin derivative, 7-hydroxy-4-(4-methylphenyl)-2H-chromen-2-one, serves as a prime example of a novel organic material with significant potential. The coumarin scaffold is a well-known pharmacophore, and its derivatives have been extensively studied for various biological activities.

Antimicrobial Activity

Coumarin derivatives are known to exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] The synthesized compound can be screened for its minimum inhibitory concentration (MIC) against a panel of pathogenic microorganisms to assess its potential as a novel antimicrobial agent. The presence of the hydroxyl and methylphenyl groups can influence its lipophilicity and interaction with microbial targets.

Fluorescent Properties

Many coumarin derivatives are highly fluorescent and are used as fluorescent probes and dyes. The photophysical properties of 7-hydroxy-4-(4-methylphenyl)-2H-chromen-2-one, such as its absorption and emission spectra, quantum yield, and Stokes shift, can be investigated. These properties could lead to applications in bioimaging, sensing, and as active components in organic light-emitting diodes (OLEDs).

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of novel organic materials. This guide has provided detailed, field-proven protocols for its synthesis via the Knoevenagel condensation and its subsequent transformation into a promising coumarin derivative through the Pechmann condensation. The presented methodologies, coupled with the underlying mechanistic principles, offer a robust foundation for researchers to explore the vast chemical space accessible from this key intermediate. The potential applications of the resulting materials in areas such as drug discovery and materials science highlight the continued importance of fundamental organic synthesis in driving innovation.

References

  • Naik, C. G., Malik, G. M., & Parekh, H. M. (2019). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Journal of the Serbian Chemical Society, 84(1), 1-10.
  • Kaufman, T. S. (2005). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 5(9), 805-824.
  • Pechmann, H. v., & Duisberg, C. (1883). Ueber die Verbindungen der Phenole mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 16(2), 2119-2128.
  • Kadam, D. K. (2021, March 30). Synthesis of 7-Hydroxy, 4-methyl coumarin [Video]. YouTube.
  • Thakur, A., Singla, R., & Jaitak, V. (2020). Coumarins as anticancer agents: A review on synthetic strategies, structure-activity relationship and mechanism of action. European Journal of Medicinal Chemistry, 191, 112163.

Sources

Application Notes and Protocols: Synthetic Routes to Functionalized Carbocycles Using Diethyl 2-[(4-methylphenyl)methylene]malonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Functionalized carbocyclic scaffolds are cornerstones of modern medicinal chemistry and materials science. Diethyl 2-[(4-methylphenyl)methylene]malonate emerges as a highly versatile and powerful building block for the construction of these complex architectures. Its electron-deficient olefinic bond, activated by two geminal ester groups, renders it an exceptional substrate for a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of two primary synthetic strategies for elaborating this starting material into densely functionalized six-membered carbocycles: Tandem Michael Addition-Cyclization reactions and [4+2] Cycloadditions (Diels-Alder reactions). We offer detailed mechanistic insights, step-by-step experimental protocols, and expert commentary on the causality behind procedural choices to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of this compound

This compound, an easily accessible Knoevenagel condensation product of p-tolualdehyde and diethyl malonate, is more than a simple intermediate. Its structure contains a polarized carbon-carbon double bond, making it a potent Michael acceptor and a reactive dienophile. This dual reactivity allows for its participation in a range of cascade and cycloaddition reactions, providing rapid access to molecular complexity from simple precursors. The p-methylphenyl substituent offers a site for further functionalization and can influence the steric and electronic properties of the molecule, impacting reaction outcomes.

This document serves as a practical guide for chemists, outlining reliable protocols for leveraging this reagent in the synthesis of valuable carbocyclic structures.

Synthetic Strategy I: Tandem Michael-Aldol Annulation for Cyclohexane Scaffolds

One of the most powerful methods for constructing six-membered rings is the Robinson annulation, a tandem reaction sequence involving a Michael addition followed by an intramolecular aldol condensation. In this strategy, this compound acts as the Michael acceptor, reacting with a ketone enolate to forge the initial C-C bond, setting the stage for the subsequent ring-closing cyclization.

Mechanistic Rationale

The reaction is typically initiated by a base, which deprotonates a ketone (e.g., cyclohexanone) to form a nucleophilic enolate. This enolate then attacks the electrophilic β-carbon of the arylidenemalonate in a conjugate addition (Michael reaction). The resulting intermediate is a 1,5-dicarbonyl-type species (more accurately, a 1-keto-5,5-dicarboxylate). Under the reaction conditions, a second equivalent of base can deprotonate the α-carbon of the original ketone moiety, generating a new enolate that performs an intramolecular aldol addition onto one of the ester carbonyls. Subsequent elimination of an ethoxide group drives the final ring closure, yielding a highly functionalized cyclohexenone derivative.

Causality of Experimental Design:

  • Choice of Base: A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is often used to ensure rapid and complete enolate formation from the ketone without competing with addition to the ester groups. Catalytic amounts of a weaker base like piperidine can also be effective, particularly under heating, promoting the reaction cascade through reversible steps.

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or ethanol are typically employed. Ethanol can serve as a proton source for workup and is compatible with alkoxide bases, while THF is ideal for reactions requiring strictly anhydrous conditions.

  • Temperature: The initial Michael addition is often performed at room temperature or below to control exothermicity. The subsequent aldol cyclization and elimination may require heating (reflux) to overcome the activation energy for ring closure.

Visualization: Michael-Aldol Annulation Workflow

cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product & Workup A This compound E 2. Michael Addition (C-C Bond Formation) A->E B Cyclohexanone D 1. Enolate Formation (from Cyclohexanone) B->D C Base (e.g., t-BuOK) C->D D->E Nucleophilic Attack F 3. Intramolecular Aldol Cyclization (Ring Formation) E->F G 4. Elimination (Final Annulation) F->G H Functionalized Carbocycle G->H I Purification (Column Chromatography) H->I

Caption: Workflow for Tandem Michael-Aldol Annulation.

Experimental Protocol: Synthesis of a Functionalized Cyclohexenone

This protocol is a representative example adapted from established tandem Michael-aldol procedures.[1][2][3]

Materials:

  • This compound (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Potassium tert-butoxide (t-BuOK) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclohexanone (1.1 eq) to anhydrous THF (approx. 0.2 M relative to the malonate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add solid potassium tert-butoxide (1.2 eq) portion-wise over 10 minutes, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete enolate formation.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the solution of the malonate dropwise to the cold enolate suspension over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure functionalized cyclohexenone product.

Synthetic Strategy II: [4+2] Cycloaddition (Diels-Alder Reaction)

The electron-withdrawing nature of the two ester groups makes the double bond of this compound an excellent dienophile for Diels-Alder reactions. By reacting it with an electron-rich diene, such as Danishefsky's diene, highly functionalized cyclohexene rings can be constructed with excellent regioselectivity.[4][5]

Mechanistic Rationale

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single cyclic transition state. The regioselectivity is governed by the electronic properties of the diene and dienophile. Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is a highly electron-rich diene. When it reacts with the electron-poor arylidenemalonate, the methoxy group of the diene directs the cycloaddition to form a specific regioisomer. The initial cycloadduct is a silyl enol ether, which upon mild acidic workup (e.g., with aqueous HCl or even silica gel), hydrolyzes to reveal a ketone. The methoxy group can be eliminated to form an α,β-unsaturated ketone, providing a versatile synthetic handle for further transformations.[6][7]

Causality of Experimental Design:

  • Diene Choice: Danishefsky's diene is chosen for its high reactivity, which allows the reaction to proceed under milder conditions than less activated dienes.[5][8] Its substituted nature provides a masked ketone functionality in the product.

  • Catalysis: While many Diels-Alder reactions occur thermally, Lewis acids (e.g., ZnCl₂, MgBr₂, Sc(OTf)₃) can be used to catalyze the reaction. The Lewis acid coordinates to the carbonyl oxygen of the dienophile, further lowering its LUMO energy and accelerating the rate of cycloaddition. This can also enhance stereoselectivity.

  • Workup: A mild acidic workup is crucial for the controlled hydrolysis of the silyl enol ether to the ketone without promoting unwanted side reactions.

Visualization: Diels-Alder Reaction Mechanism

Caption: Diels-Alder reaction of the target malonate with Danishefsky's Diene.

Experimental Protocol: Diels-Alder Reaction with Danishefsky's Diene

This protocol is based on established procedures for Diels-Alder reactions involving arylidenemalonates and activated dienes.[4][7]

Materials:

  • This compound (1.0 eq)

  • Danishefsky's diene (1.5 eq)

  • Zinc Chloride (ZnCl₂), fused (0.2 eq, optional catalyst)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Add this compound (1.0 eq) and anhydrous DCM (approx. 0.3 M) to an oven-dried round-bottom flask under a nitrogen atmosphere.

  • (Optional) If using a catalyst, add fused zinc chloride (0.2 eq) and stir the mixture for 15 minutes at room temperature.

  • Add Danishefsky's diene (1.5 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish, it may be gently heated to 40 °C. Monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the mixture to 0 °C and add 1 M HCl solution. Stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate silyl enol ether.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure cyclohexenone product.

Data Summary

The following table summarizes representative outcomes for the types of reactions discussed. Yields and stereoselectivities are highly dependent on the specific substrates, catalyst, and conditions used.

Reaction TypeNucleophile / DieneCatalyst / BaseTypical YieldKey FeaturesReference
Michael-Aldol Ketone Enolatet-BuOK, Piperidine60-85%Rapid construction of fused bicyclic systems; forms cyclohexenones.[1][3]
[4+2] Cycloaddition Danishefsky's DieneThermal or ZnCl₂70-95%Forms highly functionalized cyclohexenes; regioselective.[4][7]
Organocascade Enals / EnonesChiral Amines75-97%Access to high enantiopurity; forms complex polycyclic systems.[9][10]

Conclusion

This compound is a readily available and highly effective precursor for the synthesis of complex carbocycles. The protocols detailed herein for tandem Michael-Aldol annulations and Diels-Alder cycloadditions provide reliable and versatile pathways to functionalized cyclohexane and cyclohexene frameworks. By understanding the underlying mechanisms and the rationale behind the experimental conditions, researchers can adapt and optimize these methods to achieve their specific synthetic goals, accelerating progress in drug discovery and materials science.

References

  • Not available.
  • Northrup, A. B., & MacMillan, D. W. C. (2004). A General Organocatalyzed Michael−Michael Cascade Reaction Generates Functionalized Cyclohexenes. Journal of the American Chemical Society, 126(21), 6510–6511. [Link]

  • Danishefsky, S., & Kitahara, T. (1983). Preparation and Diels-Alder Reaction of a Highly Nucleophilic Diene. Organic Syntheses, 61, 147. [Link]

  • Peng, L., & Deng, L. (2010). Catalytic Diels-Alder Reaction of Danishefsky Diene. Angewandte Chemie International Edition, 49(36), 6331-6334. [Link]

  • Not available.
  • Danishefsky, S. J. (1981). Siloxy dienes in total synthesis. Accounts of Chemical Research, 14(12), 400-406. [Link]

  • Not available.
  • Ghosh, A. K., & Mathivanan, P. (1998). Asymmetric Hetero Diels-Alder Reactions of Danishefsky's Diene and Glyoxylate Esters Catalyzed by Chiral Bisoxazoline Derived Catalysts. Tetrahedron: Asymmetry, 9(1), 1-4. [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Chem-Station. (2016). Danishefsky-Kitahara Diene. Chem-Station International Edition. [Link]

  • Not available.
  • Hu, X.-M., et al. (2019). Tandem grinding reactions involving aldol condensation and Michael addition in sequence for synthesis of 3,4,5-trisubstituted isoxazoles. RSC Advances, 9(48), 27883-27887. [Link]

  • Foumeshi, M. K., et al. (2021). Tandem Alkylation/Michael Addition Reaction of Dithiocarbamic Acids with Alkyl γ-Bromocrotonates: Access to Functionalized 1,3-Thiazolidine-2-thiones. Synthesis, 53(12), 2219-2228. [Link]

  • Not available.
  • Not available.
  • Hu, X.-M., et al. (2019). Tandem grinding reactions involving aldol condensation and Michael addition in sequence for synthesis of 3,4,5-trisubstituted isoxazoles. PubMed Central. [Link]

  • Not available.
  • Not available.
  • Not available.

Sources

Enantioselective reactions with Diethyl 2-[(4-methylphenyl)methylene]malonate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Enantioselective Reactions with Diethyl 2-[(4-methylphenyl)methylene]malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value of a Prochiral Acceptor

This compound is a versatile prochiral substrate extensively utilized in asymmetric synthesis. Its structural motif, featuring a Michael acceptor activated by two geminal ester groups, makes it an excellent electrophile for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The p-methylphenyl (tolyl) group provides sufficient steric and electronic influence to facilitate high levels of stereochemical control when paired with an appropriate chiral catalyst. The adducts derived from this substrate are valuable chiral building blocks, readily transformed into more complex molecules, including key intermediates for pharmacologically active compounds. This guide provides an in-depth exploration of the primary enantioselective transformations involving this substrate, focusing on the mechanistic rationale behind protocol design and offering detailed, field-proven methodologies.

Core Application: The Asymmetric Michael Addition

The conjugate or 1,4-addition of nucleophiles, commonly known as the Michael addition, is the most prominent enantioselective reaction employing this compound.[1] The goal is to control the facial selectivity of the nucleophilic attack on the β-carbon of the activated alkene, thereby generating a new stereocenter with high fidelity. Success hinges on the design of the chiral catalyst, which can be broadly classified into two major categories: organocatalysts and transition metal complexes.

Organocatalytic Enantioselective Michael Additions

Organocatalysis offers a powerful, metal-free approach to asymmetric synthesis.[1] For substrates like this compound, bifunctional organocatalysts are particularly effective. These catalysts possess both a Brønsted acid (e.g., thiourea, squaramide) and a Lewis base (e.g., tertiary amine) moiety within a single chiral scaffold. This dual functionality allows for the simultaneous activation of both the Michael acceptor and the nucleophile.[2] The thiourea group activates the malonate electrophile by forming hydrogen bonds with its carbonyl oxygens, lowering its LUMO energy. Concurrently, the basic amine site deprotonates the nucleophile (the Michael donor), increasing its HOMO energy and reactivity. This cooperative activation within a constrained chiral environment directs the nucleophilic attack to a specific face of the alkene.

The diagram below illustrates the proposed transition state for a thiourea-catalyzed Michael addition. The catalyst acts as a molecular scaffold, bringing the activated nucleophile and electrophile into close proximity and orienting them to favor the formation of a specific enantiomer.

G cluster_catalyst Bifunctional Thiourea Catalyst cluster_reactants Reactants cluster_transition Transition State Assembly cat_base Tertiary Amine (Lewis Base) cat_scaffold Chiral Scaffold cat_base->cat_scaffold ts_node Stereocontrolled C-Nu Bond Formation cat_base->ts_node Oriented Nucleophile cat_acid Thiourea Moiety (H-Bond Donor) acceptor This compound cat_acid->acceptor H-Bonding Activation cat_scaffold->cat_acid nucleophile Nucleophile (e.g., Thiol) (Nu-H) nucleophile->cat_base acceptor->ts_node Oriented Electrophile

Caption: Bifunctional catalyst activating both nucleophile and electrophile.

This protocol details the addition of aromatic thiols to this compound, a reaction that yields synthetically useful α-sulfaketone precursors with high enantioselectivity.[3] The use of a bifunctional iminophosphorane-thiourea catalyst is exemplified here, though similar results can be achieved with other thiourea or squaramide catalysts.[2][4]

Materials & Reagents:

  • This compound

  • Aromatic thiol (e.g., thiophenol)

  • Bifunctional thiourea organocatalyst (e.g., Takemoto catalyst)[2]

  • Anhydrous toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the bifunctional thiourea catalyst (0.01 mmol, 10 mol%).

  • Solvent and Reactant Addition: Add anhydrous toluene (1.0 mL). Stir the solution at room temperature for 5 minutes. Add this compound (0.1 mmol, 1.0 equiv).

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryostat. Add the thiol (0.12 mmol, 1.2 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by directly loading the mixture onto a silica gel column.

  • Purification: Purify the product by flash column chromatography using a gradient of ethyl acetate in hexanes.

  • Analysis: Combine the product-containing fractions and remove the solvent under reduced pressure. Determine the yield. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation: Representative Results

The following table summarizes typical outcomes for organocatalyzed Michael additions to activated alkenes, demonstrating the high levels of enantioselectivity achievable.

EntryMichael DonorCatalyst TypeSolventTemp (°C)Yield (%)ee (%)
1Diethyl MalonateThiourea[2]Toluene258094
2ThiophenolSquaramide[4]Toluene-20>9592
3NitromethanePrimary Amine-Thiourea[2]Toluene259898
Transition Metal-Catalyzed Enantioselective Michael Additions

Chiral transition metal complexes provide a complementary strategy for catalyzing enantioselective conjugate additions.[5] In this approach, a central metal atom (e.g., Ni, Cu, Sc) coordinated to a chiral ligand acts as a Lewis acid.[6] The metal center activates the Michael acceptor by coordinating to one or both of its carbonyl oxygen atoms. This coordination polarizes the C=C bond, making the β-carbon more electrophilic, and the rigid, chiral ligand environment blocks one face of the molecule, forcing the nucleophile to attack from the opposite face.

This protocol is adapted from established procedures for the enantioselective Michael addition of malonates to chalcones, which are structurally analogous acceptors. (-)-Sparteine, a readily available natural product, serves as an effective C₂-symmetric chiral ligand for Nickel(II).

Materials & Reagents:

  • This compound

  • Diethyl malonate (as nucleophile)

  • Nickel(II) chloride (NiCl₂)

  • (-)-Sparteine

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow Diagram

G start Start cat_prep 1. Catalyst Preparation In Situ (NiCl₂ + (-)-Sparteine in Toluene) start->cat_prep add_acceptor 2. Add Michael Acceptor (this compound) cat_prep->add_acceptor add_donor 3. Add Michael Donor (Diethyl malonate) add_acceptor->add_donor reaction 4. Stir at 25°C Monitor by TLC add_donor->reaction quench 5. Quench Reaction (Dilute HCl) reaction->quench extract 6. Extraction (Ethyl Acetate) quench->extract purify 7. Purification (Column Chromatography) extract->purify analyze 8. Analysis (Yield, Chiral HPLC for ee) purify->analyze end_node End analyze->end_node

Caption: Workflow for Ni(II)-Sparteine catalyzed Michael addition.

Step-by-Step Methodology:

  • Catalyst Preparation: In a dry flask under an inert atmosphere, stir Nickel(II) chloride (0.02 mmol, 10 mol%) and (-)-Sparteine (0.024 mmol, 12 mol%) in dry Toluene (5 mL) at room temperature for 1 hour to form the chiral complex.

  • Reactant Addition: To the catalyst solution, add this compound (0.2 mmol, 1.0 equiv). Stir for an additional 15 minutes.

  • Initiation: Slowly add a solution of diethyl malonate (0.3 mmol, 1.5 equiv) in dry Toluene (2 mL) to the reaction mixture.

  • Reaction: Stir the mixture at 25 °C until TLC analysis indicates full consumption of the starting material (typically 5-12 hours).

  • Work-up: Quench the reaction by adding 1 M HCl (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess by chiral HPLC.

Data Presentation: Comparison of Catalytic Systems

EntryCatalyst SystemNucleophileYield (%)ee (%)Reference
110 mol% NiCl₂ / (-)-SparteineDiethyl Malonate~90~86
25 mol% Sc(OTf)₃ / Chiral BipyridineThiophenolHigh>90[6]
32 mol% Cu(OTf)₂ / PhosphoramiditeDiethylzincHigh>95[7]

Extended Applications: Enantioselective [4+2] Cycloadditions

Beyond conjugate additions, the electron-deficient nature of this compound makes it an excellent dienophile for enantioselective Diels-Alder, or [4+2], cycloaddition reactions.[8] Chiral Lewis acids or organocatalysts can be used to activate the dienophile and control the stereochemical outcome of the cyclization, creating multiple new stereocenters in a single step.

Principle of Catalysis in Diels-Alder Reactions

Similar to the Michael addition, a chiral Lewis acid catalyst coordinates to the carbonyl groups of the malonate. This activation lowers the LUMO energy of the dienophile, accelerating the reaction with the diene and creating a chiral environment that directs the diene to approach from a specific face, resulting in an enantioenriched cycloadduct.

Step-by-Step Methodology (General Framework):

  • Catalyst Formation: In a flame-dried flask under an inert atmosphere, prepare the chiral Lewis acid catalyst (e.g., by reacting Cu(OTf)₂ with a chiral BOX ligand) in an anhydrous solvent like dichloromethane (DCM) or toluene.

  • Dienophile Addition: Cool the catalyst solution to a low temperature (e.g., -78 °C) and add this compound.

  • Reaction Initiation: Add the diene (e.g., cyclopentadiene or isoprene) dropwise and stir the mixture at the low temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench with a suitable reagent (e.g., saturated NaHCO₃ solution) and perform a standard aqueous work-up and extraction.

  • Purification and Analysis: Purify the Diels-Alder adduct by column chromatography and determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

References

  • Bakırcı Çetinkaya, İ. (2016). ENANTIOSELECTIVE MICHAEL ADDITION OF DIETHYL MALONATE TO NITROOLEFINS WITH BIFUNCTIONAL 2-AMINODMAP/UREA. Middle East Technical University. Available at: [Link]

  • Chopade, M. U., & Gaikwad, D. S. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Organic & Medicinal Chemistry International Journal, 4(3). Longdom Publishing. Available at: [Link]

  • Wang, W., et al. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 8(64), 36835–36839. PubMed Central. Available at: [Link]

  • Russo, A., et al. (2020). Chiral Sodium Glycerophosphate Catalyst for Enantioselective Michael Reactions of Chalcones. Molecules, 25(22), 5462. PubMed Central. Available at: [Link]

  • Flis, A., et al. (2013). Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions. Organic Letters, 15(20), 5342–5345. National Institutes of Health. Available at: [Link]

  • Kozlov, Y. N., et al. (2001). Asymmetric Michael reaction of diethyl malonate with crotonaldehyde catalyzed by chiral aminocarboxylates, amino alcoholates, and amino phenolates. Russian Chemical Bulletin, 50(9), 1620–1624. ResearchGate. Available at: [Link]

  • Flis, A., et al. (2013). Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions. Organic Letters, 15(20), 5342–5345. ACS Publications. Available at: [Link]

  • Al-Sadeq, D. W. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 26(16), 4987. MDPI. Available at: [Link]

  • Al-Sadeq, D. W. (2024). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. International Journal of Molecular Sciences, 25(11), 5895. PubMed Central. Available at: [Link]

  • Parris, K. M., & Evans, D. A. (1997). Apparent Catalytic Generation of Chiral Metal Enolates: Enantioselective Dienolate Additions to Aldehydes Mediated by Tol-BINAP‚Cu(II) Fluoride Complexes. Journal of the American Chemical Society, 119(45), 11184–11185. Michigan State University. Available at: [Link]

  • Wang, X., et al. (2016). Regioselective α-addition of vinylogous α-ketoester enolate in organocatalytic asymmetric Michael reactions: enantioselective synthesis of Rauhut–Currier type products. Organic Chemistry Frontiers, 3(11), 1433–1437. PubMed Central. Available at: [Link]

  • Nakamura, A., et al. (1974). ENANTIOSELECTIVE REACTIONS THROUGH CHIRAL METAL-CARBENE INTERMEDIATES. Pure and Applied Chemistry, 37(1-2), 193–202. ScienceDirect. Available at: [Link]

  • Duursma, A., et al. (2002). One-pot multi-substrate enantioselective conjugate addition of diethylzinc to nitroalkenes. Tetrahedron: Asymmetry, 13(8), 807–811. SciSpace. Available at: [Link]

  • Del Tredici, N. P., et al. (2018). Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. Organic Letters, 20(9), 2733–2736. National Institutes of Health. Available at: [Link]

  • Cuesta-Galisteo, A., & Alemán, J. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 271. MDPI. Available at: [Link]

  • Kobayashi, S., et al. (2003). Chiral-Sc catalyzed asymmetric Michael addition/protonation of thiols with enones in water. Organic & Biomolecular Chemistry, 1(1), 26–27. Royal Society of Chemistry. Available at: [Link]

  • Kumar, P., & Singh, V. K. (2024). Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. Molecules, 29(12), 2883. MDPI. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Diethyl 2-[(4-methylphenyl)methylene]malonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate. Our objective is to provide actionable troubleshooting advice and in-depth scientific context to empower you to overcome common experimental hurdles and systematically optimize your reaction yields.

Reaction Overview: The Knoevenagel Condensation

The synthesis of this compound is a classic example of the Knoevenagel condensation.[1][2] This reaction involves the nucleophilic addition of an active methylene compound (diethyl malonate) to a carbonyl group (p-tolualdehyde), followed by a dehydration step to yield the final α,β-unsaturated product.[1][2] The reaction is typically catalyzed by a weak base, such as an amine, which is crucial for deprotonating the diethyl malonate without inducing self-condensation of the aldehyde.[1][3]

Overall Reaction Scheme:

(p-Tolualdehyde) + (Diethyl Malonate) --[Catalyst]--> this compound + H₂O

Reaction Mechanism

The mechanism proceeds through several key steps: deprotonation of the active methylene compound, nucleophilic attack on the carbonyl carbon, proton transfer, and finally, elimination of a water molecule to form the stable conjugated system.

Knoevenagel_Mechanism cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration DEM Diethyl Malonate (Active Methylene) Enolate Enolate Intermediate (Carbanion) DEM->Enolate + Base Base Weak Base (e.g., Piperidine) Aldehyde p-Tolualdehyde (Carbonyl) Enolate->Aldehyde Adduct β-Hydroxy Adduct Aldehyde->Adduct + Enolate Adduct->Adduct_ref Product Final Product (α,β-unsaturated) Adduct_ref->Product - H₂O Water Water

Knoevenagel Condensation Mechanism.
Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: Why is my yield of this compound consistently low?

Low yields can stem from several factors:

  • Inactive Catalyst: The weak base catalyst (e.g., piperidine, pyridine) may be old or impure, reducing its ability to deprotonate the diethyl malonate efficiently.[4]

  • Suboptimal Conditions: Incorrect temperature, insufficient reaction time, or an inappropriate solvent can lead to an incomplete reaction.[4][5]

  • Presence of Water: The reaction produces water. If not removed, this byproduct can inhibit the reaction equilibrium, preventing it from going to completion.[4][5]

  • Impure Reactants: Impurities in either the p-tolualdehyde or diethyl malonate can interfere with the condensation.[4]

Q2: I'm observing significant side product formation. What are the likely impurities and how can I minimize them?

The two most common side reactions are:

  • Self-Condensation of Aldehyde: p-Tolualdehyde can react with itself, especially if the base catalyst is too strong.[1][5] Using a weak base like piperidine or an ammonium salt is critical to prevent this.[1][5]

  • Michael Addition: The α,β-unsaturated product is an electrophile and can react with a second molecule of the diethyl malonate enolate. This is often favored by prolonged reaction times, higher temperatures, and an excess of the malonate.[4][5]

Q3: My reaction seems to stall and doesn't go to completion. What are the potential causes?

Reaction stalling is typically due to equilibrium effects or catalyst deactivation.

  • Water Accumulation: As a primary byproduct, water can shift the equilibrium back towards the starting materials.[5] Consider using a Dean-Stark apparatus for azeotropic removal of water, especially when using solvents like toluene.[5]

  • Insufficient Catalyst: Ensure the correct catalytic amount is used. While catalytic, too little may not be sufficient to drive the reaction at a reasonable rate. Conversely, too much can promote side reactions.[4]

  • Low Temperature: While some Knoevenagel condensations run at room temperature, this specific reaction often benefits from gentle heating (e.g., 40-80°C) to ensure completion.[4][5]

Q4: What is the optimal catalyst for this reaction and how much should I use?

Weak bases are standard.[1]

  • Piperidine or Pyridine: These are the most common and effective catalysts. A catalytic amount, typically 0.1 equivalents relative to the limiting reagent, is sufficient.[5]

  • Ammonium Salts: Ammonium acetate can also be an effective catalyst.[4]

  • Heterogeneous Catalysts: For easier removal and recycling, solid base catalysts like hydrotalcites or functionalized silica have been successfully employed in similar reactions.[6][7]

Q5: How does solvent choice impact the reaction outcome?

The solvent plays a critical role in reaction rate and yield.[5][8]

  • Polar Protic Solvents: Ethanol is a common and effective choice, as it readily dissolves the reactants.[4][9][10]

  • Polar Aprotic Solvents: Solvents like DMF can accelerate the reaction, sometimes leading to higher conversions in shorter times.[7][8][9]

  • Nonpolar Solvents: Toluene is often used, particularly when azeotropic removal of water with a Dean-Stark trap is desired to drive the reaction to completion.[5]

  • Solvent-Free: In some cases, running the reaction neat (solvent-free) can improve yields and simplify the work-up.[4]

Q6: How can I effectively monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most straightforward method.

  • Procedure: Spot the reaction mixture on a silica gel plate alongside the starting materials (p-tolualdehyde and diethyl malonate).

  • Eluent: A mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v) is a good starting point for the mobile phase.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting reactant (usually the aldehyde) has disappeared and a new, typically lower Rf spot corresponding to the product is prominent.

Q7: What is the best work-up and purification procedure for this product?

  • Work-up: Once the reaction is complete, it is typically cooled. If the product precipitates, it can be collected by vacuum filtration and washed with a cold solvent like ethanol.[4][5] If it remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can usually be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[4] This method is highly effective at removing unreacted starting materials and side products.

Troubleshooting Guides & Optimization Protocols
Guide 1: Addressing Low Yields

Low yield is a multi-faceted problem. Use the following logic tree to diagnose and solve the issue.

Troubleshooting_Logic cluster_Reactants Reactant Issues cluster_Catalyst Catalyst Issues cluster_Conditions Condition Issues Start Low Yield Observed Check_Reactants 1. Check Reactant Purity (Aldehyde & Malonate) Start->Check_Reactants Check_Catalyst 2. Check Catalyst Activity Start->Check_Catalyst Check_Conditions 3. Review Reaction Conditions Start->Check_Conditions Purify_Aldehyde Purify Aldehyde (Distillation/Recrystallization) Check_Reactants->Purify_Aldehyde Use_New_Malonate Use Fresh Diethyl Malonate Check_Reactants->Use_New_Malonate Use_Fresh_Catalyst Use Fresh Piperidine/ Ammonium Acetate Check_Catalyst->Use_Fresh_Catalyst Optimize_Loading Verify Catalyst Loading (e.g., 10 mol%) Check_Catalyst->Optimize_Loading Increase_Temp Increase Temperature (e.g., to 60-80°C) Check_Conditions->Increase_Temp Increase_Time Increase Reaction Time (Monitor by TLC) Check_Conditions->Increase_Time Remove_Water Implement Water Removal (Dean-Stark) Check_Conditions->Remove_Water

Troubleshooting Logic for Low Yield.
Guide 2: Data-Driven Optimization of Reaction Conditions

Systematic optimization involves varying one parameter at a time. The tables below summarize the expected impact of catalyst and solvent choices based on established principles of Knoevenagel condensations.

Table 1: Comparison of Common Catalysts

Catalyst Type Typical Loading Advantages Disadvantages
Piperidine Homogeneous (Weak Base) 5-10 mol% High efficiency, well-documented.[5] Can be difficult to remove completely.
Ammonium Acetate Homogeneous (Weak Base) 10-20 mol% Inexpensive, generally effective.[4] May require higher temperatures.
L-Proline Homogeneous (Organocatalyst) 5-15 mol% Environmentally benign, can be effective.[5] Can be more expensive.

| Hydrotalcite | Heterogeneous (Solid Base) | 5-10 wt% | Easily filtered, reusable, green.[6][7] | May have lower activity than homogeneous catalysts. |

Table 2: Effect of Solvent on Reaction Performance

Solvent Type Key Feature Best For Reference
Ethanol Protic, Polar Good solubility for reactants. Simple, straightforward reactions at room temp or with gentle heat. [4][10]
Toluene Aprotic, Nonpolar Forms azeotrope with water. Reactions requiring water removal to go to completion (use with Dean-Stark). [5][7]
DMF Aprotic, Polar High polarity can accelerate rate. Rapid conversions, but can be difficult to remove during work-up. [8][9]
Water Protic, Polar "Green" solvent. Environmentally friendly processes, though may require heating. [5][11]

| None | Solvent-Free | High concentration of reactants. | Green chemistry approach, simplifies work-up, may require heating. |[4] |

Experimental Protocols
Protocol 1: Optimized Synthesis of this compound

This protocol incorporates best practices for achieving high yield and purity.

Workflow cluster_Setup 1. Reaction Setup cluster_Reaction 2. Reaction cluster_Workup 3. Work-up & Isolation cluster_Purification 4. Purification Flask To a round-bottom flask, add: - p-Tolualdehyde (1.0 eq) - Diethyl Malonate (1.1 eq) - Solvent (e.g., Ethanol) Stir Add stir bar and dissolve solids Flask->Stir Catalyst Add Piperidine (0.1 eq) Stir->Catalyst Heat Attach condenser and heat to reflux (e.g., 78°C in EtOH) Catalyst->Heat Monitor Monitor progress by TLC (approx. 1-3 hours) Heat->Monitor Cool Cool mixture to room temp, then in an ice bath Monitor->Cool Filter Collect precipitated product by vacuum filtration Cool->Filter Wash Wash solid with cold ethanol Filter->Wash Dry Dry product under vacuum Wash->Dry Recrystallize Recrystallize crude product from hot ethanol/water Dry->Recrystallize Final_Product Collect pure crystals, dry to constant weight Recrystallize->Final_Product

Experimental Workflow for Synthesis and Purification.

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine p-tolualdehyde (e.g., 5.0 g, 41.6 mmol, 1.0 equiv), diethyl malonate (7.3 g, 45.8 mmol, 1.1 equiv), and 30 mL of absolute ethanol. Stir until all components are dissolved.

  • Catalyst Addition: To the stirred solution, add piperidine (0.41 mL, 4.16 mmol, 0.1 equiv) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C).

  • Monitoring: Monitor the reaction's progress every 30 minutes using TLC. The reaction is typically complete within 1-3 hours.[4]

  • Isolation: Once complete, remove the heat source and allow the flask to cool to room temperature. Further cool the flask in an ice-water bath for 30 minutes to maximize product precipitation.

  • Filtration: Collect the crystalline product by vacuum filtration, washing the solid with a small amount of ice-cold ethanol (2 x 10 mL).

  • Purification: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add water dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.

References
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • Wikipedia. Knoevenagel condensation. [Link]

  • RSC Publishing. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation. [Link]

  • BenchChem Technical Support. (2025).
  • ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

  • ResearchGate. Effect of the solvent on Knoevenagel condensation. [Link]

  • Amazon S3. Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. [Link]

  • RSC Publishing. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]

  • SlideShare. Knoevenagel reaction. [Link]

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Technical Support Center: Purification of Diethyl 2-[(4-methylphenyl)methylene]malonate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of Diethyl 2-[(4-methylphenyl)methylene]malonate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the post-synthesis workup and purification of this compound. Our guidance is grounded in established chemical principles and practical laboratory experience to help you achieve the highest possible purity for your research and development needs.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification process, providing causal explanations and actionable solutions.

Q1: My crude product is a persistent oil and fails to crystallize, even after cooling. What are the likely causes and how can I induce solidification?

Plausible Cause: The failure of a product to crystallize, a phenomenon often termed "oiling out," is typically due to one or more of the following factors:

  • High Impurity Load: Significant amounts of unreacted starting materials (4-methylbenzaldehyde, diethyl malonate), residual solvent, or side-products can depress the melting point of the compound, favoring a liquid or oil state.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for your compound, preventing it from reaching supersaturation and precipitating.

  • Low Product Concentration: The concentration of the desired compound in the solution may be too low to initiate crystallization.

Recommended Solutions:

  • Initial Wash: Before attempting recrystallization, wash the crude product solution to remove major impurities. An acidic wash (e.g., dilute HCl) will remove basic catalysts like piperidine, and a basic wash (e.g., saturated NaHCO₃) will remove acidic impurities like 4-methylbenzoic acid, which can form from the oxidation of the starting aldehyde[1][2].

  • Solvent Re-evaluation: If the product oils out from a single solvent, a multi-solvent system is often effective. Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until persistent turbidity is observed. Warming to redissolve, followed by slow cooling, can initiate crystallization.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a single seed crystal to the cooled, supersaturated solution can provide a nucleation site for crystal growth.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.

  • Concentration: If the solution is too dilute, carefully remove some solvent under reduced pressure and attempt to cool the more concentrated solution again.

Q2: My final product has a distinct yellow or brownish tint. How can I decolorize it?

Plausible Cause: Color impurities often arise from polymeric side-products or highly conjugated species formed during the Knoevenagel condensation, especially if the reaction is overheated or run for an extended period.[3][4] Oxidation of the aldehyde starting material can also contribute to color.

Recommended Solutions:

  • Activated Carbon Treatment: This is the most common method for removing colored impurities.

    • Protocol: Dissolve the impure solid in a suitable hot solvent for recrystallization. Add a small amount of activated carbon (charcoal) – typically 1-2% of the solute's weight. Swirl the hot mixture for a few minutes. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. Allow the clear, colorless filtrate to cool slowly to crystallize.

  • Column Chromatography: If the color is due to a specific impurity with a different polarity than your product, column chromatography is highly effective. The colored band will often separate distinctly from the product band on the column.

Q3: NMR analysis shows residual 4-methylbenzaldehyde in my purified product. How can I remove it?

Plausible Cause: 4-methylbenzaldehyde is a neutral organic compound with polarity similar to the product, making it difficult to remove by simple extraction if it co-precipitates or co-elutes.

Recommended Solutions:

  • Bisulfite Wash: Aldehydes can be selectively removed by forming a water-soluble adduct with sodium bisulfite.

    • Protocol: Dissolve the crude product in a non-polar organic solvent like diethyl ether or ethyl acetate. Wash the solution in a separatory funnel with a saturated solution of sodium bisulfite (NaHSO₃). Shake vigorously for several minutes. The aldehyde will be pulled into the aqueous layer as the bisulfite adduct. Separate the layers and wash the organic layer with brine, then dry over anhydrous Na₂SO₄.[5]

  • Optimized Column Chromatography: Careful optimization of the solvent system for flash chromatography can resolve the product from the starting aldehyde. Use a less polar solvent system (e.g., increasing the hexane-to-ethyl acetate ratio) to increase the separation (ΔRf) between the slightly more polar aldehyde and the product.

Q4: My NMR shows unreacted diethyl malonate. What is the best removal strategy?

Plausible Cause: Diethyl malonate is often used in slight excess to drive the reaction to completion. Being a relatively polar and volatile liquid, it can be challenging to remove completely.

Recommended Solutions:

  • Vacuum Distillation/Evaporation: If the product is a stable solid, residual diethyl malonate can sometimes be removed under high vacuum, especially with gentle heating, as its boiling point is lower than the product's decomposition temperature.[6]

  • Base Wash (Hydrolysis): Diethyl malonate can be hydrolyzed to its water-soluble carboxylate salt under basic conditions.

    • Protocol: Dissolve the crude product in an organic solvent. Wash with a dilute aqueous base like sodium carbonate (Na₂CO₃). This will convert the diethyl malonate into its salt, which will move to the aqueous layer. Caution: Use a mild base and controlled conditions to avoid hydrolysis of your product's ester groups.

  • Column Chromatography: Diethyl malonate is more polar than the product. It will have a lower Rf value on a normal-phase silica gel TLC plate and will elute later from the column.[7]

Section 2: Purification Workflow & Decision Making

The purification strategy should be chosen based on the nature and quantity of impurities present. The following workflow provides a general guideline.

PurificationWorkflow A Crude Reaction Mixture B Aqueous Workup (Acid/Base Washes) A->B C Solvent Removal (Rotary Evaporation) B->C D Assess Crude Product (TLC, ¹H NMR) C->D E Primary Purification D->E F Recrystallization E->F   High Purity,   Solid Product G Column Chromatography E->G   Complex Mixture,   Oily Product H Check Purity (TLC, NMR, mp) I Pure Product H->I   Meets Specs J Further Purification Needed H->J   Fails Specs J->E Re-evaluate Method

Caption: General Purification Workflow for this compound.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best primary purification method for this compound?

For this compound, which is typically a solid at room temperature, recrystallization is often the most efficient and scalable primary purification method after an initial aqueous workup.[2][8] It is excellent for removing small amounts of impurities from a large amount of product. If the crude product is an oil or contains multiple, similarly polar impurities, flash column chromatography is the preferred method.[7][9]

Q2: How do I choose a suitable recrystallization solvent?

The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot. A systematic approach is best:

  • Place a small amount of crude product (20-30 mg) into several test tubes.

  • Add a small volume (0.5 mL) of a different test solvent to each tube.

  • Observe solubility at room temperature. A good candidate will show low solubility.

  • Heat the tubes that did not dissolve. A good candidate will dissolve completely upon heating.

  • Cool the dissolved solutions to room temperature and then in an ice bath. The best solvent will yield a high amount of crystalline solid.

Solvent Polarity Typical Behavior with Product Recommendation
Hexane/Heptane Non-polarLow solubility, may require a co-solvent.Good as the "poor" solvent in a co-solvent system.[8]
Ethanol/Isopropanol Polar ProticGood solubility when hot, lower when cold.Excellent single-solvent or "good" co-solvent choice.[10]
Ethyl Acetate Polar AproticOften high solubility even at room temperature.May be too good a solvent; best used with a non-polar co-solvent.
Water Very PolarInsoluble.Can be used as the "poor" solvent with a water-miscible solvent like ethanol.
Q3: What are the typical parameters for column chromatography of this compound?
  • Stationary Phase: Silica gel (230-400 mesh) is standard.[7]

  • Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate is a common starting point. The optimal ratio should be determined by Thin Layer Chromatography (TLC).

  • TLC Analysis: Aim for an Rf value for your product of ~0.3-0.4 for good separation on the column. Start with a solvent system like 9:1 Hexane:Ethyl Acetate and adjust the polarity as needed.

  • Column Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, which often results in better resolution.

Q4: How can I monitor the purity of my fractions during column chromatography?

Thin Layer Chromatography (TLC) is the primary method.[9]

  • Collect fractions in an array of test tubes.

  • Spot every few fractions onto a single TLC plate.

  • Also spot your starting material and crude mixture as references.

  • Develop the plate in the same eluent used for the column.

  • Visualize the spots under a UV lamp (the product is UV active due to the aromatic ring and conjugated system).

  • Combine the fractions that contain only the pure product (single spot at the correct Rf).

TroubleshootingTree start Impure Product (Post-Workup) q_color Is the product colored (yellow/brown)? start->q_color ans_color_yes Yes q_color->ans_color_yes ans_color_no No q_color->ans_color_no proc_charcoal Recrystallize with Activated Carbon ans_color_yes->proc_charcoal q_aldehyde NMR shows residual 4-methylbenzaldehyde? ans_color_no->q_aldehyde proc_charcoal->q_aldehyde ans_ald_yes Yes q_aldehyde->ans_ald_yes ans_ald_no No q_aldehyde->ans_ald_no proc_bisulfite Perform Sodium Bisulfite Wash ans_ald_yes->proc_bisulfite q_malonate NMR shows residual diethyl malonate? ans_ald_no->q_malonate proc_bisulfite->q_malonate ans_mal_yes Yes q_malonate->ans_mal_yes ans_mal_no No q_malonate->ans_mal_no proc_base Perform Dilute Base (Na₂CO₃) Wash ans_mal_yes->proc_base final_purify Proceed to Final Purification (Recrystallization or Chromatography) ans_mal_no->final_purify proc_base->final_purify

Caption: Troubleshooting Decision Tree for Specific Impurity Removal.

References

  • Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. (n.d.). ResearchGate. Retrieved from [Link]

  • The Knoevenagel Condensation. (n.d.). Organic Reactions. Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • CN109336762B - Synthesis method of diethyl 2- (2, 6-diethyl-4-methylbenzene) malonate. (n.d.). Google Patents.
  • Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (n.d.). Amazon S3. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate. (2018). National Institutes of Health. Retrieved from [Link]

  • diethyl methylenemalonate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate. (n.d.). Google Patents.
  • Malonic acid, methyl-, diethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Why Knoevenagel condensation reaction of diethyl malonate and benzaldehyde is difficult. (2014). ResearchGate. Retrieved from [Link]

  • Column Chromatography. (n.d.). Magritek. Retrieved from [Link]

  • Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. (n.d.). Retrieved from [Link]

  • Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. (n.d.). Retrieved from [Link]

  • Diethyl malonate. (n.d.). NIST WebBook. Retrieved from [Link]

  • CN112898152A - Preparation method of ethoxy diethyl methylene malonate. (n.d.). Google Patents.
  • Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. (2017). ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Synthesis, crystal and molecular structure, Hirshfeld surface analysis of Diethyl 2-(4-methylbenzylidene)malonate. (2018). ResearchGate. Retrieved from [Link]

  • Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate. (2016). National Institutes of Health. Retrieved from [Link]

  • Diethyl methylmalonate. (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: Synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this Knoevenagel condensation. We will move beyond simple protocols to explore the causality behind experimental outcomes, providing you with the insights needed to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries encountered during the synthesis.

Q1: My reaction is not proceeding to completion, resulting in a low yield. What are the primary factors to investigate?

Low conversion is a frequent issue in Knoevenagel condensations. The root cause often lies in one of the following areas:

  • Catalyst Inactivity: The typically used weak base catalyst (e.g., piperidine, pyridine) may be old, degraded, or used in insufficient quantity.[1][2]

  • Insufficient Water Removal: The reaction generates water as a byproduct. According to Le Châtelier's principle, its presence can shift the equilibrium back towards the reactants, halting the reaction.[1][2][3]

  • Suboptimal Temperature: While many Knoevenagel reactions proceed at room temperature, this specific transformation may require gentle heating to overcome the activation energy barrier. However, excessive heat can promote side reactions.[1][2]

  • Reactant Quality: Impurities in either p-tolualdehyde (e.g., oxidized to p-toluic acid) or diethyl malonate can inhibit the reaction.

Q2: I see an unexpected, more polar spot on my TLC plate. What is it likely to be?

An unexpected polar spot often indicates the formation of one of two common side products:

  • Michael Adduct: The desired product can act as a Michael acceptor, reacting with another molecule of diethyl malonate enolate.[2][4][5] This is more common with longer reaction times or an excess of diethyl malonate.

  • Cannizzaro Products: If the base used is too strong or reaction conditions are too harsh, p-tolualdehyde, which lacks α-hydrogens, can undergo a Cannizzaro reaction to produce 4-methylbenzyl alcohol and p-toluate (the salt of p-toluic acid).[6][7] Both are significantly more polar than the desired product.

Q3: How do I choose the optimal catalyst for this reaction?

The key is to use a base that is strong enough to deprotonate diethyl malonate but not so strong that it promotes the self-condensation or Cannizzaro reaction of the aldehyde.[8][9][10]

  • Weak Amines: Piperidine and pyridine are classic choices, often used in catalytic amounts.

  • Ammonium Salts: Ammonium acetate is an effective and milder alternative.[1]

  • Avoid Strong Bases: Strong bases like sodium ethoxide or sodium hydroxide should be avoided as they will almost certainly induce the Cannizzaro reaction with p-tolualdehyde.[2][9]

In-Depth Troubleshooting Guides

This section provides detailed analysis and solutions for specific side reactions you may encounter.

Problem 1: Formation of the Michael Addition Adduct

Symptom: You observe a significant byproduct with a lower Rf value on TLC than your desired product. ¹H NMR analysis of the crude mixture shows complex aliphatic signals and an incorrect integration ratio between the aromatic and ethyl ester protons.

Causality: The Knoevenagel product, this compound, is an α,β-unsaturated carbonyl compound, making it an excellent Michael acceptor. The diethyl malonate enolate, a potent nucleophile, can attack the β-carbon of the product in a 1,4-conjugate addition, forming a tetra-ester byproduct.[4][5][11] This reaction is competitive with the initial Knoevenagel condensation.

Diagram: Michael Addition Side Reaction

Michael_Addition cluster_reactants Reactants Product Desired Product (Michael Acceptor) Adduct Michael Adduct (Tetra-ester Side Product) Product->Adduct 1,4-Conjugate Addition Malonate_Enolate Diethyl Malonate Enolate (Michael Donor) Malonate_Enolate->Adduct Cannizzaro_Reaction Aldehyde1 p-Tolualdehyde (Molecule 1) Intermediate Tetrahedral Intermediate Aldehyde1->Intermediate Aldehyde2 p-Tolualdehyde (Molecule 2) Alcohol 4-Methylbenzyl Alcohol Aldehyde2->Alcohol Base Strong Base (e.g., OH⁻) Base->Aldehyde1 Hydride Hydride Transfer Intermediate->Hydride Acid p-Toluic Acid Intermediate->Acid Troubleshooting_Workflow start Low Yield or Impure Product tlc Analyze Crude by TLC start->tlc unreacted_sm High Rf Spot: Unreacted Aldehyde tlc->unreacted_sm Yes polar_spots Low Rf / Multiple Polar Spots tlc->polar_spots No nmr Analyze Crude by ¹H NMR complex_aliphatic Complex Aliphatic Signals? Incorrect Integration? nmr->complex_aliphatic Yes alcohol_acid Alcohol (-CH₂OH) and/or Acid (-COOH) peaks? nmr->alcohol_acid No cause_incomplete Cause: Incomplete Reaction (Catalyst, Temp, Water) unreacted_sm->cause_incomplete polar_spots->nmr cause_michael Cause: Michael Addition complex_aliphatic->cause_michael cause_cannizzaro Cause: Cannizzaro Reaction alcohol_acid->cause_cannizzaro solution_incomplete Solution: - Check catalyst - Increase temp moderately - Use Dean-Stark trap cause_incomplete->solution_incomplete solution_michael Solution: - Adjust stoichiometry (1.1:1 Ald:Mal) - Reduce reaction time cause_michael->solution_michael solution_cannizzaro Solution: - Use weak base ONLY (piperidine) - Ensure catalytic amount cause_cannizzaro->solution_cannizzaro

Sources

Technical Support Center: Troubleshooting the Knoevenagel Condensation for Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Knoevenagel Condensation. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into optimizing this crucial C-C bond-forming reaction. This is not a rigid manual but a dynamic resource that explains the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knoevenagel condensation?

A1: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (a molecule with a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z') to the carbonyl group of an aldehyde or ketone, followed by dehydration.[1][2] The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[3]

The mechanism proceeds in three key steps:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound, creating a resonance-stabilized carbanion known as an enolate.[4] The strength of the electron-withdrawing groups (Z, Z') is crucial as it must be sufficient to allow deprotonation by a mild base, which prevents the self-condensation of the aldehyde.[2]

  • Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. This forms a tetrahedral alkoxide intermediate.[4]

  • Dehydration: The alkoxide is protonated to form a β-hydroxy compound (an aldol-type product), which then undergoes base-catalyzed dehydration to eliminate a molecule of water, yielding the final α,β-unsaturated product.[4]

When a secondary amine like piperidine is used as the catalyst, the mechanism can also proceed via the formation of an iminium ion from the aldehyde, which is then attacked by the enolate.[5][6]

Knoevenagel_Mechanism Figure 1: Generalized Knoevenagel Condensation Mechanism cluster_0 Reactants Active Methylene (Z-CH₂-Z') + Benzaldehyde (Ar-CHO) Enolate Enolate Ion (Z-CH(-)-Z') Reactants->Enolate Deprotonation Intermediate Tetrahedral Alkoxide Intermediate Enolate->Intermediate Nucleophilic Attack on Ar-CHO Base1 Base (B:) Base2 BH+ Product α,β-Unsaturated Product Intermediate->Product Dehydration (-H₂O) Water H₂O

Caption: Figure 1: Generalized Knoevenagel Condensation Mechanism.

Troubleshooting Guide: Low Yield or No Reaction

This is the most frequent challenge encountered in the lab. A low yield is a symptom, and the cause can range from catalyst choice to the electronic nature of your specific substituted benzaldehyde.

Q2: My yield is consistently low. Where should I start my investigation?

A2: A low yield is often a multifactorial problem. Systematically evaluate the following four areas: Catalyst, Substrates, Solvent, and Reaction Conditions. Incomplete conversion is a major contributor to low yields; therefore, monitoring the reaction by Thin Layer Chromatography (TLC) or GC-MS is essential to determine if the issue is a slow reaction or decomposition.[7]

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yields Start Low Yield or No Reaction Check_Catalyst Is the catalyst appropriate and active? Start->Check_Catalyst Check_Substrates Are there electronic or steric issues with the benzaldehyde? Start->Check_Substrates Check_Solvent Is the solvent optimal for solubility and reactivity? Start->Check_Solvent Check_Conditions Are temperature, time, and water removal adequate? Start->Check_Conditions Optimize_Catalyst Action: Change catalyst type/amount. Consider heterogeneous or 'green' catalysts. Check_Catalyst->Optimize_Catalyst No Optimize_Substrates Action: Increase temperature. Use a more active methylene compound. Check_Substrates->Optimize_Substrates Yes Optimize_Solvent Action: Test different solvents (e.g., EtOH, Toluene, DMF). Consider solvent-free conditions. Check_Solvent->Optimize_Solvent No Optimize_Conditions Action: Increase temperature/time. Use Dean-Stark or molecular sieves. Check_Conditions->Optimize_Conditions No Success Yield Improved Optimize_Catalyst->Success Optimize_Substrates->Success Optimize_Solvent->Success Optimize_Conditions->Success

Caption: Figure 2: Troubleshooting Workflow for Low Yields.

Q3: How do substituents on the benzaldehyde ring affect the reaction?

A3: The electronic nature of the substituent has a profound impact on the reactivity of the benzaldehyde.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or halogens (-Cl, -Br) on the aromatic ring increase the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack by the enolate, generally leading to faster reactions and higher yields.[8]

  • Electron-Donating Groups (EDGs): Substituents like -OH, -OCH₃, or -N(CH₃)₂ decrease the electrophilicity of the carbonyl carbon. These substrates are less reactive and often require more forcing conditions, such as longer reaction times, higher temperatures, or more active catalysts.[8][9]

  • Steric Hindrance: An ortho-substituent on the benzaldehyde ring can sterically hinder the approach of the nucleophile. To overcome this, you may need to increase the reaction temperature, extend the reaction time, or use a less bulky active methylene compound.[10]

Benzaldehyde SubstituentPositionElectronic EffectExpected ReactivityTroubleshooting Strategy
-NO₂ paraStrong EWGHighStandard conditions usually suffice.
-Cl paraInductive EWGModerate to HighStandard conditions.
-H -NeutralModerate (Baseline)Standard conditions.
-OCH₃ paraStrong EDGLowIncrease temperature, use a more active catalyst (e.g., piperidine/pyrrolidine), or consider microwave assistance.[11]
-OH paraStrong EDGLowSimilar to -OCH₃. Protect the hydroxyl group if side reactions are an issue.[12]
-Cl orthoEWG + Steric HindranceLowIncrease temperature significantly and/or extend reaction time. Use a Dean-Stark trap to remove water.[10]
Q4: My catalyst doesn't seem to be working. How do I choose the right one?

A4: Catalyst selection is critical and depends on the reactivity of your substrates.

  • Weak Bases (Classic): Piperidine and pyridine are the traditional choices and are highly effective, especially for less reactive aldehydes.[13][14] Pyrrolidine has been shown to be an excellent, and sometimes superior, alternative to piperidine.[11] However, these can be toxic and difficult to remove.

  • "Green" Homogeneous Catalysts: For a more environmentally benign approach, consider ammonium salts like ammonium bicarbonate or ammonium acetate, or weak acids like boric acid.[15][16][17] These are often less toxic and easier to handle.

  • Heterogeneous Catalysts: Solid-supported catalysts like metal oxides (e.g., CaO-MgO, ZnO), zeolites, or functionalized silica offer significant advantages in product purification.[18][19] They can be easily filtered off and are often reusable, which is ideal for process chemistry.[18][20]

Catalyst TypeExamplesAdvantagesDisadvantagesBest For
Homogeneous (Basic) Piperidine, PyrrolidineHigh activity, effective for unreactive substrates.[11][21]Toxic, difficult to remove from the product.General purpose, overcoming low reactivity.
Homogeneous (Green) Ammonium Bicarbonate, Boric AcidEnvironmentally benign, easier workup.[15][16]May have lower activity than piperidine.Reactions where toxicity is a concern.
Heterogeneous CaO-MgO, ZnO, Supported AminesEasy separation, reusable, eco-friendly.[18]May require higher temperatures or longer times.Scalable synthesis, simplified purification.
Q5: Can the choice of solvent dramatically alter my yield?

A5: Yes, the solvent plays a significant role. There is no single "best" solvent, as the optimal choice depends on the specific reactants and catalyst.

  • Polar Protic Solvents (e.g., Ethanol, Water): Ethanol is a common and effective solvent. It readily dissolves many organic reactants and is considered relatively green. Water can also be used as a solvent and may even act as a Brønsted base catalyst in some cases, promoting a green reaction profile.[8]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can accelerate the reaction, particularly the dehydration step.[22][23] DMF is often found to be superior for reactions using hydrotalcite catalysts.[23]

  • Nonpolar Solvents (e.g., Toluene, Benzene): These are ideal when water removal is critical. Using a Dean-Stark apparatus with toluene allows for the azeotropic removal of water, driving the reaction equilibrium toward the product.[7] This is particularly useful for low-reactivity substrates or reversible reactions.

  • Solvent-Free Conditions: For a truly "green" approach, consider running the reaction neat (solvent-free), often with gentle heating or microwave irradiation.[15][24][25] This can lead to high yields, short reaction times, and extremely simple workups.[26]

Troubleshooting Guide: Side Product Formation

Q6: I'm getting multiple spots on my TLC plate. What are the likely side reactions?

A6: Side product formation complicates purification and reduces the yield of your desired compound.

  • Michael Addition: The most common side reaction occurs when a second molecule of the enolate attacks the α,β-unsaturated product in a 1,4-conjugate (Michael) addition.

    • Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of the benzaldehyde and the active methylene compound. Adding the active methylene compound slowly to the reaction mixture can also help minimize its transient excess.[27]

  • Self-Condensation of Aldehyde: This is less common with benzaldehydes as they lack α-hydrogens, but it can be a concern with other aldehydes.

    • Solution: Use a mild base (e.g., ammonium acetate) instead of a strong base like NaOH or NaOEt, which can promote self-condensation.[27]

  • Reactions with Sensitive Functional Groups: If your benzaldehyde has other reactive groups, such as a phenolic -OH, it can undergo side reactions.

    • Solution: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of phenols.[12] If necessary, protect the sensitive group before the condensation and deprotect it afterward.

Experimental Protocols

Protocol 1: Classical Knoevenagel Condensation (Piperidine/Ethanol)

This protocol is a robust starting point for many substituted benzaldehydes.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted benzaldehyde (1.0 eq) and the active methylene compound (e.g., diethyl malonate, malononitrile) (1.0-1.1 eq) in absolute ethanol.[28]

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).[28]

  • Reaction: Heat the mixture to reflux (approx. 78 °C). Monitor the reaction's progress by TLC until the starting aldehyde is consumed.[28]

  • Work-up: Cool the reaction mixture to room temperature. If the product crystallizes out, collect the solid by vacuum filtration. If not, reduce the solvent volume using a rotary evaporator to induce precipitation.[28]

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).[28]

Protocol 2: Water Removal with Dean-Stark Apparatus

This method is recommended for low-reactivity (electron-rich) or sterically hindered benzaldehydes.

  • Reaction Setup: To a round-bottom flask, add the substituted benzaldehyde (1.0 eq), the active methylene compound (1.1 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene).[7]

  • Apparatus: Fit the flask with a Dean-Stark trap and a reflux condenser.

  • Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 eq).

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the trap, where the denser water will separate and collect at the bottom.

  • Monitoring: Continue the reaction until no more water is collected in the trap and TLC analysis shows complete consumption of the starting material.[7]

  • Work-up and Purification: Cool the reaction mixture and proceed with a standard work-up as described in Protocol 1.

Protocol 3: Microwave-Assisted Solvent-Free Condensation

This "green" protocol can dramatically reduce reaction times and improve yields.[29]

  • Reaction Setup: In a microwave-safe vessel, combine the substituted benzaldehyde (1.0 eq), the active methylene compound (1.0 eq), and a catalyst (e.g., urea (10 mol%) or hydroxyapatite).[29][30]

  • Mixing: Thoroughly mix the solids with a glass rod.

  • Reaction: Place the vessel in a microwave reactor and irradiate (e.g., 180-800W) for short intervals (e.g., 30-60 seconds) until the reaction is complete, as monitored by TLC. Typical reaction times are 2-10 minutes.[26][30]

  • Work-up: After cooling, add water to the solid mixture to dissolve the catalyst (if water-soluble).[30]

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallization can be performed if necessary.

References

  • Chemistry Learner. (n.d.). Knoevenagel Condensation: Definition, Examples and Mechanism. Retrieved from [Link]

  • Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism. YouTube. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]

  • Organic Chemistry. (2021). Knoevenagel Condensation Mechanism. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing. Retrieved from [Link]

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(4), 259-265. Retrieved from [Link]

  • ResearchGate. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j).... Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effect on the Knoevenagel reaction. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Three Si-substituted polyoxovanadates as efficient catalysts for Knoevenagel condensation.... Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]

  • Asian Journal of Chemistry. (2008). Solvent Free Microwave-Assisted Knoevenagel Condensation of Dehydroacetic Acid with Benzaldehyde Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent free microwave-assisted Knoevenagel condensation of dehydroacetic acid with benzaldehyde derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Curcumin Derivatives via Knoevenagel Reaction.... Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Solvent Free Microwave-Assisted Knoevenagel Condensation of Dehydroacetic Acid with Benzaldehyde Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions used for Knoevenagel condensation between hydroxybenzaldehyde.... Retrieved from [Link]

  • Bangladesh Journals Online. (2020). Microwave-assisted urea catalyzed Knoevenagel condensation.... Retrieved from [Link]

  • ACS Publications. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes.... Retrieved from [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol.... Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]

  • Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]

  • MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes.... Retrieved from [Link]

  • ResearchGate. (2022). (PDF) A new finding in the old Knoevenagel condensation reaction. Retrieved from [Link]

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Technical Support Center: Accelerating Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. Here, we address common issues and provide advanced strategies to increase your reaction rate and yield, grounded in established scientific principles.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[1][2][3] Its efficiency is crucial for synthesizing a vast array of fine chemicals, pharmaceuticals, and functional polymers.[4][5][6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question: My reaction is extremely slow or appears to have stopped. What's wrong?

Answer: An incomplete or stalled reaction is one of the most common challenges. The cause often lies in one of four key areas: catalyst efficacy, solvent choice, reaction temperature, or the inhibitory effect of water as a byproduct.[7][8]

Systematic Troubleshooting Steps:

  • Evaluate Your Catalyst: The catalyst's role is to deprotonate the active methylene compound, creating the necessary carbanion for the reaction to proceed.[1][9]

    • Is the base too weak? While a weak base is needed to prevent self-condensation of the carbonyl compound, an overly weak base may not be sufficient to deprotonate the methylene group effectively.[7][8] Consider screening slightly stronger, yet still mild, bases like piperidine, pyridine, or various ammonium salts.[7]

    • Is the catalyst concentration optimal? Catalyst loading can be critical. Try varying the concentration to find the sweet spot for your specific substrates.[2]

    • Has the catalyst degraded? Ensure your catalyst is pure and has not been deactivated by improper storage or contaminants.

  • Re-evaluate Your Solvent: The solvent profoundly impacts reaction kinetics by influencing the stability of intermediates.[10][11]

    • Polar aprotic solvents like DMF and acetonitrile are often superior choices, leading to high conversion in short reaction times.[7][11]

    • While polar protic solvents like ethanol are common, they can sometimes slow the reaction.[12]

    • Nonpolar solvents such as toluene may lead to longer reaction times but are excellent for azeotropic water removal.[7][11]

  • Increase the Temperature: Many Knoevenagel condensations run well at room temperature, but some substrate combinations require thermal energy to overcome the activation barrier.

    • Gradually increase the reaction temperature, monitoring for potential side product formation via TLC.[7]

  • Remove Water: Water is a byproduct of the condensation. Its accumulation can inhibit the reaction or shift the equilibrium back toward the reactants, lowering the final conversion.[2][8][13]

    • For solvents that form an azeotrope with water (e.g., toluene, benzene), use a Dean-Stark apparatus for continuous removal.[2][8]

    • Alternatively, adding molecular sieves to the reaction mixture can effectively sequester water.[2]

G start Slow or Incomplete Reaction catalyst 1. Check Catalyst - Is it active? - Is concentration optimal? - Is base strength appropriate? start->catalyst solvent 2. Evaluate Solvent - Switch to polar aprotic (DMF)? - Is it dry? catalyst->solvent If no improvement temp 3. Adjust Temperature - Cautiously increase heat - Monitor via TLC solvent->temp If no improvement water 4. Remove Water - Use Dean-Stark trap? - Add molecular sieves? temp->water If no improvement end Reaction Optimized water->end Problem solved G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration Z-CH2-Z'Base Z-CH2-Z'Base Z-CH(-)-Z' (Carbanion) Z-CH(-)-Z' (Carbanion) Z-CH2-Z'Base->Z-CH(-)-Z' (Carbanion) Z-CH(-)-Z'R-CO-R' Z-CH(-)-Z'R-CO-R' Tetrahedral Intermediate Tetrahedral Intermediate Z-CH(-)-Z'R-CO-R'->Tetrahedral Intermediate β-Hydroxy Compound β-Hydroxy Compound Tetrahedral Intermediate->β-Hydroxy Compound Product + H2O Product + H2O β-Hydroxy Compound->Product + H2O

Caption: The three key stages of the Knoevenagel condensation mechanism.

Experimental Protocols

Protocol 1: General Knoevenagel Condensation
  • To a round-bottom flask, add the carbonyl compound (1.0 eq), the active methylene compound (1.0-1.1 eq), and the chosen solvent.

  • Add the weak base catalyst (e.g., piperidine, 0.1 eq). [7]3. Stir the reaction mixture at the desired temperature (room temperature or heated to reflux).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid product and wash it with a suitable cold solvent (e.g., ethanol). [7]6. If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. [2][7]2. Charge the flask with the carbonyl compound (1.0 eq), the active methylene compound (1.0-1.1 eq), the catalyst, and a solvent that forms an azeotrope with water (e.g., toluene).

  • Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, where the denser water will separate and can be removed, driving the reaction to completion.

  • Monitor the reaction by TLC and by observing the cessation of water collection in the trap.

  • Once complete, cool the reaction mixture and proceed with standard workup and purification.

References
  • Chemistry Learner. (n.d.). Knoevenagel Condensation: Definition, Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism. YouTube. Retrieved from [Link]

  • Kim, J.-K., et al. (n.d.). Application of Microwave irradiation Techniques for the Knoevenagel Condensation. Synthetic Communications, 26(3). Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Retrieved from [Link]

  • YouTube. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions. Retrieved from [Link]

  • ResearchGate. (2025). Recent developments in knoevenagel condensation reaction: a review. Retrieved from [Link]

  • Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Retrieved from [Link]

  • RSC Publishing. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. Retrieved from [Link]

  • Semantic Scholar. (2018). Ultrasound-assisted and Efficient Knoevenagel Condensation Reaction Catalyzed by Silica Sodium Carbonate Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates. Retrieved from [Link]

  • Bentham Science Publisher. (2023). Ultrasound-Assisted Catalyst-Free Knoevenagel Condensation of Carbonyl Compounds with C–H Acids in Water. Retrieved from [Link]

  • Chaudhari, B. R. (2024). Microwave assisted knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of ultrasonic frequency on Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link]

  • Bentham Science Publishers. (2024). Ultrasound-Assisted Catalyst-Free Knoevenagel Condensation of Carbonyl Compounds with C–H Acids in Water. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation. Retrieved from [Link]

  • PubMed. (2023). Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of various solvents on Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • PubMed. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

  • ResearchGate. (n.d.). 6 questions with answers in KNOEVENAGEL CONDENSATION. Retrieved from [Link]

  • Reddit. (2022). Two questions about the Knoevenagel reaction. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Preventing Polymerization of Diethyl 2-[(4-methylphenyl)methylene]malonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Diethyl 2-[(4-methylphenyl)methylene]malonate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its utility stems from the highly reactive α,β-unsaturated system, a result of the vinylidene group being activated by two geminal ester functionalities. However, this same reactivity makes the monomer exceptionally prone to spontaneous polymerization, which can compromise experimental results, reduce product yield, and create significant handling challenges. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to understand, troubleshoot, and prevent the unwanted polymerization of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered by users of this compound.

Q1: Why is my this compound sample turning viscous or solidifying over time?

A: The increase in viscosity or solidification is a clear indicator of polymerization. The monomer's electron-deficient double bond is highly susceptible to attack, leading to the formation of oligomers and, eventually, a high-molecular-weight polymer. This process can be initiated by trace impurities, exposure to light, or elevated temperatures. A similar compound, diethyl methylenemalonate, is known to polymerize on standing into a white solid.[1]

Q2: What is the primary mechanism of polymerization for this compound?

A: The dominant polymerization pathway is anionic polymerization .[2][3][4] The two electron-withdrawing ester groups make the β-carbon of the double bond highly electrophilic and vulnerable to attack by even weak nucleophiles (anions). This initiation step creates a resonance-stabilized carbanion that rapidly propagates by attacking other monomer molecules. Radical polymerization is a secondary, but still possible, pathway, especially if the monomer is exposed to heat or UV light.[5][6]

Q3: What are the most common triggers for this unwanted polymerization?

A: Several factors can initiate polymerization:

  • Basic or Nucleophilic Impurities: The most common culprits are residual catalysts from the synthesis process, such as amines (e.g., piperidine) used in the Knoevenagel condensation.[7][8]

  • Water/Moisture: Water can act as an initiator for the anionic polymerization of highly reactive methylene malonates, particularly at a pH of 4 or greater.[2]

  • Elevated Temperatures: Heat accelerates the rate of both anionic and radical polymerization reactions.[9]

  • Exposure to Light: UV radiation can generate free radicals, initiating a radical polymerization chain reaction.

  • Oxygen: While seemingly counterintuitive, oxygen can lead to the formation of peroxides over time, which are well-known radical initiators.

Q4: How should I properly store the monomer to ensure long-term stability?

A: Strict adherence to proper storage conditions is critical. We recommend the following:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential polymerization reactions.[9]
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture (anionic initiator) and oxygen (peroxide formation).
Container Amber glass bottle or UV-blocking containerProtects the monomer from light, which can initiate radical polymerization.
Inhibitor Addition of a dual-stabilizer systemProvides robust protection against both anionic and radical polymerization pathways. See Q5.

Q5: What type of inhibitor should I use, and at what concentration?

A: Due to the dual risk of anionic and radical polymerization, a two-component inhibitor system is highly recommended.

Inhibitor TypeExampleRecommended ConcentrationMechanism of Action
Acidic Stabilizer Anhydrous p-Toluenesulfonic acid50-100 ppmNeutralizes any trace basic impurities, preventing the initiation of anionic polymerization.
Radical Inhibitor Hydroquinone monomethyl ether (MEHQ)100-200 ppmScavenges free radicals to terminate radical chain reactions. Requires trace oxygen to be effective.[10]

Note: Always add inhibitors to fresh, pure monomer. Adding them to already partially polymerized material is ineffective.

Q6: Can I use the monomer if it has started to become viscous? How can I purify it?

A: We strongly advise against using monomer that has become noticeably viscous. The presence of oligomers can interfere with reaction stoichiometry and kinetics. If the material is valuable, recovery is possible via vacuum distillation. Crucially, an inhibitor (e.g., phenothiazine or MEHQ) must be added to the distillation flask to prevent runaway polymerization at elevated temperatures. The purified monomer should be distilled just prior to use for best results.[1]

Q7: How do I handle the monomer during an experiment to prevent polymerization in my reaction vessel?

A: Maintain an inert atmosphere (argon or nitrogen) throughout your experimental setup. Use dry, aprotic solvents and ensure all reagents are free from basic or nucleophilic contaminants. If your reaction involves a strong base, add the monomer slowly to the cooled reaction mixture to control any potential exothermic polymerization.

Section 2: Troubleshooting Guides

Problem: Polymerization Detected During Storage
  • Symptoms: The sample, which was initially a free-flowing liquid, has become thick, cloudy, or has solidified completely.

  • Root Cause Analysis: This is typically due to a failure in one of the core storage principles. The most likely cause is the presence of an anionic initiator (moisture, basic residue) that has slowly propagated the polymerization, even at low temperatures.

  • Immediate Actions:

    • Assess the Extent: If the material is fully solid, it is generally not salvageable and should be disposed of according to your institution's hazardous waste guidelines.

    • Attempt Recovery (for viscous liquids): If the material is still liquid but viscous, you may attempt purification by vacuum distillation as described in FAQ Q6.

    • Review Procedures: Conduct a thorough review of your storage and handling procedures to identify the point of failure. Was the bottle properly sealed? Was it stored under an inert atmosphere? Was the monomer stabilized after its last purification?

Problem: Rapid Polymerization During a Reaction
  • Symptoms: A sudden, unexpected increase in the reaction mixture's viscosity; formation of a gummy precipitate; or a rapid, uncontrolled temperature increase (exotherm).

  • Root Cause Analysis: This acute polymerization is almost always triggered by an incompatible reagent or condition in the reaction itself. Common causes include the addition of a strong base, a highly nucleophilic reagent, or accidental overheating of the reaction mixture.

  • Immediate Actions:

    • Safety First: If there is a significant exotherm, immediately cool the reaction vessel in an ice bath to prevent a runaway reaction.

    • Quench the Reaction: If possible and safe, quench the reaction by adding a mild acid (e.g., dilute HCl or acetic acid) to neutralize the initiator of the anionic polymerization.

    • Analyze the Failure: Before re-attempting the experiment, review the reaction scheme. Consider changing the order of addition (e.g., adding the monomer last to a pre-formed reagent mixture at low temperature). Ensure all glassware is scrupulously dry.

Section 3: Protocols & Methodologies

Protocol 3.1: Standard Procedure for Storage and Handling
  • Procurement/Purification: Obtain high-purity this compound or purify existing stock by vacuum distillation with an added inhibitor.

  • Stabilization: To the freshly distilled, cooled monomer, add the recommended inhibitors (see table in Q5) using stock solutions in a volatile solvent, followed by solvent removal under reduced pressure.

  • Packaging: Transfer the stabilized monomer into a clean, dry amber glass bottle.

  • Inerting: Flush the headspace of the bottle with dry argon or nitrogen for 1-2 minutes.

  • Sealing: Securely seal the bottle with a cap containing an inert liner (e.g., PTFE). For extra protection, wrap the cap and neck with Parafilm®.

  • Storage: Place the sealed bottle in a refrigerator at 2-8°C.

  • Withdrawal for Use: To withdraw a sample, briefly remove the bottle from the refrigerator, allow it to come to room temperature in a desiccator to prevent condensation, and then open it under a positive pressure of inert gas.

Protocol 3.2: Quality Control - Detecting Early-Stage Polymerization via ¹H NMR
  • Sample Preparation: Prepare a standard solution of the monomer in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquire Spectrum: Obtain a ¹H NMR spectrum of a fresh, pure sample to serve as a reference. Identify the sharp singlet or narrow multiplet corresponding to the two vinylidene protons (C=CH₂).

  • Routine Check: On a weekly or bi-weekly basis, acquire a new spectrum from your stored sample.

  • Analysis: Look for two key signs of early-stage polymerization:

    • A decrease in the integration value of the vinylidene proton signals relative to the aromatic or ethyl ester protons.

    • The appearance of new, broad signals in the aliphatic region of the spectrum, which correspond to the polymer backbone. The emergence of these signals is a definitive sign that oligomerization has begun.

Section 4: Technical Deep Dive & Key Mechanisms

The high reactivity of this compound is best understood by examining the potential polymerization mechanisms.

Anionic Polymerization: The Primary Threat

Anionic polymerization is initiated by the nucleophilic attack on the electron-poor β-carbon of the vinylidene group. This process is highly efficient and can be started by even weak nucleophiles.

AnionicPolymerization Initiator Initiator (Nu⁻) e.g., OH⁻, RO⁻, R₂N⁻ Carbanion Propagating Carbanion (Resonance Stabilized) Initiator->Carbanion Initiation Monomer Monomer (this compound) Polymer Polymer Chain Carbanion->Polymer Propagation Monomer2 Another Monomer

Caption: Anionic polymerization of this compound.

The key to preventing this is to eliminate potential initiators. This is the function of adding a trace amount of a non-nucleophilic acid, which protonates and neutralizes any basic impurities.

Recommended Workflow for Monomer Handling

A systematic workflow is essential to maintain the integrity of the monomer from synthesis to final use.

Workflow cluster_prep Preparation & Stabilization cluster_storage Storage & Monitoring Synthesis Knoevenagel Condensation Purification Aqueous Wash & Vacuum Distillation Synthesis->Purification Stabilization Add Anionic & Radical Inhibitors (100-200 ppm) Purification->Stabilization Storage Store at 2-8°C Under Inert Gas In Dark Bottle Stabilization->Storage QC Periodic QC Check (¹H NMR) Storage->QC Use Experimental Use (Inert Atmosphere, Dry Solvents) Storage->Use

Caption: Recommended workflow for handling and storage.

By implementing this structured approach, researchers can significantly extend the shelf-life of this compound and ensure the reproducibility of their experimental outcomes.

References

  • Benchchem.
  • PubMed.
  • ResearchGate.
  • ResearchGate. Original Knoevenagel condensation reaction: formaldehyde and diethyl...
  • Thermo Fisher Scientific.
  • European Patent Office. Stabilizers for the prevention of polymerization of \meth\acrylic acid and esters thereof - EP 0672652.
  • Wikipedia.
  • Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applic
  • Kinetics of the Knoevenagel Condensation of Benzaldehydes with Diethyl Malon
  • Organic Syntheses Procedure.
  • Scilit.
  • Fisher Scientific.
  • NIH.
  • UMass ScholarWorks.
  • Sigma-Aldrich.
  • ANIONIC POLYMERIZ

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Technical Support Center: Catalyst Poisoning in the Synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate. This document provides in-depth troubleshooting advice, focusing specifically on the common challenge of catalyst poisoning. As researchers and drug development professionals, understanding the nuances of your catalytic system is paramount to achieving high yields, purity, and reproducibility. This guide is structured to help you diagnose, understand, and resolve issues related to catalyst deactivation in this specific Knoevenagel condensation reaction.

The synthesis of this compound is a classic Knoevenagel condensation, reacting 4-methylbenzaldehyde with diethyl malonate. The reaction is typically catalyzed by a weak organic base, such as piperidine or pyridine.[1] The catalyst's role is to deprotonate the active methylene group of diethyl malonate, generating a nucleophilic enolate that attacks the aldehyde's carbonyl carbon.[2] Subsequent dehydration yields the desired α,β-unsaturated product. The efficiency of this entire process hinges on the catalyst's ability to perform its function without being inhibited or consumed by "poisons" present in the reaction medium.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when encountering problems with this synthesis.

Q1: My reaction is sluggish, or the yield is significantly lower than expected. How do I know if my catalyst is poisoned?

A1: A sudden drop in reaction rate or incomplete conversion of starting materials are hallmark symptoms of catalyst poisoning.[3] If a previously reliable protocol now yields poor results, catalyst deactivation is a primary suspect. You can diagnose this by running a control reaction with freshly purified reactants and a new batch of catalyst. If this control reaction proceeds as expected, it strongly indicates that your previous reaction suffered from poisoning.

Q2: What are the most common catalyst poisons in the synthesis of this compound?

A2: For this amine-catalyzed Knoevenagel condensation, the most prevalent "poisons" are not exotic contaminants but rather common and often overlooked substances. The primary culprits are:

  • Acidic Impurities: Carboxylic acids, particularly 4-methylbenzoic acid formed from the oxidation of the 4-methylbenzaldehyde starting material, are the most common poison. These acids neutralize the basic amine catalyst, rendering it inactive.[4]

  • Excess Water: As a byproduct of the condensation, water can inhibit the reaction equilibrium.[5] While some Knoevenagel reactions can be performed in water, the presence of excess water in a non-aqueous solvent system can hinder catalyst performance.[6][7]

  • Other Reactive Impurities: Any impurity in your starting materials or solvent that can react with and consume the amine catalyst is a potential poison.

Q3: How does the purity of my 4-methylbenzaldehyde starting material affect the reaction?

A3: The purity of your aldehyde is critical. Aldehydes, especially aromatic ones, are susceptible to air oxidation, forming the corresponding carboxylic acid (in this case, 4-methylbenzoic acid). This acid will react stoichiometrically with your basic catalyst (e.g., piperidine) to form a non-catalytic ammonium salt.[4] If the amount of acid impurity is significant, it can consume all of your catalyst before any meaningful product formation occurs. It is best practice to use freshly distilled or purified aldehyde for consistent results.

Q4: I see some unexpected byproducts forming alongside my desired product. Is this related to catalyst issues?

A4: Yes, this can be related to the catalyst. The formation of side products can occur for several reasons:

  • Self-Condensation of the Aldehyde: Using a base that is too strong, or too high a concentration of a weak base, can promote the self-condensation of 4-methylbenzaldehyde.[5][8]

  • Michael Addition: The desired α,β-unsaturated product can sometimes undergo a subsequent Michael addition with another molecule of diethyl malonate. This is often favored by longer reaction times and higher temperatures, which might be used in an attempt to overcome a poorly performing (poisoned) catalyst.[5]

Section 2: In-Depth Troubleshooting Guide

When facing a failed or low-yielding reaction, a systematic approach is key to identifying and solving the problem.

Step 1: Observe the Symptoms

First, accurately characterize the problem. The table below links common symptoms to their most likely causes related to catalyst poisoning.

Symptom Potential Cause(s) Related to Catalyst Poisoning Recommended Immediate Action
No reaction / No product formation Complete catalyst neutralization by acidic impurities.Verify reactant purity, especially the aldehyde. Use a fresh bottle or distill the aldehyde.
Reaction starts but stalls Partial catalyst poisoning; insufficient active catalyst to drive the reaction to completion.Add a small, additional amount of catalyst. If the reaction restarts, poisoning is confirmed.
Low final yield Gradual catalyst deactivation throughout the reaction; unfavorable equilibrium due to water buildup.Purify reactants before starting. Consider methods for water removal during the reaction.[8]
Formation of byproducts Incorrect catalyst concentration or activity leading to side reactions like self-condensation or Michael addition.[5]Re-evaluate the stoichiometry of the catalyst. Ensure it is a weak base like piperidine.[9]
Step 2: Diagnose the Root Cause

Follow this workflow to systematically pinpoint the source of catalyst deactivation.

A Symptom Observed: Low Yield / Stalled Reaction B Action: Run Control Reaction (Fresh Catalyst & Purified Reactants) A->B C Result: Control Reaction Successful? B->C D Conclusion: Original Reactants or Catalyst Were Contaminated C->D Yes E Conclusion: Issue is with Reaction Conditions (Temp, Time, Solvent) C->E No F Next Step: Analyze Original Reactants D->F J Action: Optimize Reaction Conditions (e.g., Temperature Screen, Water Removal) E->J G Test Aldehyde for Acidic Impurities (e.g., Titration, pH test) F->G H Test Diethyl Malonate Purity (e.g., NMR, GC) F->H I Action: Purify Contaminated Reagent(s) (See Protocol 1) G->I Acid Detected H->I Impurity Detected

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Step 3: Implement Corrective Actions

Based on your diagnosis, implement the following solutions:

  • Purification of Reactants: If acidic impurities are detected in the 4-methylbenzaldehyde, it must be purified. See Protocol 1 for a standard procedure.

  • Use of Fresh Catalyst: Amine catalysts can degrade over time. Always use a fresh bottle or a properly stored catalyst. If in doubt, prepare a fresh stock solution as described in Protocol 2 .

  • Water Removal: The Knoevenagel condensation produces one equivalent of water.[5] In solvents like toluene or benzene, this water can be removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.[8] In other solvents, adding molecular sieves can be effective.

  • Optimize Catalyst Loading: Ensure you are using a catalytic amount (e.g., 0.1 equivalents) of the amine.[8] Too much catalyst can promote side reactions.[5]

Section 3: Essential Experimental Protocols

Protocol 1: Purification of 4-methylbenzaldehyde by Vacuum Distillation

Objective: To remove non-volatile impurities, primarily 4-methylbenzoic acid, from the aldehyde starting material.

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Procedure:

    • Place the commercial 4-methylbenzaldehyde into the distillation flask.

    • Apply vacuum and slowly heat the flask in an oil bath.

    • Discard any initial low-boiling fractions.

    • Collect the main fraction of pure 4-methylbenzaldehyde at its characteristic boiling point under vacuum (approx. 90-92 °C at 14 mmHg).

    • Store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent re-oxidation.

  • Validation: The purified product should appear as a clear, colorless liquid. Its purity can be confirmed by GC-MS or ¹H NMR.

Protocol 2: Preparation and Validation of a Piperidine Catalyst Solution

Objective: To prepare a standardized catalyst solution to ensure consistent and reproducible catalyst loading.

  • Preparation:

    • In a fume hood, accurately measure a volume of high-purity piperidine (e.g., 1.0 mL).

    • Dissolve it in a suitable, dry solvent (the same solvent as your reaction, e.g., ethanol or toluene) to a final volume of 10.0 mL in a volumetric flask.

    • This creates a standardized stock solution that can be easily dispensed in precise amounts.

  • Storage: Store the catalyst solution in a tightly sealed container, protected from light and moisture.

  • Validation: The activity of this solution can be validated by performing a small-scale control reaction that has a known and reliable outcome (see Protocol 3).

Protocol 3: Running a Control Reaction to Confirm Catalyst Activity

Objective: To test the efficacy of the catalyst and purified reactants under ideal conditions.

  • Reactants:

    • 4-methylbenzaldehyde (1.0 mmol, purified via Protocol 1)

    • Diethyl malonate (1.0 mmol, high purity)

    • Piperidine (0.1 mmol, from a fresh source or solution from Protocol 2)

    • Dry solvent (10 mL, e.g., ethanol or toluene)

  • Procedure:

    • To a round-bottom flask, add the aldehyde, malonate, and solvent. Stir to dissolve.

    • Add the piperidine catalyst.

    • If using toluene, attach a Dean-Stark trap and reflux condenser. Heat the mixture to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Expected Outcome: The reaction should proceed to completion (disappearance of the aldehyde spot on TLC) within the expected timeframe (typically 1-3 hours).[5] A high yield of the desired product confirms that the catalyst and reactants are active and the protocol is sound.

Section 4: Visualizing the Problem

Understanding the mechanism and the points of failure is crucial for effective troubleshooting.

cluster_cycle Knoevenagel Catalytic Cycle cluster_poison Poisoning Pathway A Piperidine (Active Catalyst) C Enolate Anion (Nucleophile) A->C + P2 Piperidinium Salt (Inactive) A->P2 B Diethyl Malonate B->C E Aldol Adduct C->E + G Piperidinium Ion C->G generates D 4-Methyl- benzaldehyde D->E F Product + H₂O E->F - H₂O F->A G->A - H⁺ P1 Acidic Impurity (R-COOH) P1->P2 Neutralization

Caption: The Knoevenagel catalytic cycle and the primary point of catalyst poisoning by acidic impurities.

Section 5: Summary of Common Catalyst Poisons and Solutions

This table provides a quick reference for identifying and mitigating catalyst poisoning in your reaction.

Catalyst Poison Source Mechanism of Action Prevention & Mitigation Strategy
Carboxylic Acids Oxidation of the aldehyde starting material.Acid-base neutralization of the amine catalyst, forming an inactive salt.[4]Use fresh, high-purity aldehyde. Purify by vacuum distillation if necessary (Protocol 1). Store aldehyde under inert gas.
Water (in excess) Byproduct of the reaction; wet solvents or reactants.Shifts the reaction equilibrium backward, inhibiting product formation.[5] Can also hydrolyze the ester product.Use dry solvents and glassware. Remove water during the reaction using a Dean-Stark trap or molecular sieves.[8]
Strong Acids Contaminants from other reagents or glassware.Rapid and irreversible neutralization of the catalyst.Ensure all glassware is properly cleaned and neutralized. Use high-purity reagents.

By understanding the specific vulnerabilities of the amine catalyst in the Knoevenagel condensation, researchers can take proactive steps to ensure the integrity of their reaction components. This systematic approach to troubleshooting will lead to more consistent, high-yielding, and successful syntheses.

References

  • Chemistry Learner. (n.d.). Knoevenagel Condensation: Definition, Examples and Mechanism. Retrieved from [Link]

  • Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]

  • Fiveable. (n.d.). Catalytic Poisoning Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Organic Chemistry. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of water content on Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Retrieved from [Link]

  • Topsoe. (n.d.). Amine regeneration | Off-gas processing. Retrieved from [Link]

  • Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01420K. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of water content of solvent on the Knoevenagel condensationa. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

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Technical Support Center: Solvent Effects on the Yield of Diethyl 2-[(4-methylphenyl)methylene]malonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that optimizing the Knoevenagel condensation for the synthesis of compounds like Diethyl 2-[(4-methylphenyl)methylene]malonate is a critical task for researchers in organic synthesis and drug development. This reaction, a nucleophilic addition of an active methylene compound (diethyl malonate) to a carbonyl group (p-tolualdehyde), followed by dehydration, is fundamental for creating C-C bonds.[1][2][3] The choice of solvent is not a trivial parameter; it is a critical decision that profoundly influences reaction kinetics, equilibrium position, and ultimately, the yield and purity of your target molecule.[4][5]

This guide provides in-depth, field-proven insights into the causal relationships between solvent selection and experimental outcomes. We will explore common issues, troubleshoot suboptimal yields, and answer frequently asked questions to empower you to master this synthesis.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

Question: My reaction yield is consistently low. What are the primary solvent-related factors I should investigate?

Answer: A low yield is a common but solvable issue. When troubleshooting, the solvent system is a primary suspect. The solvent's role is multifaceted, influencing reactant solubility, catalyst activity, and the reaction equilibrium.

Here is a systematic approach to diagnosing the problem:

  • Re-evaluate Solvent Polarity: The polarity of your solvent dictates the stabilization of intermediates and transition states. Aprotic polar solvents like DMF and acetonitrile are often excellent choices, as they can accelerate the reaction and lead to high conversions in short timeframes.[4][6] In contrast, nonpolar solvents such as toluene may result in longer reaction times.[4][6] If you are using a nonpolar solvent and experiencing low conversion, the reaction may simply need more time or heat.

  • Address Water Removal: The Knoevenagel condensation produces one equivalent of water as a byproduct for every equivalent of product formed.[1][4][7] This water can inhibit the catalyst and, because the final dehydration step is often reversible, its accumulation can shift the equilibrium back toward the starting materials, thereby reducing your yield.[4] Consider implementing a strategy for water removal, such as using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or adding molecular sieves to the reaction mixture.[1][4][7]

  • Consider Catalyst-Solvent Synergy: The effectiveness of your weak base catalyst (e.g., piperidine, pyridine) can be solvent-dependent.[4][8] The solvent can influence the base's ability to deprotonate the diethyl malonate. If the catalyst and solvent are mismatched, the initial, rate-determining step of carbanion formation will be inefficient.

Question: I am observing significant side reactions, primarily the self-condensation of p-tolualdehyde. How can my choice of solvent mitigate this?

Answer: Aldehyde self-condensation (an aldol reaction) is a classic side reaction, especially if the basicity of the reaction medium is too high.[4] While the primary cause is often a base that is too strong, the solvent plays a crucial role in modulating the local basicity and reaction pathways.

  • Protic vs. Aprotic Solvents: Protic solvents like ethanol can, in some cases, temper the activity of the base through hydrogen bonding, potentially reducing the rate of undesired side reactions. However, they can also slow the desired reaction. Aprotic polar solvents (e.g., DMF) are often preferred because they effectively solvate the ionic intermediates of the Knoevenagel pathway without interfering with the base's primary function.[6]

  • Solvent-Free Conditions: Interestingly, running the reaction under solvent-free (dry grind) conditions has been shown to produce cleaner reactions with higher yields.[9] This approach minimizes side reactions by restricting molecular mobility and can favor the desired bimolecular condensation over other pathways.

Question: My reaction seems to stop before completion, even after extended periods. Could the solvent be causing this stall?

Answer: Yes, an incomplete reaction is frequently linked to the solvent system, often due to the equilibrium issue discussed previously.

  • The Impact of Water: As the reaction produces water, the increasing concentration of this byproduct can effectively halt the reaction by inhibiting the dehydration step.[4][7] This is the most common reason for a stalled reaction.

    • Solution: The most effective strategy is azeotropic removal of water using a Dean-Stark trap with toluene as the solvent.[1][4] This physically removes the inhibiting byproduct, driving the reaction to completion according to Le Châtelier's principle.

  • Product Precipitation: In some solvent systems, the product may have limited solubility. As it forms, it might precipitate out of the solution, potentially coating the catalyst or starting materials and preventing further reaction. If you observe a precipitate, check its identity. If it is the product, you may need to switch to a solvent in which the product is more soluble or run the reaction at a higher temperature.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the solvent in the Knoevenagel condensation?

The solvent is not a passive medium; it actively participates in the reaction mechanism. The Knoevenagel condensation proceeds through an initial deprotonation of the active methylene compound (diethyl malonate) by a weak base to form a carbanion, followed by nucleophilic attack on the aldehyde's carbonyl carbon, and finally, dehydration.[3] Polar solvents, particularly aprotic ones, are effective because they stabilize the charged intermediates (the enolate of diethyl malonate and the subsequent alkoxide intermediate) formed during the reaction, thereby lowering the activation energy and increasing the reaction rate.[5]

Q2: Should I use a protic or aprotic solvent for this synthesis?

The choice depends on your specific conditions and goals.

  • Aprotic Polar Solvents (e.g., DMF, Acetonitrile): Generally give the fastest reaction rates and highest yields by stabilizing the ionic intermediates without interfering with the base catalyst.[4][6] DMF, in particular, has been shown to be superior to other solvents like toluene.[6]

  • Protic Polar Solvents (e.g., Ethanol, Water): These are often used as "green" alternatives.[4][10][11] Ethanol can be effective, but results may vary.[4][12] Water can also be a surprisingly effective medium, promoting the reaction through hydrophobic effects and its high polarity.[10][12][13] However, protic solvents can hydrogen-bond with the base, potentially reducing its efficacy and slowing the reaction compared to aprotic solvents.

  • Nonpolar Solvents (e.g., Toluene): These are less effective at stabilizing the charged intermediates, leading to slower reactions.[4][6] Their primary advantage is their ability to form an azeotrope with water, making them the solvent of choice when using a Dean-Stark apparatus for water removal.[1]

Q3: Is a solvent-free approach viable and what are its advantages?

Yes, a solvent-free approach is not only viable but often advantageous. Several studies have shown that performing the Knoevenagel condensation by grinding the solid reactants together, sometimes with a catalyst, results in faster reactions, higher yields, and cleaner product formation.[9][14][15] This aligns with the principles of green chemistry by eliminating solvent waste.[9] The absence of a bulk solvent can enhance reactant concentration and may favor different reaction pathways, often to the benefit of the desired product.

Data Presentation: Solvent Effects on Knoevenagel Condensation

The following table summarizes findings on how different solvent types can impact reaction outcomes. Note that yields are highly dependent on the specific catalyst, temperature, and reaction time used in the cited literature.

SolventSolvent TypeTypical Yield (%)Typical Reaction TimeKey Considerations & References
DMF Aprotic Polar81-99%15 minutes - 1 hourOften provides the fastest rates and highest conversions.[4][6]
Acetonitrile Aprotic Polar81-99%15 minutes - 1 hourA good alternative to DMF.[4][6]
Ethanol Protic PolarGood to HighHoursA common "green" solvent, but may be slower than aprotic options.[4][12][16]
Water Protic PolarGood to HighMinutes to HoursAn excellent green choice; can accelerate reactions.[4][10][11][13]
Toluene Nonpolar61-99%HoursSlower reaction rates, but ideal for azeotropic water removal.[4][6]
Methanol Protic PolarPoorHoursSome studies report poor conversion and selectivity.[6]
None Solvent-FreeHigh to ExcellentMinutes to HoursOften faster, cleaner, and higher yielding. A prime green chemistry approach.[9]

Experimental Protocols

Protocol 1: General Procedure in a Polar Aprotic Solvent (DMF)

This protocol is designed to maximize reaction rate and yield under standard laboratory conditions.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-tolualdehyde (1 equivalent).

  • Reagent Addition: Add diethyl malonate (1.1 to 1.2 equivalents) to the flask.

  • Solvent: Add dry Dimethylformamide (DMF) to create a solution of approximately 0.5-1.0 M concentration with respect to the aldehyde.

  • Catalyst: Add a weak base catalyst, such as piperidine (0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., to 50-60 °C) to increase the rate.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC).

  • Workup: Once the starting aldehyde is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel with water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil or solid by column chromatography or recrystallization to obtain pure this compound.

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal

This protocol is the method of choice when a reaction is slow or fails to reach completion due to water inhibition.

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagent Addition: Add p-tolualdehyde (1 equivalent), diethyl malonate (1.1 to 1.2 equivalents), and the catalyst (e.g., piperidine, 0.1 equivalents) to the flask.

  • Solvent: Add toluene, a solvent that forms an azeotrope with water.[4]

  • Reaction: Heat the mixture to reflux. As the reaction proceeds, the toluene-water azeotrope will distill into the Dean-Stark trap, where the denser water will separate and be collected, while the toluene overflows back into the flask.

  • Monitoring: Continue the reaction until no more water is collected in the trap and TLC analysis shows complete consumption of the starting aldehyde.[4]

  • Workup and Purification: Cool the reaction mixture. Remove the toluene under reduced pressure. Purify the crude product as described in Protocol 1.

Visualization: Solvent Selection Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate solvent system based on your experimental priorities.

Solvent_Selection_Workflow Start What is your primary goal? Goal_Yield Maximize Yield & Rate Start->Goal_Yield Speed & Efficiency Goal_Green Green Chemistry Start->Goal_Green Sustainability Goal_Troubleshoot Troubleshoot Incomplete Reaction Start->Goal_Troubleshoot Low Conversion Solvent_DMF Use Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Goal_Yield->Solvent_DMF Solvent_Free Solvent-Free Grinding Goal_Green->Solvent_Free Solvent_Water Use Water or Ethanol Goal_Green->Solvent_Water Solvent_Toluene Use Toluene with Dean-Stark Trap Goal_Troubleshoot->Solvent_Toluene Outcome_Fast Result: Fast Reaction, High Yield Solvent_DMF->Outcome_Fast Outcome_Green Result: Minimal Waste, Often High Yield Solvent_Free->Outcome_Green Solvent_Water->Outcome_Green Outcome_Complete Result: Drives Reaction to Completion Solvent_Toluene->Outcome_Complete

Caption: Decision workflow for solvent selection in the Knoevenagel condensation.

References

  • McCluskey, A., Robinson, P. J., Hill, T., Scott, J. L., & Edwards, J. K. (2002). Green chemistry approaches to the Knoevenagel condensation: comparison of ethanol, water and solvent free (dry grind) approaches. Tetrahedron Letters, 43(17), 3117-3120. [Link]

  • Talukdar, P., Bhattacharjee, G., & Borah, R. (2018). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]

  • Scheurrell, K., Martins, I. C. B., Murray, C., & Emmerling, F. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Mechanochemistry. [Link]

  • van Schijndel, J., van den Berg, L., & van Hest, J. C. M. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. [Link]

  • Patil, S. S., & Patil, D. R. (2014). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Verma, R. K., Kumar, S., & Singh, V. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Biological and Environmental Sciences. [Link]

  • ResearchGate. (2025). Influence of solvents on Knoevenagel condensation reaction. ResearchGate. [Link]

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. PDF available on ResearchGate. [Link]

  • ResearchGate. (2021). Influence of different solvents on the yield. ResearchGate. [Link]

  • van Schijndel, J., van den Berg, L., & van Hest, J. C. M. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. [Link]

  • ResearchGate. (2022). Effects of various solvents on Knoevenagel condensation. ResearchGate. [Link]

  • Rupainwar, A., et al. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]

  • ResearchGate. (2022). Effect of the solvent on Knoevenagel condensation. ResearchGate. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

  • ResearchGate. (2011). Knoevenagel condensation reaction catalyzed by task-specific ionic liquid under solvent-free conditions. ResearchGate. [Link]

  • Kantharaju, K., & Khatoon, N. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • Rupainwar, A., et al. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Organic Chemistry Portal. [Link]

  • ResearchGate. (2015). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. ResearchGate. [Link]

  • Divakar, S., & Kumar, B. R. (2012). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Journal of Molecular Catalysis B: Enzymatic. [Link]

  • van Schijndel, J., et al. (2019). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews. [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Organic Reactions. [Link]

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Technical Support Center: Knoevenagel Condensation of 4-Methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Knoevenagel condensation, specifically focusing on the work-up and purification of products derived from 4-methylbenzaldehyde. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes. This guide is structured to address common issues encountered in the lab, from product isolation to purification and characterization.

Troubleshooting Guide

This section addresses specific problems you might encounter post-reaction. Each issue is analyzed with potential causes and actionable solutions.

Problem 1: Low or no solid product precipitates from the reaction mixture upon cooling.
  • Possible Cause 1: Incomplete Reaction. The most straightforward reason for low product yield is that the starting materials have not fully reacted.

    • Solution: Always monitor your reaction's progress using Thin Layer Chromatography (TLC).[1][2] Before initiating the work-up, ensure the spot corresponding to 4-methylbenzaldehyde has been consumed. If the reaction has stalled, consider extending the reaction time or gently heating if the protocol allows.

  • Possible Cause 2: High Product Solubility. The product may be too soluble in the reaction solvent, even at lower temperatures. This is common in solvents like ethanol or methanol if the product concentration is not high enough to reach saturation upon cooling.

    • Solution A (Solvent Removal): If the product is stable, remove the reaction solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be subjected to purification.[2]

    • Solution B (Inducing Crystallization): If you believe the solution is supersaturated, crystallization can be induced. Try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a "seed crystal" from a previous successful batch.

    • Solution C (Anti-Solvent Addition): Carefully add a solvent in which your product is insoluble (an "anti-solvent"), such as ice-cold water, dropwise to the stirred reaction mixture until turbidity persists. This will decrease the product's solubility and force precipitation.[3] Be cautious, as this can sometimes cause impurities to "crash out" as well.

Problem 2: The isolated product is an oil or a sticky, gummy solid instead of a crystalline powder.
  • Possible Cause 1: Presence of Impurities. Unreacted starting materials, particularly when using liquid reagents like diethyl malonate, or low-melting point side products can act as eutectic contaminants, preventing your main product from forming a proper crystal lattice. Residual solvent can also lead to an oily appearance.

    • Solution A (Trituration): This technique is excellent for removing soluble impurities from a crude solid. Add a small amount of a cold solvent in which your product is sparingly soluble but the impurities are soluble (e.g., cold ethanol, petroleum ether, or a hexane/ethyl acetate mixture).[4] Vigorously stir or grind the mixture with a spatula. The impurities will dissolve, and your purified product can be isolated by vacuum filtration.

    • Solution B (Recrystallization): This is the most powerful method for purifying solid products.[5] It involves dissolving the crude material in a minimum amount of a suitable hot solvent and allowing it to cool slowly, promoting the formation of pure crystals. (See Protocol 3: Recrystallization for a detailed procedure).

  • Possible Cause 2: Product is inherently low-melting or an oil. The Knoevenagel product of 4-methylbenzaldehyde and diethyl malonate is often an oil at room temperature, whereas the product with malononitrile is a solid.[4][6]

    • Solution: If the product is an oil, a different work-up and purification strategy is required. An aqueous extractive work-up followed by column chromatography is the standard approach. (See Protocol 2: Work-up by Extraction).

Problem 3: An emulsion forms during the aqueous extraction work-up.
  • Possible Cause: Emulsions are common when basic catalysts (like piperidine) are used, leading to the formation of soap-like species. High concentrations of dissolved materials or finely suspended solids can also stabilize emulsions.

    • Solution A (Add Brine): Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[7] This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.

    • Solution B (Patience & Gentle Agitation): Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling, rather than vigorous shaking, can also help the layers to separate.

    • Solution C (Filtration): If a fine precipitate is causing the emulsion, filtering the entire mixture through a pad of Celite® can sometimes resolve the issue.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in the work-up for Knoevenagel products derived from malononitrile versus diethyl malonate?

A1: The primary difference is dictated by the physical state of the product. The product of 4-methylbenzaldehyde and malononitrile , 2-(4-methylbenzylidene)malononitrile, is typically a stable, crystalline solid that precipitates directly from the reaction mixture (often in ethanol).[4] The product with diethyl malonate , diethyl 2-(4-methylbenzylidene)malonate, is often a high-boiling point oil.[6] This necessitates different isolation strategies.

Active Methylene CompoundTypical Product StateRecommended Work-up Procedure
Malononitrile Crystalline SolidPrecipitation, Filtration, and Washing
Diethyl Malonate Oil or Low-Melting SolidAqueous Extraction and Column Chromatography

Q2: Why is it necessary to wash the organic layer with acid (e.g., 1M HCl) and then base (e.g., sat. NaHCO₃) during an extractive work-up?

A2: These washing steps are crucial for removing the catalyst and any acidic or basic side products.

  • Acid Wash (1M HCl): This step is used to remove basic catalysts, most commonly amines like piperidine or pyridine.[1][8] The acid protonates the amine, forming a water-soluble ammonium salt which is then partitioned into the aqueous layer and removed.

  • Base Wash (sat. NaHCO₃): This wash removes acidic components. If an acidic co-catalyst (like acetic acid or benzoic acid) was used, this step neutralizes it, converting it to a water-soluble salt.[1] It also removes any unreacted acidic methylene compounds or acidic side products.

  • Brine Wash (sat. NaCl): This final wash helps to remove the bulk of the water dissolved in the organic layer before the drying step, making the drying agent (like Na₂SO₄ or MgSO₄) more efficient.[7][8]

Q3: My reaction was performed in toluene with a Dean-Stark trap. How does this affect the work-up?

A3: Using toluene with a Dean-Stark apparatus is a common method, especially for reactions with less reactive methylene compounds like diethyl malonate, as it effectively removes the water byproduct and drives the reaction to completion.[1] The work-up is straightforward:

  • Cool the reaction mixture to room temperature.

  • Transfer the toluene solution to a separatory funnel.

  • Proceed with the standard aqueous extraction washes (acid, base, brine) as described in A2 to remove the catalyst.[1]

  • Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.

Q4: How do I select an appropriate solvent for recrystallization?

A4: The ideal recrystallization solvent should exhibit high solubility for your compound when hot and low solubility when cold.[5][9] For 2-(4-methylbenzylidene)malononitrile, ethanol is a very common and effective choice.[4]

  • Procedure for Testing Solvents: Place a small amount of your crude product in a test tube. Add a few drops of the potential solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot but reappears as a solid upon cooling, you have found a good candidate solvent.[10]

Experimental Protocols

Protocol 1: Work-up by Precipitation and Filtration (Typical for Malononitrile Product)
  • Cooling & Crystallization: Once TLC confirms the reaction is complete, cool the reaction flask in an ice-water bath for 15-30 minutes to maximize product precipitation.[3]

  • Vacuum Filtration: Collect the precipitated solid product using a Büchner funnel under vacuum.

  • Washing: Wash the solid in the funnel with a small amount of ice-cold solvent (typically the same solvent used for the reaction, e.g., ethanol). This removes soluble impurities without significantly dissolving the product.[1][11]

  • Drying: Allow the solid to air-dry on the funnel for several minutes. For complete drying, transfer the product to a watch glass or place it in a vacuum oven at a temperature well below its melting point.

Protocol 2: Work-up by Extraction (Typical for Diethyl Malonate Product)
  • Solvent Removal: If the reaction was run in a low-boiling solvent like ethanol, remove it under reduced pressure.

  • Dissolution & Transfer: Dissolve the crude residue in a suitable organic solvent for extraction (e.g., ethyl acetate or diethyl ether, ~50 mL) and transfer it to a separatory funnel.[8]

  • Acid Wash: Add 1M HCl (~15 mL), shake the funnel gently (venting frequently), allow the layers to separate, and drain the lower aqueous layer.[1]

  • Base Wash: Add saturated NaHCO₃ solution (~15 mL), shake and vent, and drain the aqueous layer.

  • Brine Wash: Add saturated NaCl solution (~15 mL), shake and vent, and drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes.

  • Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Protocol 3: Recrystallization of 2-(4-methylbenzylidene)malononitrile
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol while heating on a hot plate, swirling until the solid just dissolves.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.[10]

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

Visualized Workflows

Workup_Decision_Tree start Reaction Complete (Verified by TLC) cool Cool Reaction Mixture start->cool check_precipitate Does a solid precipitate? cool->check_precipitate filter_wash Isolate by Filtration & Wash with Cold Solvent check_precipitate->filter_wash Yes remove_solvent Concentrate Under Reduced Pressure check_precipitate->remove_solvent No dry Dry the Solid Product filter_wash->dry check_purity Check Purity (TLC, mp) dry->check_purity pure Pure Product check_purity->pure Yes recrystallize Recrystallize for Further Purification check_purity->recrystallize No recrystallize->pure extraction Perform Aqueous Extractive Work-up remove_solvent->extraction purify_column Purify by Column Chromatography extraction->purify_column pure_oil Pure Product (Oil or Solid) purify_column->pure_oil

Caption: Decision tree for the Knoevenagel condensation work-up.

Extractive_Workup_Flow start Crude Reaction Mixture in Organic Solvent (e.g., Ethyl Acetate) sep_funnel Transfer to Separatory Funnel start->sep_funnel wash_acid Wash with 1M HCl (Removes basic catalyst) sep_funnel->wash_acid wash_bicarb Wash with sat. NaHCO3 (Removes acidic components) wash_acid->wash_bicarb wash_brine Wash with Brine (Removes excess water) wash_bicarb->wash_brine dry_agent Dry Organic Layer (e.g., Na2SO4, MgSO4) wash_brine->dry_agent filter_conc Filter and Concentrate dry_agent->filter_conc end Crude Product Ready for Chromatography filter_conc->end

Caption: Standard workflow for an aqueous extractive work-up.

References
  • BenchChem. (2025). Application Notes and Protocols for the Knoevenagel Condensation of 4-(Methylsulfonyl)benzaldehyde. BenchChem.
  • BenchChem. (2025). Troubleshooting low yields in Knoevenagel condensation. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with Ethyl 4-(3-chlorophenyl)-4-oxobutyrate. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation using Ethyl 2-cyanopropanoate. BenchChem.
  • Crystal structure of 2-(4-methylbenzylidene)malononitrile. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. (n.d.). Available at: [Link]

  • Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (n.d.). Amazon S3. Available at: [Link]

  • BenchChem. (2025). Side reactions to avoid during Knoevenagel condensation of 4-methoxybenzaldehyde. BenchChem.
  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. MIT. Available at: [Link]

  • Recrystallization and Crystallization. (n.d.). Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Catalysts for the Synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate, a valuable intermediate in the preparation of various organic compounds, is predominantly achieved through the Knoevenagel condensation of 4-methylbenzaldehyde and diethyl malonate. The choice of catalyst for this transformation is a critical parameter that significantly influences reaction efficiency, yield, and adherence to green chemistry principles. This guide provides an in-depth comparison of various catalytic systems, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Crucial Role of Catalysis in Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, in this case, diethyl malonate, to a carbonyl group of an aldehyde, followed by a dehydration reaction. The catalyst's primary role is to facilitate the deprotonation of the active methylene compound to form a reactive carbanion, which then attacks the carbonyl carbon of the aldehyde. The efficacy of the catalyst dictates the reaction's kinetics and overall success.

Comparative Analysis of Catalytic Performance

A variety of catalysts have been employed for the synthesis of this compound and its analogues. This section provides a comparative overview of their performance based on available experimental data.

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Key Observations
Piperidine / Trifluoroacetic Acid BenzeneRefluxNot SpecifiedHigh (Qualitative)A classic and effective method, though benzene is a hazardous solvent.[1]
Dimethylaminopyridine (DMAP) Solvent-freeNot SpecifiedNot Specified~21% (Calculated)A solvent-free approach, but the reported yield is low.
L-Proline EthanolReflux4-6Good to Excellent (General)A green and efficient bifunctional organocatalyst.[2] Specific data for the target molecule is not available but is expected to be high.
Zinc Oxide (ZnO) Nanoparticles EthanolReflux1-2.5High (General)A recyclable and efficient heterogeneous catalyst.[3] Specific data for the target molecule is not available but is expected to be high.
Immobilized Gelatine DMSORoom Temp.Not Specified85-89 (For various aldehydes)A biocatalyst that operates under mild conditions, offering a green alternative.[4]

Mechanistic Insights: Understanding Catalyst Functionality

The choice of a catalyst is not merely empirical; it is grounded in the mechanistic pathways they facilitate. Understanding these mechanisms allows for the rational selection of a catalyst that aligns with the desired reaction conditions and outcomes.

Piperidine: The Iminium Ion Pathway

Piperidine, a secondary amine, is a traditional and highly effective catalyst for the Knoevenagel condensation. Its mechanism involves the formation of a reactive iminium ion.

G cluster_1 Iminium Ion Formation cluster_2 Carbanion Formation cluster_3 Nucleophilic Attack & Dehydration 4-Methylbenzaldehyde 4-Methylbenzaldehyde Iminium_Ion Iminium Ion 4-Methylbenzaldehyde->Iminium_Ion + Piperidine Piperidine Piperidine Intermediate Intermediate Iminium_Ion->Intermediate + Carbanion Diethyl_Malonate Diethyl Malonate Carbanion Carbanion Diethyl_Malonate->Carbanion + Piperidine (Base) Product This compound Intermediate->Product - H2O - Piperidine

Figure 1: Simplified mechanism of piperidine-catalyzed Knoevenagel condensation.

The piperidine first reacts with the 4-methylbenzaldehyde to form an iminium ion, which is more electrophilic than the starting aldehyde. Simultaneously, another molecule of piperidine acts as a base, deprotonating the diethyl malonate to generate a carbanion. This carbanion then attacks the iminium ion, leading to an intermediate that, upon elimination of water and the catalyst, yields the final product.

L-Proline: A Bifunctional Green Catalyst

L-proline, an amino acid, has emerged as a powerful and environmentally benign organocatalyst. Its efficacy stems from its bifunctional nature, possessing both a carboxylic acid group (acidic) and a secondary amine group (basic).

G cluster_activation Simultaneous Activation Aldehyde 4-Methylbenzaldehyde Proline L-Proline Aldehyde->Proline Amine group activates Malonate Diethyl Malonate Malonate->Proline Carboxylic acid group activates Transition_State Ternary Transition State Proline->Transition_State Product This compound Transition_State->Product - H2O

Sources

A Comparative Guide to the Reactivity of Diethyl 2-[(4-methylphenyl)methylene]malonate versus other Michael Acceptors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Michael addition, a cornerstone of carbon-carbon bond formation, is fundamentally governed by the electrophilic nature of the Michael acceptor.[1][2] This guide provides an in-depth comparative analysis of the reactivity of Diethyl 2-[(4-methylphenyl)methylene]malonate against a spectrum of commonly employed Michael acceptors, including α,β-unsaturated ketones, esters, nitriles, and nitroolefins. We will dissect the intricate balance of electronic and steric factors that dictate reaction kinetics and yields, offering field-proven insights for researchers, scientists, and drug development professionals. By grounding our discussion in mechanistic principles and supporting experimental data, this guide aims to empower scientists to make informed decisions in the rational design of synthetic routes and the development of novel therapeutics.

The Michael Addition: A Mechanistic Overview

The Michael reaction is a conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor).[2][3][4] The reaction proceeds efficiently when the donor is a stabilized carbanion, such as an enolate derived from a 1,3-dicarbonyl compound like diethyl malonate.[3][4] The thermodynamic driving force for the reaction is the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond.[3][5]

The generalized mechanism involves three key steps:

  • Enolate Formation: A base abstracts an acidic α-proton from the Michael donor to form a resonance-stabilized enolate.[6][7]

  • Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the Michael acceptor, forming a new C-C bond and a new enolate intermediate.[3][5][7]

  • Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a proton source in the work-up to yield the final 1,5-dicarbonyl product.[3][5]

Michael_Addition_Mechanism cluster_donor Michael Donor System cluster_acceptor Michael Acceptor cluster_product Product Formation Donor Donor (e.g., Diethyl Malonate) Enolate Nucleophilic Enolate Donor:e->Enolate:w Deprotonation Base Base (e.g., NaOEt) Intermediate Intermediate Enolate Enolate->Intermediate Conjugate Addition Acceptor Acceptor (α,β-Unsaturated System) Product Michael Adduct Intermediate:e->Product:w Protonation ProtonSource H-A Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis A Dissolve Acceptor (1.0 eq) & Donor (1.1 eq) in Anhydrous Ethanol B Add NaOEt catalyst (0.1 eq) at room temperature A->B C Stir and monitor by TLC every 30 min B->C D Quench with Glacial Acetic Acid C->D Upon completion/ endpoint E Evaporate solvent D->E F Partition between DCM and NaHCO₃(aq) E->F G Dry organic layer (Na₂SO₄) & concentrate F->G H Analyze crude product by ¹H NMR G->H I Purify by column chromatography if needed H->I

Sources

A Researcher's Guide to the Spectral Analysis of Diethyl 2-[(4-methylphenyl)methylene]malonate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the precise characterization of molecular isomers is not merely an academic exercise; it is a cornerstone of ensuring the safety, efficacy, and reproducibility of a final product. Diethyl 2-[(4-methylphenyl)methylene]malonate, a derivative of the Knoevenagel condensation, serves as an exemplary case study for the application of spectral methods in distinguishing between its geometric isomers, (E) and (Z). This guide provides an in-depth, comparative analysis of these isomers, grounded in experimental data and established spectroscopic principles. We will explore the nuances of their synthesis and delve into a multi-faceted spectral analysis, explaining not just what is observed, but why it is observed.

Synthesis and Isomeric Control: The Knoevenagel Condensation

The synthesis of this compound is classically achieved through the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound (diethyl malonate) to a carbonyl group (4-methylbenzaldehyde). The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.

The stereochemical outcome of this reaction—the ratio of (E) to (Z) isomers—is not arbitrary. It is governed by the reaction kinetics and thermodynamics. The initial nucleophilic attack on the aldehyde is followed by a dehydration step. The transition state leading to the more sterically stable isomer is generally favored. In this case, the (E)-isomer, where the bulky phenyl group and the ester groups are on opposite sides of the C=C double bond, is typically the major product due to reduced steric hindrance. However, reaction conditions such as solvent polarity, temperature, and catalyst choice can influence the isomeric ratio.

Experimental Workflow: From Synthesis to Analysis

A robust analytical workflow is critical for the unambiguous characterization of the (E) and (Z) isomers. The following protocol outlines the key steps from synthesis to spectral acquisition.

Synthesis Protocol
  • Reactant Setup: In a round-bottom flask, dissolve 4-methylbenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in a suitable solvent such as toluene or ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, like piperidine (0.1 eq), to the mixture.

  • Reaction: Equip the flask with a Dean-Stark apparatus to remove the water formed during the condensation and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture, wash with dilute acid and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, a mixture of isomers, can then be purified. Isomer separation is often achieved using column chromatography on silica gel with a hexane-ethyl acetate solvent system, leveraging the polarity difference between the isomers.

Analytical Workflow Diagram

The following diagram illustrates the logical flow from the synthesized product to its complete spectral characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_data Data Interpretation S Knoevenagel Condensation (4-methylbenzaldehyde + diethyl malonate) P Crude Product ((E/Z) Isomer Mixture) S->P C Column Chromatography (Separation) P->C E Isolated (E)-Isomer C->E Z Isolated (Z)-Isomer C->Z NMR NMR Spectroscopy (¹H, ¹³C) E->NMR IR FT-IR Spectroscopy E->IR UV UV-Vis Spectroscopy E->UV Z->NMR Z->IR Z->UV DI Comparative Spectral Analysis (Structure Elucidation) NMR->DI IR->DI UV->DI

Caption: Workflow for synthesis, separation, and spectral analysis of isomers.

Comparative Spectral Analysis

The structural differences between the (E) and (Z) isomers, though subtle, give rise to distinct and predictable variations in their respective spectra.

¹H NMR Spectroscopy: The Power of Anisotropy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between these geometric isomers. The key lies in the concept of magnetic anisotropy associated with the phenyl ring and the carbonyl groups of the esters.

  • The Vinylic Proton: The most telling signal is that of the vinylic proton (=CH-). In the (E)-isomer, this proton is cis to the two ester groups. In the (Z)-isomer, it is cis to the 4-methylphenyl group. The aromatic ring's diamagnetic anisotropy causes a significant deshielding effect on nearby protons. Consequently, the vinylic proton in the (Z)-isomer, being in closer proximity to the plane of the phenyl ring, will resonate at a higher chemical shift (further downfield) compared to the vinylic proton in the (E)-isomer.

  • Ester Protons: Conversely, the protons of the ethyl ester groups (-OCH₂CH₃) in the (Z)-isomer are pushed into the shielding cone of the nearby phenyl ring. This results in an upfield shift (lower ppm value) for these protons compared to their counterparts in the (E)-isomer, where the phenyl group is distant.

Proton Expected δ (ppm) for (E)-Isomer Expected δ (ppm) for (Z)-Isomer Rationale for Difference
Vinylic (=CH)~7.5~7.8Deshielding by the proximate phenyl ring in the (Z)-isomer.
Aromatic (Ar-H)~7.2 - 7.4~7.1 - 7.3Minor shifts due to overall conformational changes.
Ester Methylene (-OCH₂)~4.3~3.9Shielding by the proximate phenyl ring in the (Z)-isomer.
Methyl (Ar-CH₃)~2.4~2.4Distant from the stereocenter; minimal difference expected.
Ester Methyl (-CH₃)~1.3~1.1Shielding effect of the phenyl ring extends to these protons in the (Z)-isomer.
¹³C NMR Spectroscopy: Electronic and Steric Effects

Carbon-13 NMR provides complementary information. The chemical shifts of the sp² carbons (vinylic and aromatic) and the carbonyl carbon are most affected by the isomerism.

  • Carbonyl Carbon (C=O): In the (Z)-isomer, steric compression between one of the ester groups and the phenyl ring can cause a slight upfield shift (shielding) of the carbonyl carbon signal compared to the (E)-isomer.

  • Vinylic Carbons: The chemical shifts of the double bond carbons are also influenced by the electronic and steric environment, leading to small but measurable differences between the isomers.

Carbon Expected δ (ppm) for (E)-Isomer Expected δ (ppm) for (Z)-Isomer Rationale for Difference
Carbonyl (C=O)~166~164Steric compression in the (Z)-isomer leads to shielding.
Vinylic (=CH)~142~141Subtle changes in electronic environment.
Quaternary Vinylic (=C)~128~130Influenced by the orientation of the attached groups.
Aromatic (ipso-C)~132~131Changes in conjugation and steric strain.
Infrared (IR) Spectroscopy: A Tale of Two Conjugations

Infrared spectroscopy probes the vibrational modes of the molecule. For this compound, the key absorption bands are the C=O and C=C stretching frequencies.

  • C=O Stretch: The degree of conjugation between the carbonyl group and the C=C double bond influences the C=O stretching frequency. In the (E)-isomer, both ester groups can achieve better planarity and conjugation with the π-system. In the (Z)-isomer, steric hindrance from the phenyl ring may force one of the ester groups out of the plane, slightly reducing conjugation. A less conjugated carbonyl group absorbs at a higher wavenumber. Therefore, the (Z)-isomer might show a C=O stretch at a slightly higher frequency or a broader, more complex absorption band compared to the more symmetrical (E)-isomer.

Vibrational Mode Expected Wavenumber (cm⁻¹) for (E)-Isomer Expected Wavenumber (cm⁻¹) for (Z)-Isomer Rationale for Difference
C=O Stretch~1720~1725 (or broader)Reduced conjugation due to steric hindrance in the (Z)-isomer.
C=C Stretch~1630~1625Subtle changes in the double bond character.
UV-Vis Spectroscopy: Electronic Transitions and Steric Inhibition

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule. The primary absorption of interest is the π → π* transition.

  • λ_max and Molar Absorptivity (ε): The planarity of the conjugated system is critical. The (E)-isomer, being less sterically hindered, can adopt a more planar conformation. This allows for more effective orbital overlap and a more extended π-system, resulting in a bathochromic shift (longer λ_max) and an increase in molar absorptivity (a more intense absorption) compared to the (Z)-isomer. In the (Z)-isomer, steric clash between the phenyl ring and an ester group forces the phenyl ring to twist out of the plane of the double bond, a phenomenon known as steric inhibition of resonance. This disruption of conjugation leads to a hypsochromic shift (shorter λ_max) and a decrease in molar absorptivity.

Parameter Expected Value for (E)-Isomer Expected Value for (Z)-Isomer Rationale for Difference
λ_maxHigher Wavelength (e.g., ~280 nm)Lower Wavelength (e.g., ~275 nm)More effective π-conjugation in the planar (E)-isomer.
Molar Absorptivity (ε)Higher ValueLower ValueSteric inhibition of resonance in the (Z)-isomer reduces transition probability.

Concluding Remarks

The unambiguous differentiation of the (E) and (Z) isomers of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. While each method provides valuable clues, it is the convergence of data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy that allows for a definitive structural assignment. The downfield shift of the vinylic proton in the ¹H NMR spectrum of the (Z)-isomer, coupled with the hypsochromic shift in its UV-Vis spectrum, provides a particularly compelling and self-validating set of evidence. For any researcher in the field, mastering the interpretation of these spectral nuances is essential for rigorous molecular characterization and the advancement of chemical and pharmaceutical sciences.

References

This section would be populated with specific research articles, spectral database entries, and spectroscopy textbooks that provide the foundational data and principles discussed. Since the tool cannot access real-time, paywalled scientific literature to pull specific experimental values for this exact compound, the references would be illustrative of the types of sources that underpin this analysis.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of Diethyl 2-[(4-methylphenyl)methylene]malonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Diethyl 2-[(4-methylphenyl)methylene]malonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important chemical entity through detailed spectral interpretation, offering a comparative perspective with other analytical techniques.

Introduction

This compound is a derivative of malonic acid, commonly synthesized via the Knoevenagel condensation. This reaction is a cornerstone of organic synthesis for forming carbon-carbon double bonds.[1] The title compound serves as a versatile building block in the synthesis of various heterocyclic compounds and other complex organic molecules. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for unambiguous assignment of its molecular architecture in solution. This guide will provide a detailed walkthrough of the ¹H and ¹³C NMR spectral features, supported by experimental data and reasoned predictions, to facilitate its confident identification and use in research and development.

Molecular Structure and Numbering Scheme

To facilitate a clear and concise discussion of the NMR data, the following numbering scheme will be used for this compound:

Caption: Numbering scheme for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. The spectrum is characterized by distinct signals for the aromatic protons, the vinylic proton, the ethyl ester groups, and the methyl group on the phenyl ring.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.70s1H=CH (vinylic)
7.53d2H8.2Ar-H (H-2, H-6)
7.66d2H8.2Ar-H (H-3, H-5)
4.31q4H7.1-OCH₂CH₃ (H-11, H-11')
2.40s3HAr-CH₃ (H of 4-CH₃)
1.33t3H7.1-OCH₂CH₃ (H-12)
1.29t3H7.1-OCH₂CH₃ (H-12')
Detailed Signal Assignment:
  • Vinylic Proton (=CH): A sharp singlet at approximately 7.70 ppm is assigned to the vinylic proton. Its downfield chemical shift is attributed to the deshielding effect of the two adjacent electron-withdrawing carbonyl groups and the aromatic ring.

  • Aromatic Protons (Ar-H): The para-substituted phenyl ring gives rise to two doublets. The doublet at 7.53 ppm corresponds to the two protons ortho to the methyl group (H-2, H-6), while the doublet at 7.66 ppm is assigned to the two protons meta to the methyl group (H-3, H-5). The coupling constant of 8.2 Hz is typical for ortho-coupling in aromatic systems.

  • Ethyl Ester Protons (-OCH₂CH₃): The two ethyl groups are chemically equivalent and exhibit a characteristic quartet and triplet pattern. The quartet at 4.31 ppm is due to the methylene protons (-OCH₂-) being split by the adjacent methyl protons. The two triplets at 1.33 and 1.29 ppm are assigned to the methyl protons (-CH₃) of the ethyl esters, each being split by the adjacent methylene protons.

  • Aromatic Methyl Protons (Ar-CH₃): A singlet at 2.40 ppm with an integration of three protons is characteristic of the methyl group attached to the aromatic ring.

¹³C NMR Spectral Analysis

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
167.0C=OEster carbonyl carbons are significantly deshielded.
164.5C'=OEster carbonyl carbons are significantly deshielded.
142.0C-4Aromatic carbon bearing the methyl group.
141.0=CH (vinylic)Vinylic carbon, deshielded by adjacent groups.
131.5C-1Quaternary aromatic carbon attached to the vinylic carbon.
130.0C-3, C-5Aromatic CH carbons.
129.5C-2, C-6Aromatic CH carbons.
128.0C-8Quaternary carbon of the malonate moiety.
61.5-OCH₂CH₃Methylene carbons of the ethyl esters, attached to electronegative oxygen.
21.5Ar-CH₃Methyl carbon attached to the aromatic ring.
14.0-OCH₂CH₃Methyl carbons of the ethyl esters.
Rationale for Predicted Assignments:
  • Carbonyl Carbons (C=O): The two ester carbonyl carbons are expected to appear in the most downfield region of the spectrum, typically between 160-175 ppm, due to the strong deshielding effect of the double-bonded oxygen.

  • Aromatic and Vinylic Carbons: The aromatic and vinylic carbons resonate in the range of 120-150 ppm. The quaternary carbons (C-1 and C-4) will have distinct chemical shifts from the protonated aromatic carbons (C-2, C-3, C-5, C-6). The vinylic carbon (=CH) is also found in this region.

  • Aliphatic Carbons: The methylene carbons of the ethyl esters (-OCH₂-) are directly attached to oxygen, causing them to be deshielded and appear around 61.5 ppm. The methyl carbon of the p-tolyl group (Ar-CH₃) is expected around 21.5 ppm. The terminal methyl carbons of the ethyl esters are the most shielded carbons and are predicted to appear at approximately 14.0 ppm.

Experimental Protocol: Synthesis and NMR Sample Preparation

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction.[4]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent cluster_conditions Conditions cluster_product Product 4-Methylbenzaldehyde 4-Methylbenzaldehyde Reaction Mixture Reaction Mixture 4-Methylbenzaldehyde->Reaction Mixture Diethyl malonate Diethyl malonate Diethyl malonate->Reaction Mixture Piperidine Piperidine Piperidine->Reaction Mixture Toluene Toluene Toluene->Reaction Mixture Reflux with Dean-Stark trap Reflux with Dean-Stark trap Work-up Work-up Reflux with Dean-Stark trap->Work-up Cooling & Washing This compound This compound Reaction Mixture->Reflux with Dean-Stark trap Heat Purification (Crystallization/Chromatography) Purification (Crystallization/Chromatography) Work-up->Purification (Crystallization/Chromatography) Purification (Crystallization/Chromatography)->this compound

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Diethyl 2-[(4-methylphenyl)methylene]malonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of Diethyl 2-[(4-methylphenyl)methylene]malonate, a compound of interest in synthetic chemistry and drug development. We will explore its behavior under common ionization techniques, compare its fragmentation to structurally related alternatives, and provide detailed experimental protocols for reproducible analysis. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.

Introduction

This compound (C₁₅H₁₈O₄, M.W.: 262.30 g/mol ) is an α,β-unsaturated carbonyl compound.[1] Understanding its fragmentation behavior in mass spectrometry is crucial for its unambiguous identification in complex mixtures and for quality control during its synthesis and application. This guide will focus primarily on fragmentation under Electron Ionization (EI), the most common ionization technique for such molecules, and will also discuss expected behavior under Electrospray Ionization (ESI) to provide a comprehensive analytical overview.

Predicted Electron Ionization (EI) Fragmentation Pattern

A study on 2-substituted diethyl malonate derivatives provides a strong basis for these predictions.[2] For aryl derivatives, a characteristic fragmentation is the loss of the diethyl malonate moiety.[2] Furthermore, the presence of a methylbenzene group strongly suggests the formation of a stable tropylium ion.[2]

The major predicted fragmentation pathways for this compound are as follows:

  • Loss of an Ethoxy Radical (M-45): Cleavage of a C-O bond in one of the ethyl ester groups is a common initial fragmentation step for esters, leading to the formation of a stable acylium ion at m/z 217.

  • Loss of an Ethyl Radical (M-29): Alpha-cleavage adjacent to the carbonyl group can result in the loss of an ethyl radical, yielding an ion at m/z 233.

  • Formation of the Tropylium Ion (m/z 91): Benzylic cleavage is a highly favored fragmentation pathway for compounds containing a benzyl group.[2] This would lead to the formation of the highly stable tropylium ion at m/z 91, which is often the base peak in the spectra of such compounds.

  • Loss of the Diethyl Malonate Moiety (M-159): A significant fragmentation pathway observed in similar diethyl malonate derivatives is the cleavage of the bond between the benzylic carbon and the malonate carbon, resulting in the loss of a neutral diethyl malonate radical and the formation of a resonance-stabilized cation at m/z 103, corresponding to the 4-methylbenzyl cation.[2]

Based on these pathways, a predicted EI mass spectrum would show a molecular ion peak (M⁺) at m/z 262, with prominent fragment ions at m/z 217, 233, 103, and a likely base peak at m/z 91.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.

G M [C15H18O4]+• m/z 262 (Molecular Ion) F1 [M - C2H5O]+ m/z 217 M->F1 - •OC2H5 F2 [M - C2H5]+ m/z 233 M->F2 - •C2H5 F4 [C8H9]+ m/z 105 M->F4 - •COOC2H5 - C2H4 F5 [M - C7H8O4]+ m/z 103 M->F5 - •CH(COOC2H5)2 F3 [C7H7]+ m/z 91 (Tropylium Ion) F4->F3 - CH2

Caption: Predicted EI fragmentation of this compound.

Comparative Analysis with Alternative Compounds

To better understand the unique fragmentation characteristics of this compound, a comparison with structurally related malonate esters is presented below.

Compound NameStructureKey Fragmentation Pathways & m/z ValuesDistinguishing Features
This compound Structure of this compoundPredicted: M⁺ at 262, loss of ethoxy (217), loss of ethyl (233), tropylium ion (91, likely base peak), loss of diethyl malonate moiety (103).The presence of the 4-methylbenzylidene group leads to the highly characteristic and intense tropylium ion at m/z 91. The α,β-unsaturation influences the stability of the molecular ion and subsequent fragment ions.
Diethyl Phenylmalonate Structure of Diethyl PhenylmalonateM⁺ at 236, loss of ethoxy (191), loss of carboethoxy (163), phenyl group (77).Lacks the methylene bridge and the methyl substituent on the phenyl ring. The base peak is often associated with the loss of the ester functionalities rather than a dominant benzylic cleavage.
Diethyl Methylmalonate Structure of Diethyl MethylmalonateM⁺ at 174, loss of ethyl (145), loss of ethoxy (129), and a base peak often at m/z 101 resulting from a McLafferty rearrangement.[3]The fragmentation is dominated by processes related to the ester groups and the methyl substituent, with the McLafferty rearrangement being a key diagnostic feature.
Diethyl Malonate Structure of Diethyl MalonateM⁺ at 160, loss of ethoxy (115), loss of carboethoxy (87).[4]The simplest of the compared structures, its fragmentation is straightforward, primarily involving the loss of the ester functional groups.

This comparative data highlights how the substitution at the central carbon of the malonate core dictates the primary fragmentation pathways. The presence of the 4-methylbenzylidene group in the target molecule introduces unique and highly diagnostic fragmentation channels, particularly the formation of the tropylium ion.

Electron Ionization (EI) vs. Electrospray Ionization (ESI): A Methodological Comparison

The choice of ionization technique significantly impacts the resulting mass spectrum and the structural information that can be obtained.

  • Electron Ionization (EI): This is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[5][6] This is highly advantageous for structural elucidation as the fragment ions provide a detailed fingerprint of the molecule's structure. However, for some molecules, the molecular ion peak may be weak or absent, making it difficult to determine the molecular weight.[7]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in minimal fragmentation and produces protonated molecules ([M+H]⁺) or other adducts.[6][7] This is ideal for determining the molecular weight of a compound. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and then fragmented through collision-induced dissociation (CID).[7]

For this compound, ESI-MS would be expected to produce a strong signal for the protonated molecule at m/z 263. Subsequent MS/MS analysis would likely show initial losses of neutral molecules such as ethanol (loss of 46) or ethene (loss of 28) from the ester groups. The fragmentation would generally be less extensive than in EI, providing complementary information focused on the more labile bonds.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible mass spectra, the following protocols are recommended.

Sample Preparation

Proper sample preparation is critical for obtaining a clean mass spectrum.

  • Dissolution: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.[8]

  • Dilution (for ESI): For ESI analysis, further dilute the initial solution to a final concentration of approximately 1-10 µg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[8]

  • Filtration: If any particulate matter is observed, filter the solution through a 0.22 µm syringe filter to prevent clogging of the instrument's sample introduction system.[8]

Electron Ionization (EI) Mass Spectrometry Workflow

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection P1 Direct Infusion or GC Inlet P2 Electron Ionization (70 eV) P1->P2 P3 Quadrupole or Time-of-Flight Analyzer P2->P3 P4 Electron Multiplier P3->P4

Caption: Workflow for EI-MS analysis.

Instrument Settings:

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 50-500

  • Scan Rate: 1-2 scans/second

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Workflow

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 MS1 - Precursor Selection cluster_3 Fragmentation cluster_4 MS2 - Fragment Analysis P1 Direct Infusion or LC Inlet P2 Electrospray Ionization (Positive Mode) P1->P2 P3 Isolate [M+H]+ P2->P3 P4 Collision-Induced Dissociation (CID) P3->P4 P5 Mass Analyzer P4->P5

Caption: Workflow for ESI-MS/MS analysis.

Instrument Settings:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5-4.5 kV

  • Drying Gas Flow: 5-10 L/min

  • Drying Gas Temperature: 250-350 °C

  • Collision Energy (for MS/MS): Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be characterized by several key pathways under electron ionization, most notably the formation of a stable tropylium ion at m/z 91. This, along with other fragmentation patterns, provides a unique fingerprint for its identification. A comparative analysis with other diethyl malonate derivatives underscores the significant influence of the substituent at the central carbon on the resulting mass spectrum. The choice between EI and ESI with MS/MS allows for complementary structural information, with EI providing extensive fragmentation for detailed structural elucidation and ESI confirming the molecular weight and offering controlled fragmentation. The provided experimental protocols serve as a robust starting point for the reliable analysis of this and similar compounds.

References

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Comparative study of solvent-free vs solvent-based synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Technical Guide: Solvent-Free vs. Solvent-Based Synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate For researchers, scientists, and drug development professionals, the synthesis of key organic intermediates demands methodologies that are not only efficient and high-yielding but also align with the principles of green chemistry. This compound is a valuable precursor in the synthesis of various pharmaceuticals and biologically active compounds. Its creation is typically achieved through the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[1][2] This guide provides an in-depth comparative analysis of solvent-free and traditional solvent-based approaches for this synthesis, offering detailed experimental protocols and supporting data to inform methodological choices.

The Underlying Chemistry: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition reaction involving an active methylene compound, such as diethyl malonate, and a carbonyl compound, in this case, 4-methylbenzaldehyde.[3] The reaction is typically catalyzed by a weak base, like piperidine, which facilitates the deprotonation of the active methylene group to form a resonance-stabilized enolate.[4] This enolate then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the desired α,β-unsaturated product.[2]

The catalytic role of piperidine is nuanced; it reacts with the aldehyde to form an iminium ion, which is more electrophilic than the aldehyde itself.[5][6] The enolate of diethyl malonate then adds to this iminium ion. The final step involves the elimination of the piperidine catalyst, which is regenerated for subsequent catalytic cycles.[7]

Solvent-Based Synthesis: The Traditional Approach

The conventional method for the Knoevenagel condensation employs an organic solvent to dissolve the reactants and facilitate the reaction. A common procedure involves refluxing the reactants in a nonpolar solvent like benzene or toluene, with azeotropic removal of water to drive the reaction to completion.[2][8]

Experimental Protocol: Solvent-Based Synthesis

Materials:

  • 4-methylbenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Trifluoroacetic acid (catalytic amount)

  • Benzene (or toluene)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-methylbenzaldehyde (1.0 eq.), diethyl malonate (1.2 eq.), and a catalytic amount of piperidine and trifluoroacetic acid in benzene.[9]

  • Reflux the mixture. The water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.[8]

Solvent-Free Synthesis: A Greener Alternative

In recent years, solvent-free synthesis has emerged as a more environmentally friendly and often more efficient alternative to traditional solvent-based methods.[10][11] These reactions are typically conducted by heating a mixture of the neat reactants, sometimes with a solid-supported catalyst or by using microwave irradiation.[12]

Experimental Protocol: Solvent-Free Synthesis

Materials:

  • 4-methylbenzaldehyde

  • Diethyl malonate

  • Ammonium bicarbonate (or another suitable catalyst)

Procedure:

  • In a round-bottom flask, thoroughly mix 4-methylbenzaldehyde (1.0 eq.), diethyl malonate (1.2 eq.), and a catalytic amount of ammonium bicarbonate.[13]

  • Heat the reaction mixture to a specified temperature (e.g., 90°C) with constant stirring.[14]

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can often be purified directly without a complex work-up.

  • Purification may involve recrystallization or short-path distillation, depending on the purity of the crude product.

Comparative Analysis

To provide a clear comparison, the following table summarizes the key performance indicators for both synthetic approaches.

ParameterSolvent-Based SynthesisSolvent-Free Synthesis
Reaction Time Typically several hours to overnight[8]Often significantly shorter, from minutes to a few hours[15]
Yield Generally good to excellent (e.g., 85-95%)[9][16]Often comparable or even higher yields[10][17]
Environmental Impact Use of volatile and often toxic organic solvents contributes to pollution and waste generation.Eliminates the need for organic solvents, reducing waste and environmental impact.[12]
Energy Consumption Requires prolonged heating for reflux.May require heating, but shorter reaction times can lead to lower overall energy consumption.
Work-up & Purification Involves extensive liquid-liquid extraction and solvent removal.[8]Simplified work-up, often involving direct purification of the product.[15]
Cost-Effectiveness Costs associated with solvent purchase, handling, and disposal.Reduced costs due to the elimination of solvents.

Mechanistic and Workflow Diagrams

To visualize the processes, the following diagrams illustrate the reaction mechanism and the experimental workflows.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-methylbenzaldehyde 4-methylbenzaldehyde Iminium ion Iminium ion 4-methylbenzaldehyde->Iminium ion + Piperidine Diethyl malonate Diethyl malonate Enolate Enolate Diethyl malonate->Enolate - H+ (cat. Piperidine) Piperidine Piperidine Piperidine->Iminium ion Adduct Adduct Iminium ion->Adduct Enolate->Adduct Product This compound Adduct->Product - Piperidine Water Water Adduct->Water

Caption: Generalized mechanism of the piperidine-catalyzed Knoevenagel condensation.

G cluster_solvent_based Solvent-Based Workflow cluster_solvent_free Solvent-Free Workflow A1 Combine Reactants & Solvent A2 Reflux with Dean-Stark A1->A2 A3 Aqueous Work-up A2->A3 A4 Solvent Removal A3->A4 A5 Purification A4->A5 B1 Combine Neat Reactants B2 Heat & Stir B1->B2 B3 Direct Purification B2->B3

Caption: Comparative experimental workflows for solvent-based vs. solvent-free synthesis.

Conclusion

Both solvent-based and solvent-free methods can effectively produce this compound. However, the solvent-free approach presents significant advantages in terms of environmental impact, operational simplicity, and potentially higher efficiency. For laboratories and industries aiming to adopt greener and more sustainable practices, the solvent-free Knoevenagel condensation is a compelling alternative. This guide provides the necessary foundational knowledge and protocols for researchers to implement and adapt these methods for their specific needs.

References

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  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B - ACS Publications. (2017). The Journal of Physical Chemistry B, 121(20), 5300–5307. [Link]

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  • Full article: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis Online. (2017). Green Chemistry Letters and Reviews, 10(4), 404-410. [Link]

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  • Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. (2018). Journal of the Serbian Chemical Society, 83(1), 53-61. [Link]

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A Researcher's Guide to Catalyst Selection in Knoevenagel Condensation: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The Knoevenagel condensation, a cornerstone reaction for carbon-carbon bond formation, is indispensable in the synthesis of a vast array of high-value molecules, from pharmaceuticals to functional polymers.[1][2] At the heart of this transformation lies the catalyst—typically a base—whose identity profoundly dictates the reaction's efficiency, selectivity, and environmental footprint. This guide offers an in-depth comparison of various bases used to catalyze this pivotal reaction, providing the supporting experimental data and mechanistic insights necessary for researchers, chemists, and drug development professionals to make informed decisions in their synthetic strategies.

The Decisive Role of the Base: More Than Just a Proton Abstractor

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound. The fundamental role of the base is to deprotonate the active methylene compound, generating a nucleophilic carbanion (or enolate) that subsequently attacks the carbonyl carbon.[3] However, the interaction of the base with the reactants can be far more nuanced, influencing the reaction pathway and overall efficacy. The choice of base is therefore a critical parameter to optimize.

The mechanism is not monolithic and varies significantly with the class of amine base used.[4]

  • Primary Amines and Ammonia: These react with the carbonyl compound to form a Schiff base (or related intermediates). This process activates the carbonyl group towards nucleophilic attack by the enolate.[4]

  • Secondary Amines (e.g., Piperidine, Pyrrolidine): These are classic catalysts for this reaction. They can react with the aldehyde to form an iminium ion, which is a more potent electrophile than the original carbonyl. This iminium intermediate is then attacked by the enolate.[5]

  • Tertiary Amines (e.g., Triethylamine): Lacking an N-H bond, tertiary amines cannot form iminium ions. Their role is confined to that of a straightforward Brønsted base, deprotonating the active methylene compound to generate the enolate, which then attacks the carbonyl group directly in a manner analogous to a base-catalyzed aldol mechanism.[4][5]

This mechanistic divergence is a key reason for the observed differences in catalytic efficiency.

Performance Benchmark: A Comparative Data Analysis

To objectively assess the efficacy of different bases, we will consider a benchmark reaction: the condensation of benzaldehyde with malononitrile to produce 2-benzylidenemalononitrile. This reaction is widely studied and serves as an excellent model for comparing catalyst performance.[6][7]

Catalyst TypeCatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Heterogeneous 1CaO–1.5MgO (BMO-1)0.05 gWaterRoom Temp10 min98[8]
Basic-Meso-ZSM-520 mgSolvent-free5030 min>95[9]
In/AlMCM-410.1 gEthanolRoom Temp25 min95[9]
Amine-functionalized C60Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh Activity[10]
Homogeneous Pyrrolidine0.625 eq.Ethanol78480 min100[11][12]
Piperidine0.8 eq.Ethanol78480 min91[11][12]
Ammonium AcetateCatalyticSolvent-free (Ultrasound)Room Temp~5 min93.58[13]
[Bmim][OAc] (Ionic Liquid)20 mol%WaterRoom TempminutesHigh[3]
Catalyst-Free NoneN/AWater50120 min>99[14]
NoneN/AWater/Glycerol (1:1)Room Temp24 h99[15]

*Note: The Pyrrolidine/Piperidine comparison used p-methoxybenzaldehyde and thiazolidine-2,4-dione, but illustrates the relative efficacy of these two common secondary amine catalysts.[11][12]

Key Insights from the Data:

  • Heterogeneous Catalysts: Solid bases like mixed metal oxides (CaO-MgO) demonstrate exceptional efficiency, providing high yields in very short reaction times under green conditions (water as a solvent at room temperature).[8] Their primary advantage lies in their ease of separation and reusability, which is a significant consideration for industrial applications and green chemistry.[16][17]

  • Secondary Amines: The classic choice for this reaction. Comparative studies show that pyrrolidine can be a more efficient catalyst than piperidine, achieving complete conversion at lower catalyst loadings.[11][18][19][20] This enhanced reactivity is often attributed to the greater nucleophilicity of the enamine intermediate formed with the five-membered pyrrolidine ring.[21]

  • Ammonium Salts: Simple, inexpensive, and environmentally benign catalysts like ammonium acetate can be highly effective, particularly when combined with energy sources like ultrasound, leading to rapid, solvent-free reactions with excellent yields.[13][22][23]

  • Catalyst-Free/"Green" Conditions: Interestingly, the reaction can proceed with high efficiency in green solvents like water or water/glycerol mixtures without any added catalyst.[14][15][24] In these cases, the solvent itself may play a role in facilitating proton transfer, acting as a weak Brønsted base catalyst.[14] While reaction times can be longer, this approach represents the pinnacle of green chemistry for this transformation.

Experimental Protocol: A Representative Knoevenagel Condensation

This protocol details the synthesis of 2-benzylidenemalononitrile using piperidine as a catalyst in ethanol, a widely cited and reliable method.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Piperidine (catalytic amount, ~0.1 mL, 1 mmol)

  • Ethanol (50 mL)

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve benzaldehyde (10 mmol) and malononitrile (10 mmol) in 50 mL of ethanol. This should be done at room temperature.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 1 mmol, 0.1 mL). A slight warming of the reaction mixture may be observed.

  • Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). Typically, the product will begin to precipitate out of the solution as a white or pale yellow solid.

  • Isolation: Upon completion (as determined by TLC, usually within 1-2 hours), collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and residual catalyst.

  • Drying: Dry the purified product under vacuum to yield 2-benzylidenemalononitrile. The product is often obtained in high purity without the need for further recrystallization.

Visualizing the Process

To better understand the workflow and the underlying chemistry, the following diagrams have been generated.

G cluster_start Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Combine Benzaldehyde, Malononitrile, and Ethanol add_catalyst Add Piperidine (Catalyst) start->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete filter Collect Precipitate by Vacuum Filtration monitor->filter Reaction Complete wash Wash with Cold Ethanol filter->wash dry Dry Product Under Vacuum wash->dry end end dry->end Final Product

Caption: General experimental workflow for a Knoevenagel condensation reaction.

G cluster_cycle Catalytic Cycle Base Base (B:) Enolate Enolate Intermediate Base->Enolate Deprotonation ActiveMethylene Active Methylene (Z-CH2-Z') ActiveMethylene->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Alkoxide Hydroxy β-Hydroxy Adduct Alkoxide->Hydroxy Hydroxy->Base Regeneration Product α,β-Unsaturated Product Hydroxy->Product Dehydration (-H2O) BH Protonated Base (BH+) BH->Hydroxy Protonation H2O H2O

Caption: Catalytic cycle of a general base-catalyzed Knoevenagel condensation.

Conclusion and Future Outlook

The selection of a base for the Knoevenagel condensation is a critical decision that balances reaction kinetics, yield, operational simplicity, and environmental impact. While traditional secondary amines like piperidine and pyrrolidine remain effective and widely used, the landscape of catalysis is evolving.

For laboratory-scale synthesis where high yields and well-established procedures are paramount, secondary amines remain an excellent choice, with pyrrolidine often showing a slight kinetic advantage. For industrial-scale production and processes where sustainability is a primary driver, the adoption of heterogeneous solid bases or catalyst-free aqueous systems is highly compelling. These "green" alternatives not only minimize waste and simplify product purification but have also demonstrated exceptional efficacy, often rivaling or exceeding their homogeneous counterparts.

The continued development of novel catalytic systems, particularly those that are reusable, derived from benign starting materials, and capable of operating under mild, solvent-free conditions, will further enhance the utility and sustainability of this indispensable chemical transformation.

References

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Available at: [Link]

  • Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry. ACS Publications. Available at: [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry. Available at: [Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. IDEAS/RePEc. Available at: [Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. Available at: [Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. Available at: [Link]

  • A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Sociedade Brasileira de Química. Available at: [Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. ResearchGate. Available at: [Link]

  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. ResearchGate. Available at: [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry. Available at: [Link]

  • Green Chemistry Aspects for the Knoevenagel Reaction. ResearchGate. Available at: [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Available at: [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Eindhoven University of Technology research portal. Available at: [Link]

  • (A) Mechanism of the Knoevenagel condensation catalysed by secondary... ResearchGate. Available at: [Link]

  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. National Institute of Technology, Rourkela. Available at: [Link]

  • Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. ResearchGate. Available at: [Link]

  • Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. Middle Tennessee State University. Available at: [Link]

  • Amines functionalized C60 as solid base catalysts for Knoevenagel condensation with high activity and stability. ResearchGate. Available at: [Link]

  • The comparison of Knoevenagel condensation under different reaction conditions. ResearchGate. Available at: [Link]

  • Knoevenagel condensation mechanism and applications. Pure Chemistry. Available at: [Link]

  • A novel catalyst for the Knoevenagel condensation of aldehydes with malononitrile and ethyl cyanoacetate under solvent free conditions. ResearchGate. Available at: [Link]

  • Amine Functionalized Graphitic Carbon Nitride as Sustainable, Metal-Free Catalyst for Knoevenagel Condensation. ChemRxiv. Available at: [Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. ResearchGate. Available at: [Link]

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A Comparative Guide to the Reaction Mechanism of Diethyl 2-[(4-methylphenyl)methylene]malonate Formation: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Knoevenagel Condensation

The formation of Diethyl 2-[(4-methylphenyl)methylene]malonate is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] This reaction involves the condensation of an active methylene compound, in this case, diethyl malonate, with a carbonyl compound, p-tolualdehyde, typically in the presence of a basic catalyst.[2][3] The product is a valuable α,β-unsaturated compound, a versatile precursor in the synthesis of various pharmaceuticals and fine chemicals.[4]

Understanding the underlying reaction mechanism is paramount for optimizing reaction conditions, improving yields, and designing novel catalytic systems. This guide will delve into the mechanistic pathways elucidated by DFT studies, comparing the traditional base-catalyzed route with the amine-catalyzed pathway involving an iminium ion intermediate.

Mechanistic Comparison: Insights from DFT Studies

The Classical Base-Catalyzed Mechanism (Enolate Pathway)

In the presence of a traditional base, such as an alkoxide, the reaction is believed to proceed through an enolate intermediate.

Step 1: Enolate Formation The reaction initiates with the deprotonation of the acidic α-hydrogen of diethyl malonate by the base, forming a resonance-stabilized enolate ion. The electron-withdrawing nature of the two ester groups facilitates this deprotonation.[2]

Step 2: Nucleophilic Attack The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of p-tolualdehyde, leading to the formation of a tetrahedral alkoxide intermediate.

Step 3: Protonation The alkoxide intermediate is then protonated, typically by the conjugate acid of the base, to yield a β-hydroxy malonate adduct.

Step 4: Dehydration The final step involves the elimination of a water molecule (dehydration) from the β-hydroxy adduct to form the final α,β-unsaturated product, this compound. DFT studies on similar systems suggest that the departure of the hydroxide ion can be the rate-determining step.[6]

G Reactants Diethyl Malonate + p-Tolualdehyde + Base Enolate Enolate Intermediate Reactants->Enolate Deprotonation Adduct β-Hydroxy Adduct Enolate->Adduct Nucleophilic Attack & Protonation Product This compound Adduct->Product Dehydration

The Amine-Catalyzed Mechanism (Iminium Pathway)

When a primary or secondary amine, such as piperidine, is used as a catalyst, an alternative mechanistic pathway involving the formation of an iminium ion becomes significant.[5]

Step 1: Iminium Ion Formation The amine catalyst first reacts with the p-tolualdehyde to form a carbinolamine intermediate, which then dehydrates to form a highly electrophilic iminium ion. DFT studies have indicated that the formation of the iminium ion can be the step with the highest energy barrier.[5]

Step 2: Enolate Formation Concurrently, the amine catalyst also acts as a base to deprotonate diethyl malonate, forming the enolate ion.

Step 3: Nucleophilic Attack on the Iminium Ion The enolate then attacks the iminium ion. This step is generally facile due to the enhanced electrophilicity of the iminium ion compared to the parent aldehyde.

Step 4: Catalyst Regeneration and Product Formation The resulting intermediate then undergoes a series of steps to eliminate the amine catalyst and form the final product.

G Reactants p-Tolualdehyde + Amine Iminium Iminium Ion Reactants->Iminium Condensation Adduct Addition Intermediate Iminium->Adduct Nucleophilic Attack Enolate Enolate of Diethyl Malonate Enolate->Adduct Product Final Product + Regenerated Amine Adduct->Product Elimination

Comparative Energetics: A DFT-Informed Perspective

While specific activation energies for the title reaction are not available, DFT studies on the piperidine-catalyzed condensation of acetylacetone and benzaldehyde provide valuable insights into the relative energetics of the iminium pathway.[5]

Mechanistic StepKey FeatureRelative Free Energy Barrier (kcal/mol) - Analogue System[5]Causality
Iminium Ion Formation Rate-determining step~21.8Involves the formation of a charged species and elimination of water, often requiring significant energy input.
Enolate Attack on Iminium Facile C-C bond formationLower than iminium formationThe high electrophilicity of the iminium ion lowers the activation barrier for this step.
Catalyst Elimination Product release~21.6Close in energy to the rate-determining step, indicating it can also influence the overall reaction rate.

Note: The provided energy values are for the analogous reaction of acetylacetone and benzaldehyde catalyzed by piperidine in methanol and should be considered as a qualitative guide for the reaction of diethyl malonate and p-tolualdehyde.

The presence of the electron-donating methyl group on the p-tolualdehyde ring is expected to slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[7] This could potentially lead to a slightly higher activation barrier for the initial nucleophilic attack in the base-catalyzed mechanism. Conversely, in the amine-catalyzed pathway, the formation of the iminium ion would still significantly enhance the electrophilicity, making this pathway potentially more efficient for less reactive aldehydes.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound, reflecting different catalytic approaches.

Protocol 1: Piperidine-Catalyzed Synthesis

This protocol is a classic example of an amine-catalyzed Knoevenagel condensation. Piperidine acts as both a base to form the enolate and a nucleophile to form the iminium ion intermediate.

Materials:

  • p-Tolualdehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol (or another suitable solvent)

  • Toluene

  • Anhydrous Magnesium Sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolualdehyde (1 equivalent) in ethanol.

  • Add diethyl malonate (1.1 equivalents) to the solution and stir.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in toluene and wash with dilute hydrochloric acid to remove the piperidine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

G A 1. Dissolve p-Tolualdehyde in Ethanol B 2. Add Diethyl Malonate A->B C 3. Add Piperidine (catalyst) B->C D 4. Reflux and Monitor by TLC C->D E 5. Cool to Room Temperature D->E F 6. Remove Solvent (Rotary Evaporator) E->F G 7. Work-up (Toluene, HCl, Brine) F->G H 8. Dry and Concentrate G->H I 9. Purify (Distillation or Chromatography) H->I

Protocol 2: Immobilized Enzyme Catalysis (A Green Chemistry Approach)

Recent advancements have focused on the use of biocatalysts for Knoevenagel condensations, offering milder reaction conditions and improved sustainability.[3][5] Immobilized enzymes like gelatin or bovine serum albumin (BSA) can efficiently catalyze this reaction.[3][5]

Materials:

  • p-Tolualdehyde

  • Diethyl malonate

  • Immobilized Gelatin (or BSA) on a solid support

  • Dimethyl sulfoxide (DMSO)

  • Hexane

  • Standard laboratory glassware

Procedure:

  • In a flask, combine p-tolualdehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in DMSO.

  • Add the immobilized gelatin catalyst to the mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically slower and may require overnight stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter to recover the immobilized catalyst, which can often be reused.

  • Extract the product from the DMSO solution with hexane.

  • Wash the combined hexane extracts with water to remove any residual DMSO.

  • Dry the hexane layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.

Conclusion and Future Directions

The formation of this compound via the Knoevenagel condensation is a well-established and versatile reaction. DFT studies, even on analogous systems, have provided invaluable insights into the competing mechanistic pathways. The choice between a classical base-catalyzed or an amine-catalyzed approach can be informed by these theoretical models, with the iminium pathway often being more favorable, especially for less reactive aldehydes.

The future of this field lies in the development of more efficient and sustainable catalytic systems. The use of heterogeneous catalysts, such as functionalized mesoporous materials and immobilized enzymes, holds great promise for simplifying product purification and enabling catalyst recycling. Further DFT studies on these novel catalytic systems will be crucial for understanding their mode of action and for the rational design of next-generation catalysts for Knoevenagel condensations and other important organic transformations.

References

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]

  • Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances. [Link]

  • Knoevenagel condensation - Wikipedia. [Link]

  • Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances. [Link]

  • Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. [Link]

  • The Knoevenagel Condensation - Organic Reactions. [Link]

  • The e ff ect of molar ratios of benzaldehyde : diethyl malonate towards... - ResearchGate. [Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation - Juniper Publishers. [Link]

  • Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. [Link]

  • Knoevenagel condensation between benzaldehyde and diethyl malonate. - ResearchGate. [Link]

  • Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase | Request PDF - ResearchGate. [Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst † - Sciforum. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]

  • Knoevenagel condensation of p-Br-benzaldehyde and malononitrile - ResearchGate. [Link]

  • Why Knoevenagel condensation reaction of diethyl malonate and benzaldehyde is difficult. ResearchGate. [Link]

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A Comparative Guide to the Biological Activity of Diethyl 2-[(4-methylphenyl)methylene]malonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological activities of derivatives based on the Diethyl 2-[(4-methylphenyl)methylene]malonate scaffold. Moving beyond a simple data summary, we delve into the structure-activity relationships, comparative performance, and the experimental rationale that underpins the evaluation of these promising compounds. This document is intended for researchers, chemists, and drug development professionals seeking to understand the therapeutic potential of this chemical class.

Introduction: The Versatile Malonate Scaffold

This compound is a derivative of diethyl malonate, a cornerstone reagent in organic synthesis.[1] Its core structure, featuring an activated methylene group and a substituted benzylidene moiety, makes it an ideal starting point for creating a diverse library of compounds. The synthesis of the parent compound is typically achieved through a Knoevenagel condensation reaction between 4-methylbenzaldehyde and diethyl malonate.[2]

The true value of this scaffold lies in its derivatization potential. Through reactions like the Gould-Jacobs reaction or Michael addition, the core structure can be modified to produce a wide range of heterocyclic and substituted compounds, including quinolones and other pharmacologically relevant molecules.[3][4][5] This guide will explore how specific modifications to this parent structure give rise to distinct and potent biological activities.

G cluster_reactants Reactants cluster_reaction Knoevenagel Condensation cluster_product Product 4-methylbenzaldehyde 4-methylbenzaldehyde Piperidine_Catalyst Piperidine / TFA (Catalyst) 4-methylbenzaldehyde->Piperidine_Catalyst Diethyl_malonate Diethyl malonate Diethyl_malonate->Piperidine_Catalyst Product_Node Diethyl 2-[(4-methylphenyl) methylene]malonate Piperidine_Catalyst->Product_Node Reflux in Benzene

Caption: General synthesis of the parent compound via Knoevenagel condensation.[2]

Comparative Analysis of Biological Activities

We will now examine the performance of various derivatives across key therapeutic areas, supported by experimental data and protocols.

Antifungal Activity

A fascinating discovery in this area came from the identification of Diethyl 2-((arylamino)methylene)malonates (DAMMs) as potent antifungal agents against the plant pathogen Fusarium oxysporum (Fox).[4][6] These compounds were initially identified as side-products in a domino reaction, but their superior activity compared to the intended main products prompted a dedicated investigation.[4]

The study revealed that the nature and position of substituents on the aryl ring dramatically influence antifungal potency.

Compound IDAryl/Alkyl SubstituentIC₅₀ against F. oxysporum (µM)Effect
1 4-chlorophenyl35Fungistatic
2 2-nitrophenyl0.32Fungicidal
3 4-nitrophenyl1.8Fungistatic
4 4-methylphenyl11Fungistatic
5 Phenyl (unsubstituted)0.013 Fungicidal
Control 1Dithane (Mancozeb)0.53Fungicidal
Control 2Rovral (Iprodione)0.23Fungicidal
Data sourced from Cely-Veloza et al., 2023.[4][6]

The data clearly indicates that an unsubstituted phenyl ring (Compound 5 ) or a phenyl ring with an ortho-nitro group (Compound 2 ) confers the highest potency, with IC₅₀ values in the nanomolar range.[4] Notably, these two derivatives exhibited a fungicidal (killing) effect, whereas others were merely fungistatic (inhibiting growth). This suggests that specific electronic and steric factors at the ortho position, or the lack of substitution altogether, are critical for potent interaction with the fungal target.

The following protocol outlines the methodology used to derive the comparative data. The choice of a growth-halo assay is a standard, reliable method for initial screening of antifungal agents.

  • Culture Preparation: F. oxysporum is cultured on a suitable medium like Potato Dextrose Broth (PDB) with bacteriological agar.

  • Assay Plate Preparation: Sterile Petri dishes are filled with the sterile medium. A central plug of the fungus is placed in the center of each plate.

  • Compound Application: Test compounds (dissolved in a suitable solvent) are applied at various concentrations (e.g., 0.01 to 10 µg/µL) to sterile filter paper discs placed around the central fungal plug. Positive controls (Dithane, Rovral) and a blank control are included.

  • Incubation & Measurement: Plates are incubated for a set period (e.g., 72 hours) at an appropriate temperature. The diameter of the growth inhibition halo around each disc is measured. The IC₅₀ value is calculated from the concentration-response curve.

  • Fungicidal vs. Fungistatic Determination: To differentiate the mode of action, the central fungal plug from the highest concentration treatment is transferred to a fresh, non-amended PDA medium. If no mycelial growth is observed after 72 hours, the compound is classified as fungicidal; if growth resumes, it is fungistatic.[4]

G cluster_prep Preparation cluster_assay Assay cluster_classify Classification A Culture Fungus (F. oxysporum) C Inoculate Plate Center A->C B Prepare Agar Plates B->C D Apply Compound Discs & Controls C->D E Incubate (72h) D->E F Measure Inhibition Halo Calculate IC50 E->F G Transfer Fungal Plug to Fresh Medium F->G H Incubate (72h) G->H I Observe Growth? H->I J Fungicidal I->J No K Fungistatic I->K Yes

Caption: Workflow for antifungal activity and classification testing.[4]

Antibacterial Activity

Derivatives of diethyl malonate serve as crucial intermediates for synthesizing quinoline-based compounds, a class well-known for its antibacterial properties. A study on substituted ethyl 2-(quinolin-4-yl)propanoates, synthesized via the Gould-Jacobs reaction using a malonate precursor, demonstrated significant antimicrobial effects.[3]

These quinoline derivatives exhibited broad-spectrum activity without Gram-specificity, but were particularly potent against Helicobacter pylori, a key pathogen in gastric ulcers.

OrganismMinimum Inhibitory Concentration (MIC) Range (µg/mL)
Staphylococcus aureus (SA)12.5 - >100
Enterococcus faecalis (EF)50 - >100
Escherichia coli (EC)25 - >100
Pseudomonas aeruginosa (PA)50 - >100
Helicobacter pylori (HP)3.1 - 25
Candida albicans (CA)25 - >100
Data represents the range of MIC values for a series of synthesized quinoline compounds.[3]

An important finding from this research was the likely mechanism of action. BacLight assays showed no evidence of bacterial membrane damage, suggesting that these compounds act on an intracellular target rather than by disrupting the cell envelope.[3] This is a critical piece of information for further drug development, as it differentiates their mechanism from many common antibiotics and can inform strategies to overcome resistance.

MIC is a standard metric for antibacterial potency. It is typically determined using a broth microdilution method.

  • Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., S. aureus, E. coli).

  • Controls: Positive (bacterium, no compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., chloramphenicol) may be used as a reference.[7]

  • Incubation: The plates are incubated for 18-24 hours under conditions appropriate for the specific bacterium.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

While direct studies on this compound derivatives are limited, the broader class of related malonates and their synthetic products shows significant cytotoxic potential. The presence of an α,β-unsaturated carbonyl group, a key feature in many of these molecules, is strongly associated with cytotoxicity and the induction of apoptosis.[8] This suggests that the core scaffold is highly relevant for anticancer drug discovery.

  • Phosphonate Derivatives: Diethyl phosphonate derivatives incorporating quinazolinone or pyrazole moieties have demonstrated potent anticancer activity against human colon (HCT-116), breast (MCF-7), and liver (HepG2) cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range.[9]

  • β-Lactam Phosphonates: A Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)-phenyl-methyl]-phosphonate compound was identified as a potent anti-leukemic agent, causing G1 phase cell cycle arrest and apoptosis in an acute promyelocytic leukemia model.[10]

  • Structure-Activity Insights: A comparative study of diethyl maleate and its analogs found that the α,β-unsaturated carbonyl moiety was essential for cytotoxicity. One analog, diethyl acetylenedicarboxylate (DAD), was found to be a potent thiol cross-linking agent, inducing protein oligomerization and subsequent apoptosis.[8]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC₅₀ (concentration causing 50% inhibition of cell growth) is then calculated.

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds A->B C Add Yellow MTT Reagent B->C D Mitochondrial Reduction (Viable Cells) C->D E Formation of Purple Formazan D->E D->E Metabolically Active F Solubilize Formazan (e.g., with DMSO) E->F G Measure Absorbance (Color Intensity) F->G H Calculate Cell Viability & IC50 G->H

Caption: Principle of the MTT assay for evaluating anticancer activity.

Overall Structure-Activity Relationship (SAR) Summary

G cluster_mods Structural Modifications cluster_activities Resulting Biological Activity Core_Scaffold This compound Core Aryl_Sub Aryl Ring Substituents (e.g., -NO2, -Cl, -CH3) Core_Scaffold->Aryl_Sub Core_Mod Core Modification (e.g., Quinoline, Pyrazole) Core_Scaffold->Core_Mod Side_Chain Side-Chain Addition (e.g., Phosphonates) Core_Scaffold->Side_Chain Antifungal Potent Antifungal (Fungicidal) Aryl_Sub->Antifungal Position is critical (e.g., ortho-nitro) Antibacterial Broad-Spectrum Antibacterial (esp. H. pylori) Core_Mod->Antibacterial Forms active quinolines Anticancer Cytotoxicity / Apoptosis (via Thiol Reactivity) Side_Chain->Anticancer Phosphonates show promise

Caption: Key structure-activity relationships for malonate derivatives.

  • For Antifungal Activity: The electronic properties and position of substituents on the aryl ring are paramount. An ortho-nitro group or a lack of substitution leads to highly potent, fungicidal compounds.[4]

  • For Antibacterial Activity: Modification of the malonate into heterocyclic systems like quinolines is a proven strategy for generating potent antibacterial agents, particularly against challenging pathogens like H. pylori.[3]

  • For Anticancer Activity: The intrinsic electrophilic nature of the α,β-unsaturated carbonyl system is a key driver of cytotoxicity. Enhancing this reactivity or incorporating the scaffold into other known anticancer pharmacophores (like phosphonates) is a promising direction for development.[8][9][10]

Conclusion

The this compound scaffold is more than just a synthetic intermediate; it is a launchpad for the development of diverse and potent biologically active molecules. The derivatives explored in this guide demonstrate significant, experimentally validated activity against fungal, bacterial, and cancer targets. The clear structure-activity relationships that emerge from comparative analysis provide a logical framework for the rational design of next-generation therapeutic agents. Further investigation, particularly into the anticancer properties of direct derivatives and the elucidation of their intracellular targets, represents a promising frontier for drug discovery.

References

  • Al-Dabbagh, F., & Al-Tell, M. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. [Link]

  • Cely-Veloza, W. F., Quiroga, D., & Coy-Barrera, E. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules. [Link]

  • Abbas, H. S., et al. (2021). Synthesis and anticancer activity of some novel diethyl {(chromonyl/pyrazolyl) [(4-oxo-2-phenyl-quinazolin-3(4 H )-yl)amino]methyl}phosphonates. ResearchGate. [Link]

  • Cely-Veloza, W. F., Quiroga, D., & Coy-Barrera, E. (2023). (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2018). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. [Link]

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  • Jayaroopa, P., & Kumar, K. A. (2013). Synthesis, crystal and molecular structure, Hirshfeld surface analysis of Diethyl 2-(4-methylbenzylidene)malonate. ResearchGate. [Link]

  • Harter, A. G., et al. (2021). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. European Journal of Inorganic Chemistry. [Link]

  • Ranjith, S., et al. (2011). Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate. Acta Crystallographica Section E. [Link]

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  • Akbari, S., et al. (2019). Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)-phenyl-methyl]-phosphonate as a potent anticancer agent in chemo-differentiation therapy of acute promyelocytic leukemia. European Journal of Pharmacology. [Link]

  • Madhura, C. S., et al. (2018). Crystal structure and Hirshfeld surface analysis of diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate. IUCrData. [Link]

  • Deady, L. W., & Rodemann, T. (2001). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules. [Link]

  • Karimi, F., et al. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances. [Link]

  • Mubeen, M., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules. [Link]

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  • Adu-Ampratwum, D., et al. (2016). Structure-Activity Comparison of the Cytotoxic Properties of Diethyl Maleate and Related Molecules: Identification of Diethyl Acetylenedicarboxylate as a Thiol Cross-Linking Agent. ResearchGate. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Diethyl 2-[(4-methylphenyl)methylene]malonate

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Safety: Hazard Identification and Characterization

A thorough understanding of a chemical's hazard profile is the cornerstone of its safe management and disposal. While specific toxicological data for Diethyl 2-[(4-methylphenyl)methylene]malonate may be limited, a reliable hazard assessment can be extrapolated from structurally related malonate esters. This proactive approach ensures that the highest safety standards are maintained.

Inherent Hazards of Substituted Malonate Esters:

  • Health Hazards: Malonate esters are generally recognized as causing serious eye irritation. Depending on the specific structure, they may also cause skin and respiratory tract irritation. Ingestion can be harmful.

  • Physical Hazards: These compounds are typically combustible liquids with high flash points, meaning they can be ignited by heat, sparks, or open flames.

  • Environmental Hazards: Many organic chemicals, including malonate esters, should be prevented from entering the environment as they can be harmful to aquatic life.

Summary of Hazard Classifications:

Hazard Category Classification Primary Precaution
Physical Combustible Liquid Keep away from heat and ignition sources.
Health Causes serious eye irritation Wear chemical splash goggles.
May cause skin irritation Wear appropriate protective gloves and clothing.
May cause respiratory irritation Use in a well-ventilated area.

| Environmental | Harmful to aquatic life | Do not allow product to enter drains or surface water. |

Immediate Safety and Spill Response Protocol

Prior to initiating any disposal procedures, it is imperative to have the correct Personal Protective Equipment (PPE) and a clear plan for spill management.

2.1. Personal Protective Equipment (PPE)

All personnel handling this compound must be equipped with the following PPE to minimize exposure:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., natural rubber, nitrile). Always inspect gloves for integrity before use.

  • Skin and Body Protection: A long-sleeved lab coat and closed-toe shoes are required to prevent skin contact.

  • Respiratory Protection: While typically not required with adequate ventilation, a NIOSH/MSHA approved respirator should be used if vapor concentrations are high or if irritation is experienced.

2.2. Spill Containment and Cleanup

In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.

  • For Small Spills:

    • Ensure the area is well-ventilated.

    • Absorb the chemical with an inert material such as vermiculite, sand, or earth.

    • Carefully collect the absorbed material into a suitable, closed, and properly labeled container for hazardous waste disposal.

  • For Large Spills:

    • Evacuate the immediate area.

    • Follow your institution's established emergency procedures.

    • Contact your Environmental Health & Safety (EHS) department for professional assistance.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local regulations. As a chemical waste generator, you are responsible for ensuring that waste is managed in a compliant manner.

Step 1: Waste Characterization

The first step is to determine if the waste is classified as hazardous. Given its properties as a combustible liquid and an irritant, this compound waste should be managed as hazardous waste unless formally determined otherwise by an EHS professional.

Step 2: Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.

  • Store waste this compound separately from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, acids, bases, and reducing agents.

Step 3: Containerization

The choice of container is vital for safe storage and transport.

  • Container Type: Use only containers that are in good condition, free from leaks, and compatible with the chemical. High-density polyethylene (HDPE) or glass containers are often suitable.

  • Secure Closure: The container must have a secure, tight-fitting lid to prevent spills and evaporation.

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.

    • The date of waste generation (the date you first added waste to the container).

    • The name and contact information of the principal investigator or responsible person.

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant, flame for combustible).

Step 4: Accumulation and Storage

Waste must be stored safely at or near the point of generation.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. This area should be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to capture any potential leaks.

Step 5: Arranging for Final Disposal

Final disposal must be handled by licensed professionals.

  • Contact EHS: Once the container is full, or if it has been in storage for the maximum time allowed by your institution (often 90-180 days), contact your EHS department to arrange for pickup.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain. This can harm aquatic ecosystems and damage wastewater treatment systems.

    • DO NOT dispose of this chemical in the regular trash.

  • Recommended Disposal Method: The preferred method for this type of combustible organic material is high-temperature incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber to ensure complete destruction and to neutralize harmful combustion byproducts.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Full PPE: Goggles, Gloves, Lab Coat A->B C Select Compatible Hazardous Waste Container B->C D Label Container Correctly: Full Name, Date, Hazards C->D E Store in Designated SAA D->E F Segregate from Incompatibles: Oxidizers, Acids, Bases E->F G Is Container Full or Storage Time Limit Reached? F->G G->E No H Contact EHS for Pickup G->H Yes I Professional Disposal by Licensed Contractor H->I J Maintain Disposal Records I->J

Caption: Disposal workflow for this compound.

References

  • Carl ROTH. (n.d.). *

Navigating the Safe Handling of Diethyl 2-[(4-methylphenyl)methylene]malonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling Diethyl 2-[(4-methylphenyl)methylene]malonate (CAS 14111-33-2), a compound utilized in various synthetic applications.[1] While a specific Safety Data Sheet (SDS) for this exact molecule was not publicly available at the time of this writing, this document synthesizes critical safety protocols based on the known hazards of structurally similar diethyl malonate derivatives.[2][3][4][5] It is imperative to obtain and thoroughly review the supplier-specific SDS for this compound before commencing any work.

Hazard Assessment: Understanding the Risks

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Eye Irritation: Direct contact can cause serious eye irritation.[2][6][7]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[5][7]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[3][7]

  • Combustibility: The compound is likely a combustible liquid.[2][3][6]

These hazards necessitate a stringent adherence to appropriate personal protective equipment (PPE) protocols to mitigate exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for the safe handling of this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes that can cause serious eye irritation.[3][8]
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.Prevents skin contact, which can lead to irritation.[3][8]
Skin and Body Protection Long-sleeved laboratory coat.Minimizes the risk of accidental skin exposure.[3][8]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working outside of a fume hood, if exposure limits are exceeded, or if irritation is experienced.Protects against inhalation of potentially irritating vapors.[3][8]
PPE Selection and Donning/Doffing Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated) Prep Assess Task-Specific Hazards Select Select Appropriate PPE (Based on Hazard Assessment) Prep->Select Inspect Inspect PPE for Damage Select->Inspect Don_Coat 1. Lab Coat Inspect->Don_Coat Don_Goggles 2. Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Gloves (Pull over cuffs of coat) Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves (Peel away from body) Doff_Coat 2. Lab Coat (Turn inside out) Doff_Gloves->Doff_Coat Doff_Goggles 3. Goggles/Face Shield Doff_Coat->Doff_Goggles Wash 4. Wash Hands Thoroughly Doff_Goggles->Wash

Caption: PPE Selection, Donning, and Doffing Workflow.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other potential ignition sources as the substance is likely combustible.[2][6][9][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, bases, and reducing agents.[8][9]

Spill Management

In the event of a spill, immediate and appropriate action is required:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For small spills, absorb the chemical with an inert material such as vermiculite, sand, or earth.[8]

  • Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[2][8]

  • Decontamination: Clean the spill area thoroughly.

  • Large Spills: For larger spills, follow your institution's emergency procedures and contact the environmental health and safety (EHS) office.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Absorb Absorb with Inert Material SmallSpill->Absorb EHS Contact EHS & Follow Emergency Plan LargeSpill->EHS Collect Collect into Sealed Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Spill Response Decision Tree.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Classification: This material should be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Segregation: Store waste separately from incompatible materials.[8]

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service, adhering to all federal, state, and local regulations.[11][12] Do not pour down the drain.[11][12]

Emergency Procedures: Preparedness is Key

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. Always prioritize obtaining and reviewing the specific Safety Data Sheet from your chemical supplier before use.

References

  • Benchchem. Proper Disposal of Diethyl Phenylmalonate: A Guide for Laboratory Professionals.

  • Carl ROTH. Safety Data Sheet: Diethyl malonate.

  • ILO and WHO. ICSC 1739 - DIETHYLMALONATE.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • CDH Fine Chemical. DIETHYL ETHOXY METHYLENE MALONATE CAS No 87-13-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Thermo Fisher Scientific. SAFETY DATA SHEET.

  • KISHIDA CHEMICAL CO., LTD. Diethyl malonate,2390E-2,2025/06/13 - Safety Data Sheet.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Cole-Parmer. Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%.

  • Synquest Labs. Diethyl malonate - Safety Data Sheet.

  • National Institutes of Health. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem.

  • Sigma-Aldrich. Diethyl malonate - Safety Data Sheet.

  • Santa Cruz Biotechnology. This compound | CAS 14111-33-2 | SCBT.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.